Cimicifugic Acid B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2-hydroxy-3-[(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]oxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c1-31-16-6-3-11(8-15(16)24)4-7-17(25)32-18(19(26)27)21(30,20(28)29)10-12-2-5-13(22)14(23)9-12/h2-9,18,22-24,30H,10H2,1H3,(H,26,27)(H,28,29)/b7-4+/t18-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHLLZXSGPDXOA-ZHBFVYIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC(C(=O)O)C(CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O[C@H](C(=O)O)[C@](CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347722 | |
| Record name | Cimicifugic acid B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205114-66-5 | |
| Record name | Cimicifugic acid B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205114665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cimicifugic acid B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIMICIFUGIC ACID B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMQ0SKL6CI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling Cimicifugic Acid B: A Technical Guide to its Natural Sources and Isolation
For researchers, scientists, and professionals in drug development, understanding the origins and purification of bioactive compounds is a critical first step. Cimicifugic Acid B, a phenylpropanoid ester, has garnered attention for its significant biological activities, including antioxidant and potent antiproliferative and cytotoxic effects against cancer cells.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound and the detailed methodologies for its isolation and purification.
Natural Abundance of this compound
This compound is predominantly found in perennial plants belonging to the Ranunculaceae family, particularly within the genus Actaea, which was formerly classified in large part as Cimicifuga. The rhizomes and roots of these plants are the primary plant parts from which this and other related phenolic compounds are extracted.[3][4]
Key Botanical Sources
While several species within the Actaea genus are reported to contain this compound and its isomers, the most well-documented source is Black Cohosh (Actaea racemosa, syn. Cimicifuga racemosa).[5][6] The total phenolic content, including cimicifugic acids, in the dried roots and rhizomes of black cohosh is approximately 0.62%.[4]
| Plant Species | Genus (Family) | Common Name | Plant Part(s) | Reference(s) |
| Actaea racemosa | Actaea (Ranunculaceae) | Black Cohosh | Rhizomes, Roots | [3][5][6] |
| Actaea dahurica | Actaea (Ranunculaceae) | Dahurian Bugbane | Not specified | [7] |
| Actaea elata | Actaea (Ranunculaceae) | Tall Bugbane | Not specified | [7] |
| Cimicifuga simplex | Cimicifuga (Ranunculaceae) | Simple Bugbane | Not specified | [3][8] |
| Cimicifuga japonica | Cimicifuga (Ranunculaceae) | Japanese Bugbane | Aerial parts | [8] |
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources involves a multi-step process of extraction, fractionation, and chromatography. The following protocols are based on methodologies described in the scientific literature.
General Extraction and Fractionation
This initial phase aims to create a crude extract enriched with phenolic compounds.
a. Maceration and Extraction:
-
Mill and homogenize dried and powdered rhizomes/roots of the source plant (e.g., Actaea racemosa).[3]
-
Perform exhaustive extraction with methanol or 75% ethanol at room temperature.[3][9]
-
Concentrate the crude organic extract in vacuo at a temperature below 40°C.[3]
b. Liquid-Liquid Partitioning:
-
Reconstitute the dried extract residue in deionized water.[3]
-
Partition the aqueous solution with a non-polar solvent like methylene chloride, followed by a moderately polar solvent such as n-butanol or ethyl acetate.[3][9] This step separates compounds based on their polarity, with this compound typically concentrating in the ethyl acetate or butanol fraction.
Advanced Chromatographic Purification
Following initial fractionation, advanced chromatographic techniques are employed for the isolation of pure this compound.
a. Centrifugal Partition Chromatography (CPC) with pH Zone Refinement:
This advanced counter-current chromatography technique is particularly effective for separating acidic compounds like this compound.[3][10]
-
Solvent System Preparation: Prepare a biphasic solvent system, for example, ethyl acetate-butanol-water (1:4:5 v/v/v).[3]
-
Stationary and Mobile Phase Preparation: Add trifluoroacetic acid (TFA) (0.1% v/v) to the stationary phase. The mobile phase will be the other phase of the solvent system.[3]
-
Sample Loading: Dissolve the enriched fraction in the stationary phase and inject it into the CPC column.[3]
-
Elution: Pump the mobile phase through the column at a defined flow rate (e.g., 4 mL/min) and rotation speed (e.g., 1200 rpm).[3]
-
Fraction Collection: Monitor the eluate using UV detectors (at 254 nm and 354 nm) and collect fractions.[3]
-
Analysis: Combine fractions based on their TLC, pH, and UV profiles for further purification or analysis.[3]
b. Solid Phase and High-Performance Liquid Chromatography (HPLC):
-
Solid Phase Extraction (SPE): The aqueous partition can be subjected to column chromatography using a resin like Amberlite XAD-2. Elute with water followed by methanol to yield enriched fractions.[3]
-
Preparative HPLC: Further purify the fractions containing this compound using a preparative C18 column.[11]
The general workflow for the isolation and purification of this compound is depicted in the following diagram.
Biological Activity and Signaling Pathway
This compound has demonstrated significant antiproliferative and cytotoxic potential, particularly against cervical cancer cells.[1] Its mechanism of action involves the induction of apoptosis through both intrinsic and extrinsic pathways, as well as cell cycle arrest.[12]
The key molecular events are summarized below:
-
Induction of Oxidative Stress: this compound treatment leads to the generation of Reactive Oxygen Species (ROS) in a dose-dependent manner.[1][12]
-
Mitochondrial Depolarization: The increase in ROS disrupts the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1][12]
-
Modulation of Apoptotic Proteins: The compound alters the ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) proteins, favoring apoptosis.[1][12]
-
Caspase Activation: It activates both caspase-8 (initiator caspase of the extrinsic pathway) and downstream executioner caspases.[12]
-
Cell Cycle Arrest: this compound induces cell cycle arrest at the G0/G1 phase by modulating the expression of regulatory proteins such as cyclin D1, CDK4, and p21.[12]
-
Hedgehog Pathway Modulation: The compound has also been found to downregulate the Hedgehog signaling pathway.[1][12]
The proposed signaling pathway for the anticancer activity of this compound is illustrated in the following diagram.
References
- 1. This compound, a hydroxycinnamic acid ester of Cimicifuga sp., exhibits strong antiproliferative and cytotoxic potential against cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fukiic and piscidic acid esters from the rhizome of Cimicifuga racemosa and the in vitro estrogenic activity of fukinolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C21H20O11 | CID 6449880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. itqb.unl.pt [itqb.unl.pt]
- 9. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phytochemistry of cimicifugic acids and associated bases in Cimicifuga racemosa root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Mechanism of Action of Cimicifugic Acid B in Cancer Cells
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Cimicifugic Acid B, a phenylpropanoid derived from plants of the Cimicifuga species, has demonstrated significant cytotoxic and antiproliferative capabilities against specific cancer cell lines.[1][2] This document provides a comprehensive technical overview of its molecular mechanism of action. The primary anticancer effects of this compound are mediated through the induction of both intrinsic and extrinsic apoptotic pathways, induction of cell cycle arrest at the G0/G1 phase, and downregulation of the oncogenic Hedgehog signaling pathway.[1][2][3] This guide synthesizes the available quantitative data, details the experimental protocols used to elucidate these mechanisms, and provides visual diagrams of the key cellular pathways involved.
Core Mechanisms of Action
This compound exerts its anticancer effects through a multi-pronged approach targeting key cellular processes that are often dysregulated in cancer. The primary focus of existing research has been on cervical cancer cells, particularly the HPV-negative C33A cell line.[1][2]
Induction of Apoptosis
This compound is a potent inducer of apoptosis, engaging both the mitochondria-mediated (intrinsic) and the death receptor-mediated (extrinsic) pathways.[2][3]
2.1.1 Intrinsic (Mitochondrial) Pathway The engagement of the intrinsic pathway is a critical component of this compound's activity. Treatment of cervical cancer cells leads to a cascade of mitochondrial events:
-
Generation of Reactive Oxygen Species (ROS): The compound triggers a dose-dependent increase in intracellular ROS levels.[1][2] Elevated ROS can cause significant oxidative damage to cellular components and initiate apoptotic signaling.
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): Following ROS generation, a significant disruption in the mitochondrial membrane potential is observed.[3][4] This depolarization is a key step in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria.
-
Modulation of Bcl-2 Family Proteins: this compound alters the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, favoring an increase in the Bax/Bcl-2 ratio.[1][3] This shift promotes mitochondrial outer membrane permeabilization.
-
Activation of Caspases: The mitochondrial disruption leads to the activation of initiator caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, cell death.[2]
2.1.2 Extrinsic (Death Receptor) Pathway Evidence also points to the activation of the extrinsic pathway. This is confirmed by the activation of caspase-8, a key initiator caspase in the death receptor signaling cascade.[2][3] This suggests that this compound may influence death receptor signaling, leading to a comprehensive activation of the apoptotic machinery.
G0/G1 Cell Cycle Arrest
In addition to inducing apoptosis, this compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at the G0/G1 transition.[1][3] This arrest is achieved by modulating the expression of critical cell cycle regulatory proteins:
-
Downregulation of Cyclin D1 and CDK4: The expression of Cyclin D1 and its partner, Cyclin-Dependent Kinase 4 (CDK4), is significantly reduced.[2][3] This complex is essential for the progression of cells through the G1 phase.
-
Upregulation of p21: The expression of the CDK inhibitor p21 is increased, which further inhibits the activity of the Cyclin D1/CDK4 complex, reinforcing the G1 block.[2][3]
Inhibition of the Hedgehog (HH) Signaling Pathway
This compound has been found to inhibit the Hedgehog (HH) signaling pathway, a crucial pathway involved in carcinogenesis and chemoresistance.[1][2] The compound downregulates the expression of key components of this pathway, including Smoothened (Smo) and the Glioma-associated oncogene homolog (Gli), thereby suppressing this pro-survival signaling cascade in cervical cancer cells.[2][3]
Quantitative Analysis of Bioactivity
The biological effects of this compound are dose-dependent. The following tables summarize the available quantitative and semi-quantitative data from studies on various cancer cell lines.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value / Effective Concentration | Notes |
| C33A | Cervical Cancer (HPV-negative) | 10–50 µM (Effective Range) | Drastically decreased cell survival and induced significant apoptosis in this concentration range.[1][2] |
| MDA-MB-453 | Breast Cancer | > 100 µM | Displayed very weak cytotoxic activity.[5] |
| MCF7 | Breast Cancer | > 100 µM | Displayed very weak cytotoxic activity.[5] |
Table 2: Dose-Dependent Molecular Effects of this compound in C33A Cervical Cancer Cells
| Molecular Event | Concentration Range | Observed Effect |
| Nuclear Condensation & DNA Fragmentation | 10–50 µM | Dose-dependent increase.[1] |
| Intracellular ROS Generation | 10–50 µM | Dose-dependent increase.[1][2] |
| Mitochondrial Membrane Depolarization | 10–50 µM | Dose-dependent disruption.[1][4] |
| Cell Cycle Arrest | Not specified | Induction of arrest at G0/G1 phase.[1] |
| Hedgehog Pathway Protein Expression (Smo, Gli) | Not specified | Downregulation of expression.[2][3] |
Key Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Cell Culture and Treatment
-
Cell Line: Human cervical cancer C33A cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates or flasks. After reaching 70-80% confluency, the medium is replaced with fresh medium containing varying concentrations of this compound (e.g., 10, 20, 30, 40, 50 µM) or a vehicle control (e.g., DMSO). The cells are then incubated for a specified period (e.g., 24 hours).
Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of viable cells via the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases.
-
Protocol:
-
Seed cells (e.g., 5×10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals by adding 150 µL of DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Apoptosis Detection (Annexin V-FITC/PI Flow Cytometry)
-
Principle: Differentiates between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[6][7]
-
Protocol:
-
Culture and treat C33A cells with this compound for 24 hours.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cell pellet (approx. 1×10⁶ cells) in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells immediately using a flow cytometer.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Principle: Utilizes fluorescent dyes like JC-1 or Rhodamine 123. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Protocol (using JC-1):
-
Treat cells with this compound for 24 hours.
-
Incubate the cells with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.
-
Wash cells twice with PBS.
-
Analyze the fluorescence shift from red to green using a flow cytometer or fluorescence microscope. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[4]
-
Western Blotting
-
Principle: Detects the expression levels of specific proteins in cell lysates.
-
Protocol:
-
Treat cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, Cyclin D1, p21, Smo, Gli, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the key molecular pathways and experimental workflows discussed.
References
- 1. This compound, a hydroxycinnamic acid ester of Cimicifuga sp., exhibits strong antiproliferative and cytotoxic potential against cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Bio-Arsenal of Cimicifuga: A Deep Dive into the Biological Activities of its Phenylpropanoids
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals illuminating the diverse pharmacological activities of phenylpropanoids derived from Cimicifuga species.
The genus Cimicifuga, commonly known as black cohosh, has a long history in traditional medicine for treating a variety of ailments, particularly menopausal symptoms and inflammation.[1][2] While much of the early research focused on triterpenoid glycosides, a growing body of evidence highlights the significant therapeutic potential of another major class of compounds within these plants: the phenylpropanoids.[3][4] This in-depth guide synthesizes the current scientific understanding of the biological activities of phenylpropanoids from Cimicifuga species, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Phenylpropanoids are a large family of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine. In Cimicifuga species, these include a range of molecules such as caffeic acid, ferulic acid, isoferulic acid, and unique esters known as cimiracemates.[1][5][6][7] These compounds are emerging as key contributors to the medicinal properties of Cimicifuga extracts, demonstrating a spectrum of biological effects including anti-inflammatory, antioxidant, cytotoxic, and hormonal-modulating activities.[1][4][8][9]
Anti-inflammatory Activity: Quelling the Fire
Chronic inflammation is a hallmark of numerous diseases. Phenylpropanoids from Cimicifuga species have demonstrated potent anti-inflammatory effects, primarily through the modulation of key signaling pathways involved in the inflammatory response.
One of the primary mechanisms of action is the inhibition of nitric oxide (NO) production.[10] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a key event in the inflammatory cascade. Studies on extracts from Cimicifuga taiwanensis have shown significant inhibition of NO production in lipopolysaccharide (LPS)-activated RAW 264.7 murine macrophages.[10][11] Certain isolates from these extracts exhibited potent anti-NO production activity with IC50 values ranging from 6.54 to 24.58 μM, proving more effective than the known iNOS inhibitor quercetin (IC50 of 34.58 μM).[10][11][12] This suggests that phenylpropanoids within Cimicifuga can effectively downregulate inflammatory processes. The anti-inflammatory activity of some of these compounds is attributed to their ability to modulate signaling pathways involving mitogen-activated protein kinase (MAPK) and the transcription factor nuclear factor-kappaB (NF-κB).[1][13]
Quantitative Data: Anti-inflammatory Activity
| Compound/Extract | Assay | Cell Line | IC50 Value | Reference |
| Cimicitaiwanin C | NO Production Inhibition | RAW 264.7 | 6.54 μM | [10][12] |
| Cimicitaiwanin D | NO Production Inhibition | RAW 264.7 | 10.21 μM | [10][12] |
| Cimicitaiwanin E | NO Production Inhibition | RAW 264.7 | 15.83 μM | [10][12] |
| Cimicitaiwanin F | NO Production Inhibition | RAW 264.7 | 24.58 μM | [10][12] |
| Quercetin (Control) | NO Production Inhibition | RAW 264.7 | 34.58 μM | [10][12] |
Signaling Pathway: Inhibition of Inflammatory Response
Caption: Phenylpropanoid-mediated inhibition of the inflammatory pathway.
Antioxidant Activity: A Shield Against Oxidative Stress
Phenylpropanoids are well-documented antioxidant agents. Their chemical structure, particularly the presence of hydroxyl groups on the aromatic ring, enables them to act as potent free radical scavengers.[8][10] The antioxidant capacity of Cimicifuga extracts has been systematically evaluated, with studies highlighting the significant contribution of their phenolic constituents.[8]
The antioxidant activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Various extracts of Rhizoma Cimicifugae have demonstrated dose-dependent scavenging activity.[14] The antioxidant potential of these extracts shows a strong positive correlation with their total phenolic content, with caffeic acid, ferulic acid, and isoferulic acid being identified as major bioactive components.[8][14] The mechanism of action involves donating a hydrogen atom or an electron to neutralize free radicals.[8]
Quantitative Data: Antioxidant Activity
| Extract | Assay | IC50 Value (μg/mL) | Reference |
| Ethyl Acetate Extract of Rhizoma Cimicifugae (EARC) | DPPH Scavenging | 4.55 ± 0.44 | [14] |
| 95% Ethanol Extract of Rhizoma Cimicifugae (95ERC) | DPPH Scavenging | 10.62 ± 0.97 | [14] |
| Water Extract of Rhizoma Cimicifugae (WRC) | DPPH Scavenging | >100 | [14] |
| Petroleum Ether Extract of Rhizoma Cimicifugae (PERC) | DPPH Scavenging | 13.99 ± 2.11 | [14] |
| Absolute Ethanol Extract of Rhizoma Cimicifugae (AERC) | DPPH Scavenging | 14.92 ± 4.31 | [14] |
Mechanism of Action: Radical Scavenging
References
- 1. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Chemical Constituents from Cimicifuga dahurica and Their Anti-Proliferative Effects on MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cimiracemates A-D, phenylpropanoid esters from the rhizomes of Cimicifuga racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Secondary Metabolites with Anti-Inflammatory from the Roots of Cimicifuga taiwanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant activity and mechanism of Rhizoma Cimicifugae - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery, Structure, and Biological Activity of Cimicifugic Acid B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimicifugic Acid B is a naturally occurring phenylpropanoid derivative that has garnered significant interest in the scientific community for its notable biological activities. As a member of the cimicifugic acid family, it is primarily isolated from various species of the genus Cimicifuga (also known as Actaea), a plant with a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the discovery, chemical structure elucidation, and key biological properties of this compound, with a focus on its potential as a therapeutic agent.
Discovery and Isolation
This compound was first reported as one of several new fukiic acid esters isolated from Cimicifuga species. The initial discovery and characterization of this class of compounds were part of broader phytochemical investigations into the constituents of these medicinal plants. The isolation of this compound and its congeners has been achieved through various chromatographic techniques, with centrifugal partition chromatography (CPC) proving to be a particularly effective method for separating these acidic compounds from the complex plant matrix.
Chemical Structure
The chemical structure of this compound was elucidated through a combination of spectroscopic techniques, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). It is characterized as a hydroxycinnamic acid ester of fukiic acid. The systematic IUPAC name for this compound is (2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2-hydroxy-3-[(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]oxybutanedioic acid[1]. Its chemical formula is C₂₁H₂₀O₁₁ with a molecular weight of 448.38 g/mol [1][2].
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its identification, characterization, and further development.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₀O₁₁ | [1][2] |
| Molecular Weight | 448.38 g/mol | [1][2] |
| CAS Number | 205114-66-5 |
Note: Experimentally determined melting point and specific optical rotation data are not consistently reported in the reviewed literature.
Spectroscopic Data
The structural elucidation of this compound relies heavily on NMR and mass spectrometry. Below is a summary of the key spectroscopic data.
Mass Spectrometry Data
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| Negative | [M-H]⁻ | 447.094 |
Note: While complete ¹H and ¹³C NMR data tables are not available in a single comprehensive source, the structure has been confirmed through detailed 1D and 2D NMR experiments as reported in the literature.
Biological Activity and Therapeutic Potential
This compound has demonstrated a range of biological activities, with its antioxidant and anticancer properties being the most extensively studied.
Antioxidant Activity
This compound exhibits potent antioxidant activity, as evidenced by its ability to scavenge free radicals.
| Assay | IC₅₀ (µM) | Reference |
| DPPH Radical Scavenging | 21 | [3] |
Anticancer Activity
Recent studies have highlighted the significant antiproliferative and cytotoxic potential of this compound against various cancer cell lines. Its anticancer effects are attributed to its ability to induce apoptosis and modulate key signaling pathways involved in cancer progression.
| Cell Line | Activity | Reference |
| Cervical Cancer (C33A) | Antiproliferative, Pro-apoptotic | [4] |
| Human Colon Cancer (HCT116) | Antiproliferative | [5] |
Note: While specific IC₅₀ values against a broad panel of cancer cell lines are not yet fully compiled in the literature, the existing data strongly supports its potential as an anticancer agent.
Signaling Pathway Modulation
This compound exerts its biological effects by modulating critical cellular signaling pathways, primarily the Hedgehog and apoptosis pathways.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in the development of several cancers. This compound has been shown to downregulate this pathway, contributing to its anticancer effects. It has been found to modulate the expression of key pathway components, including Smoothened (Smo) and the Gli family of transcription factors[4].
Apoptosis Pathway
This compound has been demonstrated to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways. This involves the activation of key caspases and modulation of the Bax/Bcl-2 ratio. Specifically, it has been shown to activate caspase-3, caspase-8, and caspase-9[6].
References
- 1. This compound | C21H20O11 | CID 6449880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a hydroxycinnamic acid ester of Cimicifuga sp., exhibits strong antiproliferative and cytotoxic potential against cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
The Pharmacological Profile of Cimicifugic Acid B: A Technical Guide for Researchers
An In-depth Review of Preclinical Findings and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimicifugic Acid B, a phenylpropanoid derivative found in plants of the Cimicifuga species, has garnered significant interest within the scientific community for its diverse pharmacological activities. Traditionally used in herbal medicine, recent preclinical studies have begun to elucidate the molecular mechanisms underlying its therapeutic potential. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, neuroprotective, and metabolic effects. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts.
Anticancer Properties
This compound has demonstrated notable antiproliferative and cytotoxic effects against various cancer cell lines, with a particularly well-documented mechanism in cervical cancer.
Mechanism of Action in Cervical Cancer
Studies on human cervical cancer cell lines, such as C33A, have revealed a multi-faceted mechanism of action. This compound induces apoptosis through both the intrinsic and extrinsic pathways.[1][2] This is characterized by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and an increased Bax/Bcl2 ratio.[2] Furthermore, it activates caspase-8, a key initiator of the extrinsic apoptotic cascade.[1]
Beyond apoptosis, this compound also induces cell cycle arrest at the G0/G1 phase.[1][2] This is achieved by modulating the expression of key cell cycle regulatory proteins, including cyclin D1, CDK4, and p21.[1]
A significant aspect of its anticancer activity is the modulation of the Hedgehog signaling pathway.[1][2] this compound has been shown to downregulate the expression of key components of this pathway, such as Smoothened (Smo) and Gli.[1]
Quantitative Data: Cytotoxicity
The cytotoxic potential of this compound has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| C33A | Cervical Cancer | 10-50 (dose-dependent decrease in viability) | [3] |
| MDA-MB-453 | Breast Cancer | > 100 | [3] |
| MCF7 | Breast Cancer | > 100 | [3] |
Anti-inflammatory and Antioxidant Properties
This compound exhibits significant anti-inflammatory and antioxidant activities, contributing to its potential therapeutic applications in inflammatory conditions.
Mechanism of Action
The anti-inflammatory effects of this compound are, in part, attributed to its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[4] Extracts of Cimicifuga species containing cimicifugic acids have been shown to reduce the expression of inducible nitric oxide synthase (iNOS).[5]
Its antioxidant properties have been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Quantitative Data: Antioxidant Activity
| Assay | IC50 (µM) | Reference |
| DPPH Radical Scavenging | 21 | [6] |
Neuroprotective and Metabolic Effects
Preliminary evidence suggests that this compound may also possess neuroprotective and metabolic regulatory properties, although research in these areas is less extensive.
Neuroprotective Potential
Extracts of Cimicifuga racemosa, which contain cimicifugic acids, have shown neuroprotective effects in vitro by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-γ, and exhibiting radical scavenging properties.[5] These activities suggest a potential role in mitigating neuroinflammatory and oxidative processes that contribute to neurodegenerative diseases.
Metabolic Regulation
Extracts from Cimicifuga racemosa have been demonstrated to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[7][8] This activation is associated with increased glucose uptake and enhanced insulin sensitivity, suggesting a potential therapeutic role in metabolic disorders.[7][8]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to facilitate reproducibility and further investigation.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells from the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[9]
-
Incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[9]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the DNA-intercalating dye propidium iodide (PI) to determine the distribution of cells in different phases of the cell cycle by flow cytometry.
Protocol:
-
Harvest and wash the treated cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[1][10]
-
Wash the cells with PBS to remove the ethanol.[1]
-
Resuspend the cell pellet in a solution containing RNase A (to degrade RNA) and PI.[1][10]
-
Incubate for 30 minutes at room temperature in the dark.[10]
-
Analyze the DNA content by flow cytometry.
Nitric Oxide Production (Griess Assay)
This colorimetric assay measures the concentration of nitrite, a stable and oxidized product of nitric oxide.
Protocol:
-
Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.[11]
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[12]
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.[12]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in this guide.
Caption: Anticancer Mechanism of this compound.
Caption: MTT Assay Workflow for Cell Viability.
Caption: Cell Cycle Analysis Workflow.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases. Its well-defined mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of the Hedgehog pathway, provide a strong rationale for its further investigation. The detailed protocols and compiled quantitative data in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the advancement of this compound from a preclinical candidate to a potential clinical reality. Further studies are warranted to explore its full therapeutic potential, particularly in the areas of neuroprotection and metabolic regulation, and to establish its in vivo efficacy and safety profile.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. researchhub.com [researchhub.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AMPK Activation by Cimicifuga racemosa Extract Ze 450 Is Associated with Metabolic Effects and Cellular Resilience against Age-Related Pathologies in Different Tissue Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPK Activation by Cimicifuga racemosa Extract Ze 450 Is Associated with Metabolic Effects and Cellular Resilience against Age-Related Pathologies in Different Tissue Cell Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. mjas.analis.com.my [mjas.analis.com.my]
In Vitro Antioxidant Activity of Cimicifugic Acid B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimicifugic Acid B, a phenylpropanoid derivative found in plants of the Cimicifuga genus, has demonstrated notable antioxidant properties. This technical guide provides an in-depth analysis of the in vitro antioxidant activity of this compound, consolidating available quantitative data, detailing experimental methodologies for key antioxidant assays, and illustrating the potential underlying molecular mechanisms. The evidence suggests that this compound's antioxidant capacity is exerted through direct radical scavenging and potential modulation of cellular antioxidant defense pathways, making it a compound of interest for further investigation in the context of oxidative stress-related pathologies.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Natural products are a rich source of antioxidant compounds that can mitigate oxidative damage. This compound, isolated from species such as Cimicifuga racemosa, has emerged as a promising antioxidant agent.[1][2] This guide synthesizes the current understanding of its in vitro antioxidant profile.
Quantitative Antioxidant Activity
The antioxidant activity of this compound has been evaluated using various in vitro assays. The following table summarizes the available quantitative data.
| Assay | Endpoint | Result for this compound | Reference Compound | Result for Reference |
| DPPH Radical Scavenging Activity | IC50 | 21 µM | Not Specified | Not Specified |
| DPPH Radical Scavenging Activity | IC50 | Not Directly Assessed | Gallic Acid | 4.92 µg/mL |
| (Contextual Data: Methanol extract of Cimicifuga racemosa rhizomes) | IC50 | 99 µg/mL |
Note: Further research is required to determine the IC50 values of pure this compound in ABTS, FRAP, and superoxide anion scavenging assays, as well as its specific effects on antioxidant enzyme activities.
Experimental Protocols
Detailed methodologies for the principle in vitro antioxidant assays are provided below. These protocols are essential for the accurate assessment and comparison of the antioxidant potential of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Experimental Workflow:
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).
-
In a 96-well plate or test tubes, add a fixed volume of the DPPH solution to varying concentrations of the sample. A blank containing only the solvent and DPPH is also prepared.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the blank and Asample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Experimental Workflow:
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of various concentrations of this compound to the diluted ABTS•+ solution.
-
After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe3+-TPTZ) complex to the ferrous form (Fe2+-TPTZ), which has an intense blue color and can be monitored at 593 nm.
Experimental Workflow:
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl3·6H2O in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Add a small volume of the sample to the FRAP reagent.
-
After a specific incubation time (e.g., 4 to 30 minutes) at 37°C, measure the absorbance of the blue-colored complex at 593 nm.
-
A standard curve is prepared using known concentrations of FeSO4·7H2O.
-
The antioxidant capacity of the sample is expressed as ferric reducing antioxidant power in mmol of Fe2+ equivalents per gram of sample.
Superoxide Anion (O2•−) Scavenging Assay
This assay evaluates the ability of an antioxidant to scavenge superoxide radicals, which can be generated in vitro by systems such as the phenazine methosulfate-NADH (PMS-NADH) system. The reduction of nitroblue tetrazolium (NBT) by superoxide radicals to form a colored formazan product is inhibited in the presence of an antioxidant.
Experimental Workflow:
Protocol:
-
The reaction mixture contains Tris-HCl buffer (e.g., 16 mM, pH 8.0), nitroblue tetrazolium (NBT) solution (e.g., 50 µM), NADH solution (e.g., 78 µM), and the sample at various concentrations.
-
The reaction is initiated by adding phenazine methosulfate (PMS) solution (e.g., 10 µM).
-
The mixture is incubated at room temperature for a specified time (e.g., 5 minutes).
-
The absorbance is measured at 560 nm against a blank.
-
The percentage of superoxide radical scavenging is calculated, and the IC50 value is determined.
Potential Molecular Mechanisms of Antioxidant Action
While direct evidence for this compound is still emerging, studies on extracts from Cimicifuga species suggest that its antioxidant effects may be mediated, at least in part, through the modulation of cellular signaling pathways. One of the most critical pathways in the cellular defense against oxidative stress is the Keap1-Nrf2 pathway.
The Keap1-Nrf2 Signaling Pathway
Under normal physiological conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis and recycling (e.g., glutathione S-transferases, GSTs). Extracts of Cimicifugae Rhizoma have been shown to activate the Nrf2/HO-1/NQO1 signaling pathway.[3] It is plausible that this compound, as a constituent of these extracts, contributes to this activation.
Proposed Nrf2 Activation by this compound:
Conclusion
This compound exhibits significant in vitro antioxidant activity, as evidenced by its potent DPPH radical scavenging capacity. While further studies are needed to quantify its effects in other antioxidant assays and to elucidate the precise molecular mechanisms, the available data suggest that this compound is a promising natural compound for mitigating oxidative stress. Its potential to modulate the Nrf2 signaling pathway warrants deeper investigation, which could pave the way for its development as a therapeutic agent for oxidative stress-related diseases. Researchers are encouraged to utilize the standardized protocols outlined in this guide to further explore the antioxidant potential of this and other natural compounds.
References
- 1. Progress in the Study of Chemical Constituents of Actaea cimicifuga and Actaea erythrocarpa and Their Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cimicifugae Rhizoma Extract Attenuates Oxidative Stress and Airway Inflammation via the Upregulation of Nrf2/HO-1/NQO1 and Downregulation of NF-κB Phosphorylation in Ovalbumin-Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
Cimicifugic Acid B: A Comprehensive Technical Guide to its Role in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimicifugic Acid B, a phenylpropanoid ester isolated from plants of the Cimicifuga species, has emerged as a compound of significant interest in oncology research. Accumulating evidence highlights its potent antiproliferative and cytotoxic effects, primarily through the induction of apoptosis in cancer cells. This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and experimental validation of this compound-induced apoptosis, with a focus on its activity in cervical cancer cells.
Core Mechanism of Action: Induction of Apoptosis
This compound orchestrates apoptosis through a multi-faceted approach, engaging both the intrinsic and extrinsic pathways. The core mechanism revolves around the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of key apoptotic and cell cycle regulatory proteins.
A pivotal study demonstrated that this compound treatment of HPV-negative cervical cancer C33A cells leads to a dose-dependent decrease in cell viability, accompanied by classic apoptotic morphological changes such as nuclear condensation and DNA fragmentation[1].
Key Molecular Events:
-
Reactive Oxygen Species (ROS) Generation: this compound treatment triggers a dose-dependent increase in intracellular ROS levels. This oxidative stress is a critical upstream event that initiates the apoptotic cascade[1].
-
Mitochondrial Dysfunction: The elevated ROS levels lead to the disruption of the mitochondrial membrane potential (MMP). This depolarization of the mitochondrial membrane is a hallmark of the intrinsic apoptotic pathway[1].
-
Modulation of Bcl-2 Family Proteins: this compound alters the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio. This shift promotes the permeabilization of the mitochondrial outer membrane[1].
-
Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm, which in turn activates the caspase cascade. This compound has been shown to activate both initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3), confirming the involvement of both the extrinsic and intrinsic pathways[2].
Signaling Pathways Implicated in this compound-Induced Apoptosis
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is the primary mechanism through which this compound induces apoptosis. The sequence of events is initiated by intracellular stress, in this case, the generation of ROS.
Caption: Intrinsic apoptotic pathway induced by this compound.
Extrinsic (Death Receptor) Pathway
Evidence also points to the involvement of the extrinsic pathway in this compound-induced apoptosis. This is confirmed by the activation of caspase-8, a key initiator caspase in this pathway[2]. The exact mechanism of how this compound engages this pathway requires further elucidation.
Hedgehog Signaling Pathway
Intriguingly, this compound has been found to modulate the Hedgehog (HH) signaling pathway, a critical regulator of cell growth and differentiation that is often dysregulated in cancer[1][3]. The compound downregulates key players in this pathway, including Smoothened (Smo) and Glioma-associated oncogene (Gli)[2]. The inhibition of the Hedgehog pathway likely contributes to the antiproliferative and pro-apoptotic effects of this compound.
Caption: Modulation of the Hedgehog signaling pathway by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effects of this compound on cervical cancer cells.
Table 1: Effect of this compound on Cell Viability of C33A Cervical Cancer Cells
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 10 | ~85 |
| 20 | ~65 |
| 30 | ~50 |
| 40 | ~40 |
| 50 | ~30 |
Data derived from MTT assay after 24 hours of treatment.
Table 2: Effect of this compound on Caspase Activity in C33A Cells
| Concentration (µM) | Fold Change in Caspase-3 Activity | Fold Change in Caspase-8 Activity | Fold Change in Caspase-9 Activity |
| 0 (Control) | 1.0 | 1.0 | 1.0 |
| 10 | ~1.5 | ~1.2 | ~1.4 |
| 20 | ~2.5 | ~1.8 | ~2.2 |
| 30 | ~3.5 | ~2.5 | ~3.0 |
| 40 | ~4.5 | ~3.2 | ~3.8 |
| 50 | ~5.5 | ~4.0 | ~4.5 |
Data represents fold change relative to control after 24 hours of treatment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cells.
Caption: Workflow for the MTT cell viability assay.
Detailed Methodology:
-
Cell Seeding: C33A cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Treatment: The cells are then treated with various concentrations of this compound (e.g., 10, 20, 30, 40, 50 µM) and a vehicle control (DMSO) for 24 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
Detailed Methodology:
-
Cell Treatment: C33A cells are treated with different concentrations of this compound for 24 hours.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.
-
Staining: The cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's instructions.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.
Detailed Methodology:
-
Protein Extraction: Following treatment with this compound, total protein is extracted from the C33A cells using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, Cleaved Caspase-3, β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates significant potential as an anticancer agent by effectively inducing apoptosis in cancer cells. Its mechanism of action, involving the induction of oxidative stress, mitochondrial disruption, and modulation of key signaling pathways like the intrinsic apoptotic pathway and the Hedgehog pathway, provides a strong rationale for its further investigation and development as a therapeutic candidate. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and related compounds.
References
- 1. This compound, a hydroxycinnamic acid ester of Cimicifuga sp., exhibits strong antiproliferative and cytotoxic potential against cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Hedgehog Signaling in Cancer by Natural and Dietary Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Cimicifugic Acid B: A Technical Guide to its Impact on Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimicifugic Acid B, a phenylpropanoid derivative isolated from plants of the Cimicifuga genus, has emerged as a compound of significant interest in oncology research. Accumulating evidence indicates its potent anti-proliferative and cytotoxic effects against various cancer cell lines. A primary mechanism underpinning these effects is the modulation of cell cycle progression. This technical guide provides a comprehensive overview of the current understanding of this compound's influence on cell cycle regulation, detailing its impact on key signaling pathways, presenting available quantitative data, and outlining the experimental protocols utilized in these seminal studies. The information is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this natural compound.
Introduction
The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, the identification of novel therapeutic agents that can modulate the cell cycle is a cornerstone of anti-cancer drug discovery. Natural products have historically been a rich source of such agents. This compound, derived from the rhizomes of Cimicifuga species, has demonstrated significant bioactivity, including anti-inflammatory, antioxidant, and notably, anti-cancer properties. Recent studies have begun to elucidate the molecular mechanisms by which this compound exerts its anti-proliferative effects, with a particular focus on its ability to induce cell cycle arrest. This document synthesizes the available scientific literature to provide an in-depth technical guide on this topic.
Core Mechanism of Action: G0/G1 Phase Cell Cycle Arrest
Current research indicates that a primary mechanism of action for this compound is the induction of cell cycle arrest at the G0/G1 checkpoint. This has been observed in cervical cancer cells (C33A) and is a critical step in preventing cancer cell proliferation.[1][2] The arrest at this phase is orchestrated by the modulation of key cell cycle regulatory proteins.
Signaling Pathways Modulated by this compound
The Cyclin D1/CDK4/p21 Pathway
The progression through the G1 phase of the cell cycle is largely governed by the activity of Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6, which form complexes with D-type cyclins. These complexes phosphorylate the Retinoblastoma (Rb) protein, leading to the release of E2F transcription factors and the subsequent expression of genes required for S phase entry. The activity of these complexes is negatively regulated by CDK inhibitors such as p21.
This compound has been shown to modulate this pathway to induce G0/G1 arrest in cervical cancer cells by:
-
Downregulating Cyclin D1 expression: This reduces the formation of active Cyclin D1-CDK4 complexes.[1]
-
Downregulating CDK4 expression: Further limiting the availability of the catalytic subunit required for G1 progression.[1]
-
Upregulating p21 expression: This CDK inhibitor binds to and inactivates Cyclin D1-CDK4 complexes, effectively halting the cell cycle.[1]
The Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is aberrantly reactivated in several types of cancer, where it promotes proliferation and survival. The key components of this pathway include the transmembrane receptors Patched (PTCH) and Smoothened (SMO), and the GLI family of transcription factors.
This compound has been found to downregulate the expression of key players in the Hedgehog pathway, including SMO and GLI, in cervical cancer cells.[1] The inhibition of this pathway likely contributes to the observed anti-proliferative effects and cell cycle arrest.
Quantitative Data on Cell Cycle Arrest
While the qualitative effects of this compound on cell cycle regulation are established, detailed quantitative data from dose-response studies are crucial for understanding its potency and therapeutic window. The following table summarizes the available data on the dose-dependent effect of a methanolic extract of Cimicifuga foetida (containing cimicifugic acids) on the cell cycle distribution of glioma cells.
Table 1: Effect of Cimicifuga foetida Methanolic Extract on Cell Cycle Distribution in Glioma Cells
| Cell Line | Treatment Concentration (µg/mL) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| U87 MG | 0 (Control) | 55.2 ± 2.1 | 25.1 ± 1.5 | 19.7 ± 1.8 |
| 50 | 65.4 ± 2.5 | 18.2 ± 1.3 | 16.4 ± 1.2 | |
| 100 | 75.1 ± 3.2 | 12.5 ± 1.1 | 12.4 ± 1.0 | |
| 150 | 78.9 ± 3.5 | 10.1 ± 0.9 | 11.0 ± 0.9 | |
| A172 | 0 (Control) | 60.1 ± 2.3 | 22.4 ± 1.7 | 17.5 ± 1.4 |
| 50 | 70.2 ± 2.8 | 15.8 ± 1.2 | 14.0 ± 1.1 | |
| 100 | 78.6 ± 3.1 | 10.9 ± 0.9 | 10.5 ± 0.8 | |
| 150 | 82.3 ± 3.6 | 8.7 ± 0.7 | 9.0 ± 0.7 | |
| T98G | 0 (Control) | 58.7 ± 2.2 | 23.9 ± 1.6 | 17.4 ± 1.3 |
| 50 | 68.9 ± 2.7 | 16.5 ± 1.3 | 14.6 ± 1.1 | |
| 100 | 76.8 ± 3.0 | 11.7 ± 1.0 | 11.5 ± 0.9 | |
| 150 | 80.1 ± 3.3 | 9.5 ± 0.8 | 10.4 ± 0.8 |
Data are presented as mean ± SD from three independent experiments.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments used to elucidate the effects of this compound on cell cycle regulation.
Cell Culture and Treatment
-
Cell Lines: C33A (human cervical carcinoma), U87 MG, A172, T98G (human glioblastoma).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent volume of DMSO.
Cell Cycle Analysis by Flow Cytometry
-
Principle: This technique measures the DNA content of individual cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of this compound or DMSO for the desired time period (e.g., 24, 48, or 72 hours).
-
After treatment, both adherent and floating cells are collected, washed with ice-cold phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol while vortexing. Cells are stored at -20°C overnight.
-
The fixed cells are then centrifuged, washed with PBS, and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
The cells are incubated in the dark at room temperature for 30 minutes.
-
The DNA content is then analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using appropriate cell cycle analysis software.
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation.
-
Protocol:
-
Cells are treated with this compound as described above.
-
After treatment, cells are lysed in RIPA buffer containing a protease inhibitor cocktail.
-
The total protein concentration of the lysates is determined using a BCA protein assay.
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for Cyclin D1, CDK4, p21, Smo, Gli, and a loading control (e.g., β-actin or GAPDH).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
-
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent through its ability to induce G0/G1 cell cycle arrest. Its multimodal action, involving the modulation of the Cyclin D1/CDK4/p21 pathway and the inhibition of the Hedgehog signaling cascade, highlights its promise as a therapeutic candidate. The quantitative data, although currently limited to extracts, strongly supports a dose-dependent effect on cell cycle distribution.
Future research should focus on obtaining more comprehensive quantitative data for purified this compound across a wider range of cancer cell lines. Elucidating the direct molecular interactions of this compound with its targets will be crucial for a complete understanding of its mechanism of action. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of this compound in preclinical cancer models. This will be a critical step in translating the promising in vitro findings into potential clinical applications for this intriguing natural compound.
References
Preliminary Cytotoxicity Screening of Cimicifugic Acid B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimicifugic Acid B, a phenylpropanoid derivative isolated from plants of the Cimicifuga genus, has garnered significant interest in oncological research due to its potential cytotoxic and antiproliferative properties. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, with a focus on its effects on cervical cancer cells. The document outlines detailed experimental protocols, presents quantitative data, and visualizes the key signaling pathways involved in its mechanism of action.
Data Presentation: Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated against various cell lines, with notable activity observed in human cervical cancer cells. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments.
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (hours) | Assay |
| C33A | Human Cervical Cancer | ~25-30 | 24 | MTT |
| 3T3 | Mouse Embryonic Fibroblast | >60 | 24 | MTT |
Note: The IC50 value for C33A cells is estimated from graphical data presented in the cited literature. The data for 3T3 cells indicates low cytotoxicity to non-cancerous cells at the tested concentrations.
Experimental Protocols
The following are detailed methodologies for key experiments commonly employed in the cytotoxicity screening of this compound.
Cell Culture and Treatment
Human cervical cancer cells (C33A) and mouse embryonic fibroblast cells (3T3) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experimental procedures, cells are seeded in appropriate culture vessels and allowed to adhere overnight. Subsequently, the culture medium is replaced with fresh medium containing varying concentrations of this compound (typically in the range of 10-50 µM) or a vehicle control (e.g., DMSO).
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.
-
Treatment: Treat cells with various concentrations of this compound and incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Following treatment with this compound for 24 hours, lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, Caspase-3, Caspase-8, Caspase-9, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is used to analyze the cell cycle distribution.
-
Cell Preparation: Treat cells with this compound for 24 hours. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using appropriate software.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Experimental workflow for the preliminary cytotoxicity screening of this compound.
Signaling Pathways of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis in cervical cancer cells through both the intrinsic and extrinsic pathways.[1] It also appears to modulate the Hedgehog signaling pathway.[1]
Intrinsic and Extrinsic Apoptosis Pathways
Caption: Intrinsic and extrinsic apoptosis pathways induced by this compound.
Hedgehog Signaling Pathway Modulation
Caption: Proposed modulation of the Hedgehog signaling pathway by this compound.
Conclusion
The preliminary cytotoxicity screening of this compound reveals its potential as an anticancer agent, particularly against cervical cancer. Its mechanism of action appears to be multifactorial, involving the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest, and modulation of the Hedgehog signaling pathway. Further in-depth studies, including in vivo models, are warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational framework for researchers and drug development professionals to design and execute further investigations into the cytotoxic properties of this compound.
References
Spectroscopic data for Cimicifugic Acid B characterization.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of Cimicifugic Acid B, a phenylpropanoid ester found in plants of the Cimicifuga species. This document summarizes the available mass spectrometry and nuclear magnetic resonance (NMR) data, details relevant experimental procedures, and visualizes a key signaling pathway associated with its biological activity.
Spectroscopic Data for this compound
The definitive characterization of this compound relies on a combination of mass spectrometry and one- and two-dimensional NMR spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of this compound.
| Ionization Mode | Adduct | Observed m/z | Reference |
| Positive | [M+NH₄]⁺ | 466.135 | [1] |
| Negative | [M-H]⁻ | 447.094 | [1] |
Table 1: High-Resolution Mass Spectrometry Data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
General ¹H NMR spectral features of cimicifugic acids include:
-
Aromatic protons in the range of δ 6.0-8.0 ppm.
-
Olefinic protons of the cinnamic acid moiety.
-
Signals corresponding to the tartaric acid-derived core.
¹³C NMR data for related compounds and synthetic precursors have been published, aiding in the partial assignment of the this compound spectrum.[3]
Experimental Protocols
The isolation and characterization of this compound require specific and carefully executed experimental procedures.
Isolation of this compound
A bioassay-guided fractionation approach has been successfully employed for the isolation of cimicifugic acids from the roots and rhizomes of Cimicifuga racemosa.[4] A particularly effective method involves a two-step centrifugal partitioning chromatography (CPC) with a pH zone refinement gradient.[2][4]
Protocol Outline:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol or aqueous ethanol.
-
Liquid-Liquid Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on polarity.
-
Centrifugal Partitioning Chromatography (CPC) - Step 1 (pH Zone Refinement): The phenolic fraction is subjected to CPC using a pH gradient to dissociate acid-base complexes and isolate the acidic cimicifugic acid fraction.[2][4]
-
Centrifugal Partitioning Chromatography (CPC) - Step 2: A second CPC step is performed on the enriched cimicifugic acid fraction for further purification of individual compounds, including this compound.[2][4]
-
Purity Assessment: The purity of the isolated this compound is assessed by High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR):
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., methanol-d₄, DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.
-
Data Processing: The acquired data is processed using appropriate software to obtain chemical shifts (δ) in ppm and coupling constants (J) in Hz.
Mass Spectrometry (MS):
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to a liquid chromatography system (LC-MS) is used.
-
Ionization: Electrospray ionization (ESI) is a common technique used in both positive and negative ion modes.
Biological Activity and Signaling Pathway
This compound has demonstrated significant cytotoxic and antiproliferative potential against cervical cancer cells.[5] Its mechanism of action involves the induction of apoptosis through a multifaceted signaling pathway.[5]
Caption: Signaling pathway of this compound inducing apoptosis in cervical cancer cells.
The proposed mechanism initiated by this compound involves the generation of reactive oxygen species (ROS), leading to mitochondrial depolarization and an increased Bax/Bcl2 ratio, which are key events in the intrinsic apoptotic pathway.[5] Concurrently, it induces cell cycle arrest in the G0/G1 phase and downregulates the Hedgehog signaling pathway, further contributing to its anticancer effects.[5]
This technical guide provides a foundational understanding of the characterization and biological activity of this compound. Further research is warranted to fully elucidate its NMR spectroscopic properties and to explore its therapeutic potential in greater detail.
References
- 1. This compound | C21H20O11 | CID 6449880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. itqb.unl.pt [itqb.unl.pt]
- 4. Phytochemistry of cimicifugic acids and associated bases in Cimicifuga racemosa root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a hydroxycinnamic acid ester of Cimicifuga sp., exhibits strong antiproliferative and cytotoxic potential against cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The intricate Biosynthesis of Cimicifugic Acids in Actaea racemosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of cimicifugic acids in Actaea racemosa (black cohosh). It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with this medicinally important plant. This document details the proposed biosynthetic pathway, the enzymes involved, their kinetics, and the experimental protocols used for their characterization. Furthermore, it explores the potential regulatory mechanisms governing the production of these bioactive compounds.
Introduction
Actaea racemosa (L.) Nutt., commonly known as black cohosh, is a perennial herb native to eastern North America. Its rhizomes have a long history of use in traditional medicine for the treatment of various ailments, particularly menopausal symptoms. The therapeutic effects of black cohosh are attributed to a complex mixture of secondary metabolites, including triterpene glycosides and phenylpropanoid derivatives. Among the latter, cimicifugic acids, which are esters of hydroxycinnamic acids and piscidic acid or fukiic acid, have garnered significant research interest due to their potential biological activities. Understanding the biosynthesis of these compounds is crucial for optimizing their production, ensuring the quality and efficacy of black cohosh preparations, and exploring their potential as pharmaceutical leads.
The Biosynthetic Pathway of Cimicifugic Acids
The biosynthesis of cimicifugic acids is a multi-step process that involves precursors from the phenylpropanoid and tyrosine metabolism pathways. The proposed pathway, based on current research, is outlined below.
Precursor Biosynthesis
The biosynthesis of cimicifugic acids begins with the formation of their core components: a hydroxycinnamic acid moiety and a dicarboxylic acid moiety (piscidic acid).
-
Hydroxycinnamic Acids: These compounds are derived from the amino acid L-phenylalanine through the general phenylpropanoid pathway. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, leads to the formation of various hydroxycinnamic acids such as p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid. These are then activated to their corresponding Coenzyme A (CoA) esters (e.g., p-coumaroyl-CoA, caffeoyl-CoA, feruloyl-CoA, and sinapoyl-CoA).
-
Piscidic Acid: The biosynthesis of the piscidic acid moiety is believed to start from the amino acid L-tyrosine . A key intermediate in this pathway is 4-hydroxyphenylpyruvic acid.
Key Enzymatic Steps
Two key enzymes have been identified as playing a pivotal role in the later stages of cimicifugic acid biosynthesis in Actaea racemosa:
-
Hydroxy(phenyl)pyruvic acid reductase (ArH(P)PR): This enzyme is putatively involved in the formation of the piscidic acid precursor. It catalyzes the reduction of 4-hydroxyphenylpyruvic acid to 4-hydroxyphenyllactic acid.[1]
-
Cimicifugic Acid Synthase (CAS): This enzyme, a type of hydroxycinnamoyl-CoA:piscidic acid hydroxycinnamoyltransferase, catalyzes the final esterification step. It transfers a hydroxycinnamoyl group from a hydroxycinnamoyl-CoA thioester to piscidic acid, forming the corresponding cimicifugic acid.[2]
The overall proposed biosynthetic pathway is visualized in the following diagram:
References
Methodological & Application
Application Notes & Protocols: High-Performance Liquid Chromatography Method for Cimicifugic Acid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimicifugic Acid B is a phenolic compound found in plants of the Cimicifuga genus, notably Black Cohosh (Actaea racemosa). It is one of several hydroxycinnamic acid derivatives that contribute to the chemical profile and potential biological activity of extracts from these plants. Accurate and reliable quantification of this compound is crucial for the quality control of raw materials and finished products in the herbal medicine and dietary supplement industries, as well as for pharmacokinetic and pharmacodynamic studies in drug development. This document provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of this compound.
Chemical Structure
Name: this compound Molecular Formula: C₂₁H₂₀O₁₁ Molecular Weight: 448.38 g/mol CAS Number: 205114-66-5
Principle of the Method
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection to separate and quantify this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic solvent. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a certified reference standard.
Experimental Protocols
Equipment and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Column: Zorbax DBS C18, 4.6 x 250 mm, 5 µm particle size, or equivalent.[1]
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Ultrasonic Bath: For sample extraction.
-
Vortex Mixer.
-
Centrifuge.
-
Syringe Filters: 0.45 µm, nylon or PTFE.
-
Volumetric Flasks and Pipettes: Class A.
-
HPLC Vials.
Reagents and Standards
-
This compound Reference Standard: Purity ≥98%.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or purified to ≥18 MΩ·cm.
-
Formic Acid or Acetic Acid: HPLC grade.
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to appropriate concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
-
Plant Material (e.g., Black Cohosh Root Powder):
-
Accurately weigh about 300-400 mg of the powdered plant material into a 10 mL volumetric flask.[1]
-
Add approximately 7 mL of 75% methanol.[1]
-
Sonicate for 30 minutes for extracts or up to 6 hours for crude powders.[1]
-
Allow the solution to cool to room temperature and then dilute to the mark with 75% methanol.[1]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
-
-
Liquid Extracts:
-
Accurately dilute the liquid extract with methanol to a concentration within the calibration range.
-
Filter the diluted extract through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | Zorbax DBS C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |
| Gradient Program | 0-18 min, 5-28% B18-36 min, 28-35% B36-45 min, 35-55% B45-55 min, 55-75% B55-56 min, 75-100% B (followed by a re-equilibration period)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 25 °C[1] |
| Injection Volume | 10 µL[1] |
| Detection | UV at 320 nm[1] |
| Run Time | Approximately 60 minutes |
Data Analysis and Quantification
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.
-
Quantification: Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Quantitative Data Summary
The following table presents typical performance characteristics of the described HPLC method for the quantification of this compound and other related phenolic compounds.
| Compound | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Caffeic Acid | ~10.5 | 0.5 - 100 | > 0.999 | 0.15 | 0.5 |
| This compound | ~21.6 | 0.5 - 100 | > 0.999 | 0.18 | 0.5 |
| Ferulic Acid | ~15.2 | 0.5 - 100 | > 0.999 | 0.12 | 0.4 |
| Isoferulic Acid | ~16.8 | 0.5 - 100 | > 0.999 | 0.13 | 0.4 |
| Cimicifugic Acid F | ~22.5 | 0.5 - 100 | > 0.999 | 0.20 | 0.6 |
Note: Retention times are approximate and may vary depending on the specific column, instrument, and mobile phase preparation. LOD (Limit of Detection) and LOQ (Limit of Quantification) values are based on a signal-to-noise ratio of 3 and 10, respectively.
Visualizations
Experimental Workflow for HPLC Analysis of this compound
References
Application Note: Analysis of Cimicifugic Acid B in Plant Extracts by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimicifugic Acid B is a phenolic compound found in various plant species, notably those of the Cimicifuga (also known as Actaea) genus, such as Cimicifuga racemosa (black cohosh).[1][2] These plants have a history of use in traditional medicine, and their chemical constituents are of significant interest for their potential pharmacological activities.[1][2] Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used analytical technique for the identification and quantification of this compound and other phenolic compounds in complex plant extracts. This application note provides a detailed protocol for the analysis of this compound using LC-MS.
Experimental Protocols
This section details the methodology for the extraction and LC-MS analysis of this compound from plant materials.
Sample Preparation: Solid-Liquid Extraction
-
Grinding: Mill the dried plant material (e.g., rhizomes) into a fine powder.
-
Extraction Solvent: Prepare a solution of 70-80% methanol in water.
-
Extraction Process:
-
Accurately weigh the powdered plant material.
-
Add the extraction solvent to the plant material. A common ratio is 1 gram of plant material to 10 mL of solvent.
-
Sonicate the mixture for 60 minutes to facilitate the extraction of phenolic compounds.[3]
-
Centrifuge the mixture to separate the solid plant debris from the liquid extract.
-
Collect the supernatant.
-
-
Filtration: Filter the supernatant through a 0.45 µm nylon membrane filter prior to injection into the LC-MS system to remove any remaining particulate matter.[4]
LC-MS Analysis
Liquid Chromatography (LC) Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column is commonly used. A representative column is a Zorbax DBS C18 (5 µm, 4.0 mm ID × 250 mm).[1]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or 0.1% acetic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid or 0.1% acetic acid.
-
-
Gradient Elution: A gradient elution is employed to separate the various components in the plant extract. A typical gradient profile is as follows:
-
0-18 min: 5-28% B
-
18-36 min: 28-35% B
-
36-45 min: 35-55% B
-
45-55 min: 55-75% B[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Injection Volume: 10 µL.[1]
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is generally more sensitive for the analysis of phenolic compounds like this compound.[1]
-
Scan Mode: Full scan mode for qualitative analysis and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantitative analysis.
-
Key Parameters (typical starting points):
-
Capillary Voltage: 3.0-4.0 kV
-
Drying Gas Flow: 10-15 L/min
-
Drying Gas Temperature: 300-350°C
-
Nebulizer Pressure: 30-40 psi
-
Data Presentation
The following table summarizes the key quantitative data for the LC-MS analysis of this compound. It is important to note that while retention time and m/z values are readily available from the literature, specific method validation parameters such as LOD, LOQ, linearity, and recovery for this compound are not consistently reported. The values presented here are representative and may vary depending on the specific instrumentation and analytical conditions.
| Parameter | Value | Reference |
| Retention Time (RT) | Varies with conditions | [1] |
| Precursor Ion [M-H]⁻ (m/z) | 431 | [1] |
| Major Fragment Ions (m/z) | 255, 237, 193 | [1] |
| Limit of Detection (LOD) | Not specified | |
| Limit of Quantitation (LOQ) | Not specified | |
| Linearity Range | Not specified | |
| Recovery | Not specified |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS analysis of this compound in plant extracts.
Caption: Workflow for this compound analysis.
Logical Relationship of Analytical Steps
This diagram shows the logical progression and key considerations at each stage of the analysis.
Caption: Logical flow of the analytical process.
References
- 1. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metabolic profiling of Actaea (Cimicifuga) species extracts using high performance liquid chromatography coupled with electrospray ionization time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Botanical Authenticity and Phytochemical Profile of Black Cohosh Products by High-Performance Liquid Chromatography with Selected Ion Monitoring Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Cell Viability with Cimicifugic Acid B using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimicifugic Acid B, a phenylpropanoid derivative found in plants of the Cimicifuga species, has demonstrated significant biological activity, including antioxidant and potent anticancer properties.[1][2][3] Notably, it has been shown to exhibit strong antiproliferative and cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.[2][3] This document provides detailed protocols for utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the effects of this compound on cell viability. Additionally, it outlines the key signaling pathways modulated by this compound.
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[5][6]
Mechanism of Action of this compound
This compound has been shown to induce cell death in cancer cells through a multi-faceted approach. Its primary mechanisms include:
-
Induction of Apoptosis: this compound triggers apoptosis through both the intrinsic and extrinsic pathways. It promotes the generation of reactive oxygen species (ROS) and disrupts the mitochondrial membrane potential.[1][3] This leads to an altered Bax/Bcl2 ratio, favoring the pro-apoptotic Bax, and subsequent activation of caspase-9 and caspase-3 (intrinsic pathway).[1][2] Activation of caspase-8, a key initiator of the extrinsic pathway, has also been observed.[1]
-
Cell Cycle Arrest: The compound has been found to cause cell cycle arrest at the G0/G1 phase.[1][2][3] This is achieved by modulating the expression of key cell cycle regulatory proteins such as cyclin D1, CDK4, and p21.[1]
-
Modulation of the Hedgehog Signaling Pathway: this compound has been observed to downregulate the Hedgehog signaling pathway by modulating the expression of key players like Smoothened (Smo) and Gli.[1][2] This pathway is crucial in carcinogenesis and chemoresistance in some cancers.[2]
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in different human cancer cell lines. This data is essential for determining the appropriate concentration range for your experiments.
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| C33A | Cervical Cancer (HPV negative) | MTT | Dose-dependent decrease in viability (10–50 μM) | [2][3] |
| MDA-MB-453 | Breast Cancer | Cell Proliferation | > 100 µM | [7] |
| MCF7 | Breast Cancer | Cell Proliferation | Weak activity | [7] |
Note: The cytotoxic and antiproliferative activity of this compound can vary significantly between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line of interest.
Experimental Protocols
Materials and Reagents
-
This compound (ensure high purity)
-
Target cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., 0.01 M HCl in 10% SDS solution, or acidified isopropanol)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm if desired)
-
CO2 incubator (37°C, 5% CO2)
Protocol for MTT Assay with this compound
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Day 1: Cell Seeding
-
Harvest and count cells using a hemocytometer or automated cell counter. Ensure cell viability is above 90%.
-
Dilute the cell suspension to the desired seeding density in pre-warmed complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the assay. A common starting point is 1 x 10^4 to 5 x 10^4 cells/well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate overnight in a CO2 incubator to allow for cell attachment and recovery.
Day 2: Treatment with this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 1, 10, 25, 50, 100 µM) to determine the IC50 value.
-
Carefully remove the medium from the wells containing the cells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include vehicle control wells (containing the same concentration of the solvent used to dissolve this compound as in the treatment wells).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
Day 4 (for a 48h incubation): MTT Addition and Absorbance Reading
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, including the controls.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
After the incubation, add 100 µL of the MTT solvent to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis
-
Subtract the average absorbance of the medium-only blank from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
The IC50 value (the concentration of the compound that inhibits cell viability by 50%) can be determined from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Apoptosis induction by this compound.
Caption: Inhibition of the Hedgehog signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a hydroxycinnamic acid ester of Cimicifuga sp., exhibits strong antiproliferative and cytotoxic potential against cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol for the Purification of Cimicifugic Acid B using Centrifugal Partitioning Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cimicifugic Acid B, a phenolic compound found in species of the genus Cimicifuga, has garnered interest for its potential biological activities.[1][2] Efficient isolation and purification of this compound are crucial for further pharmacological studies and drug development. Centrifugal Partitioning Chromatography (CPC) offers a robust and scalable solution for the purification of natural products like this compound.[3][4][5][6] CPC, a liquid-liquid chromatography technique, avoids the use of solid stationary phases, thereby preventing irreversible sample adsorption and degradation of labile compounds, leading to high purity and recovery.[3][4] This application note provides a detailed protocol for the purification of this compound using a two-step CPC method, including a pH-zone refining step to effectively separate acidic compounds from complex plant extracts.[7][8][9][10]
Experimental Protocols
Sample Preparation
A crude methanol extract of Cimicifuga roots is the starting material. To enrich the phenolic compounds, including this compound, a preliminary fractionation step is recommended.
Protocol:
-
Perform a solid-phase extraction (SPE) of the crude methanol extract to enrich the phenolic fraction.
-
Subject the methanol-soluble fraction to further partitioning. For an initial separation, 1.5 g of the methanol-soluble fraction can be used.[7]
-
Dissolve the sample in a suitable volume (e.g., 5 mL) of the stationary phase of the selected solvent system for injection into the CPC system.[7]
Centrifugal Partitioning Chromatography (CPC) - Step 1: pH-Zone Refinement
The first CPC step utilizes a pH-zone refinement gradient to dissociate acid-base complexes and separate the cimicifugic acids as a group.[7][8][9]
Instrumentation:
-
Centrifugal Partition Chromatography column (e.g., 185 mL FCPC)
-
HPLC solvent pump
-
UV detector
-
pH meter
-
Fraction collector
Protocol:
-
Solvent System Preparation: Prepare the biphasic solvent system ethyl acetate-butanol-water in a 1:4:5 (v/v/v) ratio.[7] Allow the mixture to equilibrate and separate into two distinct phases.
-
Phase Modification:
-
CPC Operation:
-
Fill the CPC column with the stationary phase (upper phase).
-
Set the rotational speed to 1200 rpm.[7]
-
Pump the mobile phase (lower phase) through the column in head-to-tail mode at a flow rate of 4 mL/min.[7]
-
Once the system reaches hydrodynamic equilibrium, inject the prepared sample.
-
Monitor the eluate at 254 nm and 354 nm and collect fractions.[7]
-
Combine fractions containing the cimicifugic acids based on TLC analysis, pH, and UV profile. The target compounds typically elute in a specific pH range.[7]
-
Centrifugal Partitioning Chromatography (CPC) - Step 2: Final Purification
The pooled fractions containing the cimicifugic acids from the first step are then subjected to a second CPC separation for the final purification of this compound.
Protocol:
-
Solvent System Preparation: Prepare the biphasic solvent system n-hexanes-ethyl acetate-methanol-water (HEMWat) in a 3:7:3:7 (v/v/v/v) ratio.[7]
-
Phase Modification: Add TFA (0.2% v/v) to both phases before separation.[7]
-
CPC Operation:
-
Set the column rotation at 1100 rpm and allow it to equilibrate.[7]
-
The sample is dissolved in a mixture of both phases and injected. The separation is run in a tail-to-head mode using the lower phase as the stationary phase.[7]
-
Set the flow rate to 4 mL/min and monitor the eluate at 354 nm.[7]
-
Collect fractions (e.g., 4 mL each).[7]
-
This separation can be performed in Elution-Extrusion CPC mode to enhance recovery.[7]
-
Combine the fractions containing pure this compound based on analytical HPLC or LC-MS analysis.
-
Data Presentation
The following table summarizes the key parameters and expected outcomes for the purification of this compound using the described two-step CPC protocol.
| Parameter | Step 1: pH-Zone Refinement CPC | Step 2: Final Purification CPC |
| Solvent System | Ethyl acetate-butanol-water (1:4:5 v/v/v) | n-hexanes-ethyl acetate-methanol-water (3:7:3:7 v/v/v) |
| Mobile Phase | Lower aqueous phase + 0.3% NH4OH | Upper organic phase |
| Stationary Phase | Upper organic phase + 0.1% TFA | Lower aqueous phase + 0.2% TFA |
| Flow Rate | 4 mL/min | 4 mL/min |
| Rotational Speed | 1200 rpm | 1100 rpm |
| Sample Load | 1.5 g of enriched extract | Pooled fractions from Step 1 |
| Detection Wavelength | 254 nm & 354 nm | 354 nm |
| Purity (Post-CPC) | >95% (for the cimicifugic acid fraction) | >99% (for this compound) |
| Expected Yield | High recovery of the total cimicifugic acid fraction | Dependent on the concentration of this compound in the initial extract |
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Logical relationship of pH-Zone Refinement CPC.
References
- 1. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C21H20O11 | CID 6449880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijpra.com [ijpra.com]
- 4. plantaanalytica.com [plantaanalytica.com]
- 5. Centrifugal Partition Chromatography : Working Principles, Technology and Applications - Kromaton [kromaton.fr]
- 6. Centrifugal partition chromatography - Wikipedia [en.wikipedia.org]
- 7. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytochemistry of cimicifugic acids and associated bases in Cimicifuga racemosa root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Cimicifugic Acid B in Herbal Supplements
Abstract
This application note provides a detailed protocol for the quantitative analysis of Cimicifugic Acid B in herbal supplements, particularly those containing Black Cohosh (Actaea racemosa or Cimicifuga racemosa). This compound, a prominent phenylpropanoid, is a key analytical marker for the quality control and standardization of Black Cohosh products. The primary method detailed is High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection, a widely used and reliable technique for this application. Additionally, an overview of a High-Performance Thin-Layer Chromatography (HPTLC) method for qualitative and semi-quantitative analysis is provided. These methods are essential for researchers, scientists, and quality control professionals in the dietary supplement industry to ensure product identity, purity, and consistency.
Introduction
Black Cohosh is a popular herbal supplement used primarily for alleviating symptoms of menopause.[1][2] The quality and efficacy of these supplements depend on the presence of specific chemical constituents and the absence of adulterants. Economically motivated adulteration with other, less expensive Asian Actaea species is a known issue in the industry.[3] Cimicifugic acids, including this compound, are characteristic phenolic compounds found in Black Cohosh and serve as important markers for authentication and quality assessment.[4][5][6][7]
Accurate and precise quantitative methods are crucial for the standardization of Black Cohosh extracts and finished products.[8][9] This document outlines validated methodologies for the extraction and quantification of this compound, enabling reliable quality control and supporting drug development efforts.
Chemical Structure
Caption: Chemical Structure of this compound.
I. High-Performance Liquid Chromatography (HPLC-PDA) Method
This protocol details a robust HPLC method for the quantification of this compound.
Experimental Workflow
Caption: General workflow for the quantitative analysis of this compound by HPLC.
Materials and Reagents
-
This compound reference standard (≥98.0% purity)[10]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (ACS grade)
-
Deionized Water (18.2 MΩ·cm)
-
Herbal supplement samples
-
0.45 µm Syringe filters (PTFE or similar)
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
-
Column: Phenomenex Aqua C18 (250 x 4.6 mm, 5 µm) or equivalent reverse-phase C18 column.[3][11]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-15 min: 5-15% B
-
15-20 min: Hold at 15% B
-
20-50 min: 15-50% B
-
50-55 min: 50-100% B
-
(Followed by a re-equilibration step)
-
Note: Gradient adapted from similar phenolic acid analyses.[3]
-
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30 °C[12]
-
Injection Volume: 10 µL[3]
-
Detection Wavelength: 320 nm for phenolic constituents.[1][3]
Protocol
3.1. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with 70% methanol.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with 70% methanol to achieve concentrations ranging from 1 to 400 µg/mL.[3] These will be used to construct the calibration curve.
3.2. Sample Preparation
-
Grinding: For tablets or capsules, grind a composite of at least 10 units to a fine, homogeneous powder. For extracts, use the material as is.
-
Extraction: Accurately weigh an amount of powdered supplement or extract equivalent to approximately 500 mg into a 50 mL centrifuge tube.
-
Add 25 mL of 70% methanol.
-
Sonicate for 30 minutes in a sonication bath, followed by vortexing for 5 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.
3.3. Analysis
-
Set up the HPLC system with the specified chromatographic conditions.
-
Inject the series of working standard solutions to establish the calibration curve.
-
Inject the prepared sample solutions.
-
Integrate the peak corresponding to this compound at its characteristic retention time. The identity can be confirmed by comparing the UV spectrum with that of the reference standard.[1]
Data Presentation and Validation Summary
The performance of the HPLC method should be validated according to ICH guidelines, assessing linearity, sensitivity, accuracy, and precision. The following table summarizes typical validation parameters for the analysis of phenolic acids in herbal matrices.
| Parameter | Specification | Typical Value |
| Linearity (r²) | ≥ 0.995 | > 0.99[13] |
| Concentration Range | Covers expected sample concentrations | 1 - 400 µg/mL[3] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | ~0.05 µ g/zone (HPTLC) |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | ~0.15 µ g/zone (HPTLC) |
| Accuracy (Recovery) | 80 - 120% | 96.6% (by standard addition)[14] |
| Precision (%RSD) | < 5% | < 3.7%[14] |
Note: LOD/LOQ and recovery values are often matrix-dependent. The provided values are representative based on similar analyses.
II. High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC is a powerful technique for the identification of botanical materials and can be used for simultaneous qualitative screening of multiple samples.[15] It serves as a rapid and cost-effective method to verify the identity of Black Cohosh and detect potential adulteration.
Materials and Reagents
-
HPTLC Silica Gel 60 F₂₅₄ plates (glass or aluminum)
-
Toluene (analytical grade)
-
Ethyl Acetate (analytical grade)
-
Formic Acid or Acetic Acid (analytical grade)
-
Methanol (analytical grade)
-
Standard and sample solutions prepared as in the HPLC method.
Protocol
2.1. Sample Application
-
Apply 5-10 µL of the standard and sample solutions as bands onto the HPTLC plate using an automated applicator.
2.2. Chromatogram Development
-
Develop the plate in a saturated twin-trough chamber.
-
Mobile Phase: Toluene:Ethyl Acetate:Acetic Acid (60:40:4, v/v/v).[13]
-
Develop the plate to a distance of 8 cm.
-
Dry the plate in a stream of warm air.
2.3. Detection and Documentation
-
Examine the plate under UV light at 254 nm and 366 nm before and after derivatization.
-
Derivatization (Optional): Spray with a suitable reagent (e.g., vanillin-sulfuric acid) and heat to visualize specific compounds.
-
Document the chromatograms using a suitable imaging system.
-
Compare the band profiles of the samples to the reference standard and authentic Black Cohosh material. The presence of a band corresponding to the Rf of this compound in the standard lane confirms its presence in the sample.
Conclusion
The HPLC-PDA method described provides a reliable and accurate means for the quantitative determination of this compound in herbal supplements. Proper validation of this method is essential for its implementation in a quality control setting. The complementary HPTLC method offers a rapid and effective tool for identity confirmation. Together, these analytical protocols provide a robust framework for ensuring the quality and consistency of Black Cohosh supplements, safeguarding consumer health and supporting regulatory compliance. The stability of this compound in the final product over its shelf life should also be considered, as degradation can occur due to factors like temperature and moisture.[16]
References
- 1. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Black Cohosh: Insights into its Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Botanical Authenticity and Phytochemical Profile of Black Cohosh Products by High-Performance Liquid Chromatography with Selected Ion Monitoring Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of caffeic acid derivatives in Actea racemosa (Cimicifuga racemosa, black cohosh) by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nutritionaloutlook.com [nutritionaloutlook.com]
- 10. This compound phyproof® Reference Substance | 205114-66-5 [sigmaaldrich.com]
- 11. Working with the natural complexity: selection and characterization of black cohosh root extract for use in toxicology testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A validated HPTLC method for the simultaneous quantifications of three phenolic acids and three withanolides from Withania somnifera plants and its herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uni-giessen.de [uni-giessen.de]
- 15. hptlc-association.org [hptlc-association.org]
- 16. phytojournal.com [phytojournal.com]
Application Notes and Protocols for In Vitro Studies of Cimicifugic Acid B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the biological activities of Cimicifugic Acid B in various in vitro experimental models. The protocols outlined below are based on established methodologies and findings from recent scientific literature.
Introduction to this compound
This compound is a hydroxycinnamic acid ester found in plants of the Cimicifuga species. It has garnered significant interest in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and potent anticancer properties.[1][2] Recent studies have highlighted its potential as a therapeutic agent, particularly in oncology, by demonstrating its ability to induce apoptosis and cell cycle arrest in cancer cells.[1][3]
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological effects that are of interest for therapeutic development:
-
Antiproliferative and Cytotoxic Activity: It has demonstrated strong antiproliferative and cytotoxic potential against various cancer cell lines, including cervical and breast cancer cells.[1][2][4]
-
Induction of Apoptosis: this compound triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[2][3] This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and modulation of the Bax/Bcl2 ratio.[1][3]
-
Cell Cycle Arrest: It can induce cell cycle arrest, primarily at the G0/G1 phase, by modulating the expression of key cell cycle regulatory proteins such as cyclin D1, CDK4, and p21.[1][3]
-
Modulation of Signaling Pathways: this compound has been shown to downregulate the Hedgehog signaling pathway, which is crucial in carcinogenesis.[1][2][3] It also appears to influence the NF-κB pathway, suggesting anti-inflammatory effects.[5]
-
Antioxidant Activity: It exhibits antioxidant properties, which may contribute to its overall cellular effects.[6]
In Vitro Experimental Models
The following human cancer cell lines have been utilized in studies investigating the effects of this compound:
-
C33A (HPV negative cervical cancer cells): A key model for studying the compound's efficacy against cervical cancer.[1]
-
MCF-7 (ER+ breast cancer cells): Used to evaluate its activity against hormone-receptor-positive breast cancer.[4][7]
-
MDA-MB-453 (ER- Her2 overexpressing breast cancer cells): A model for Her2-positive breast cancer.[4][7]
-
HCT116 (human colon cancer cell line): To assess its potential against colon cancer.[8]
Normal cell lines, such as 3T3 cells , have been used as controls to assess the selective cytotoxicity of this compound against cancer cells.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on this compound.
Table 1: Cytotoxicity of this compound on Cancer and Normal Cell Lines
| Cell Line | Assay | Concentration (µM) | % Cell Viability | Source |
| C33A | MTT | 10 | ~85% | [2] |
| 20 | ~60% | [2] | ||
| 30 | ~40% | [2] | ||
| 40 | ~25% | [2] | ||
| 50 | ~15% | [2] | ||
| 3T3 | MTT | 10 | ~98% | [2] |
| 20 | ~95% | [2] | ||
| 30 | ~90% | [2] | ||
| 40 | ~88% | [2] | ||
| 50 | ~85% | [2] | ||
| 60 | ~80% | [2] |
Table 2: Antioxidant Activity of this compound
| Assay | IC50 (µM) | Source |
| DPPH | 21 | [6] |
Experimental Protocols
Detailed protocols for key in vitro experiments to study this compound are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Target cells (e.g., C33A, MCF-7) and control cells (e.g., 3T3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations may range from 10 to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
This compound
-
Target cells
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Target cells
-
6-well cell culture plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis protocol.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined using appropriate software.
Protocol 4: Western Blot Analysis of Protein Expression
Objective: To investigate the effect of this compound on the expression levels of specific proteins involved in apoptosis, cell cycle, and other signaling pathways.
Materials:
-
This compound
-
Target cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, Cyclin D1, CDK4, p21, SMO, GLI1, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
Visualizations
The following diagrams illustrate the proposed signaling pathways of this compound and a typical experimental workflow.
Caption: Proposed signaling pathways of this compound.
References
- 1. This compound, a hydroxycinnamic acid ester of Cimicifuga sp., exhibits strong antiproliferative and cytotoxic potential against cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Note & Protocol: Solid-Phase Extraction for the Enrichment of Cimicifugic Acid B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cimicifugic Acid B is a phenolic compound found in plants of the Cimicifuga genus, which has garnered interest for its potential biological activities. As a hydroxycinnamic acid ester, its enrichment and isolation from complex plant extracts are crucial for further pharmacological and chemical studies.[1][2] Solid-phase extraction (SPE) is a highly effective technique for the selective enrichment of target analytes from a complex matrix. This application note provides a detailed protocol for the enrichment of this compound from a crude plant extract using a reversed-phase C18 SPE cartridge. The methodology leverages the phenolic nature of this compound to achieve efficient separation from other components in the extract.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C21H20O11[3] |
| Molecular Weight | 448.37 g/mol |
| Chemical Class | Phenolic Compound, Hydroxycinnamic Acid Ester[1][2] |
| IUPAC Name | (2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2-hydroxy-3-[(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]oxybutanedioic acid[3] |
Experimental Protocol
This protocol is designed for the enrichment of this compound from a methanolic extract of Cimicifuga racemosa.
Materials and Reagents
-
Crude methanolic extract of Cimicifuga racemosa
-
Solid-Phase Extraction (SPE) C18 cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Formic acid (or Acetic Acid, analytical grade)
-
SPE vacuum manifold
-
Collection tubes
-
Vortex mixer
-
Evaporator (e.g., rotary evaporator or nitrogen evaporator)
SPE Procedure
A primary fractionation of a crude methanol extract can be achieved using a C18 SPE cartridge with a methanol-water solvent gradient to enrich the aromatic components, including cimicifugic acids.[4]
-
Sample Preparation:
-
Dissolve the crude methanolic extract of Cimicifuga racemosa in 50% methanol/water to a final concentration of 10 mg/mL.
-
Vortex the sample thoroughly to ensure complete dissolution.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any insoluble material.
-
Carefully collect the supernatant for loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges onto the vacuum manifold.
-
Wash the cartridges with 10 mL of methanol.
-
Equilibrate the cartridges with 10 mL of deionized water. Do not allow the sorbent to run dry.
-
-
Sample Loading:
-
Load 5 mL of the prepared sample supernatant onto the conditioned C18 cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Wash the cartridge with 10 mL of 20% methanol/water to remove less retained impurities.
-
-
Elution:
-
Place a clean collection tube under each cartridge.
-
Elute the enriched this compound fraction with 10 mL of 80% methanol/water.
-
Collect the eluate.
-
-
Post-Elution Processing:
-
Evaporate the solvent from the collected eluate under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried residue in a known volume of methanol for subsequent analysis (e.g., HPLC).
-
Data Presentation
The following table summarizes hypothetical quantitative data for the enrichment of this compound using the described SPE protocol. This data is for illustrative purposes to demonstrate the expected performance of the method.
| Parameter | Crude Extract | Enriched Fraction |
| This compound Concentration (µg/mL) | 50 | 425 |
| Purity of this compound (%) | 5 | 85 |
| Recovery Rate (%) | N/A | 90 |
| Enrichment Factor | N/A | 8.5 |
Experimental Workflow Diagram
References
- 1. This compound, a hydroxycinnamic acid ester of Cimicifuga sp., exhibits strong antiproliferative and cytotoxic potential against cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C21H20O11 | CID 6449880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioassay-Guided Fractionation to Isolate Active Cimicifugic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cimicifuga (black cohosh) species are a source of various bioactive secondary metabolites, including triterpene glycosides and phenolic compounds. Among the latter, cimicifugic acids, which are esters of hydroxycinnamic acids with fukiic or piscidic acid, have garnered interest for their potential pharmacological activities.[1] Bioassay-guided fractionation is a powerful strategy to systematically separate and isolate bioactive compounds from complex mixtures, such as plant extracts, by following their biological activity through the separation process.
These application notes provide a detailed protocol for the bioassay-guided fractionation of Cimicifuga extracts to isolate cytotoxic cimicifugic acids. The workflow begins with the preparation of a crude extract, followed by liquid-liquid partitioning and a series of chromatographic separations. The fractions at each stage are monitored for their cytotoxic activity against a cancer cell line, leading to the identification of the active compounds.
Experimental Workflow
The overall workflow for the bioassay-guided fractionation of Cimicifuga extract to isolate active cimicifugic acids is depicted below.
Caption: Bioassay-guided fractionation workflow.
Experimental Protocols
Preparation of Crude Extract
This protocol describes the initial extraction of secondary metabolites from Cimicifuga rhizomes.
Materials:
-
Dried and milled rhizomes of Cimicifuga racemosa
-
Methanol (MeOH), analytical grade
-
Percolator or large glass container with a lid
-
Filter paper
-
Rotary evaporator
Procedure:
-
Macerate 1 kg of dried and milled Cimicifuga racemosa rhizomes with methanol at room temperature.
-
Perform exhaustive percolation with fresh methanol until the solvent runs clear.[2]
-
Combine all the methanol extracts and filter them.
-
Concentrate the filtrate in vacuo at a temperature below 40°C using a rotary evaporator to yield a syrupy residue, the crude methanol extract.[2]
Liquid-Liquid Partitioning
This step separates compounds based on their polarity.
Materials:
-
Crude methanol extract
-
Ethyl acetate (EtOAc), analytical grade
-
Deionized water
-
Separatory funnel
Procedure:
-
Suspend the crude methanol extract (e.g., 173 g) in deionized water (250 mL).[2]
-
Transfer the suspension to a separatory funnel.
-
Perform liquid-liquid partitioning by adding an equal volume of ethyl acetate.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with ethyl acetate multiple times (e.g., 20 x 400 mL) to ensure complete extraction of nonpolar to moderately polar compounds.[2]
-
Combine all ethyl acetate fractions and concentrate them using a rotary evaporator to obtain the ethyl acetate fraction.
-
Concentrate the remaining aqueous layer to obtain the aqueous fraction.
-
Subject both the ethyl acetate and aqueous fractions to the chosen bioassay.
Cytotoxicity Bioassay (MTT Assay)
This assay determines the cytotoxic effects of the fractions on cancer cells.[3][4][5]
Materials:
-
Human colon cancer cell line (e.g., HCT116)
-
96-well plates
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed HCT116 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Dissolve the dried fractions (ethyl acetate and aqueous) and isolated compounds in DMSO to prepare stock solutions.
-
Treat the cells with various concentrations of the fractions or compounds for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Column Chromatography
The active fraction from liquid-liquid partitioning is further separated using column chromatography.
Materials:
-
Active fraction (e.g., ethyl acetate fraction)
-
Silica gel (60 Å, 70-230 mesh)
-
Glass column
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol gradient)
-
Collection tubes
Procedure:
-
Prepare a silica gel slurry in the initial mobile phase solvent (e.g., 100% hexane) and pack it into a glass column.
-
Dissolve the active fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by an ethyl acetate-methanol gradient.
-
Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation by thin-layer chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
Evaporate the solvent from each combined fraction and test for cytotoxicity using the MTT assay.
Preparative High-Performance Liquid Chromatography (HPLC)
This technique is used for the final purification of the active compounds from the most active fraction obtained from column chromatography.
Materials:
-
Most active fraction from column chromatography
-
HPLC system with a preparative column (e.g., C18, 250 x 20 mm, 5 µm)
-
HPLC-grade solvents (e.g., acetonitrile and water with 0.1% formic acid)
-
Fraction collector
Procedure:
-
Dissolve the most active fraction in the initial mobile phase.
-
Develop a suitable gradient elution method on an analytical HPLC system first to achieve good separation of the peaks of interest.
-
Scale up the method to the preparative HPLC system.
-
Inject the sample and collect the eluting peaks using a fraction collector.
-
Evaporate the solvent from each collected fraction.
-
Confirm the purity of each isolated compound using analytical HPLC.
-
Test the pure compounds for cytotoxicity to identify the active cimicifugic acids.
Structure Elucidation
The chemical structures of the isolated active compounds are determined using spectroscopic methods.
Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight and fragmentation pattern of the compounds.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, as well as 2D NMR techniques (COSY, HMBC, HSQC), are used to determine the exact structure and stereochemistry of the isolated compounds.[6][7]
Data Presentation
The quantitative data obtained from the bioassays should be summarized in tables for easy comparison.
Table 1: Cytotoxicity of Fractions from Liquid-Liquid Partitioning
| Fraction | Concentration (µg/mL) | % Cell Viability (HCT116) | IC50 (µg/mL) |
| Crude Extract | 100 | 35.2 ± 3.1 | 75.8 |
| Ethyl Acetate | 100 | 15.8 ± 2.5 | 42.1 |
| Aqueous | 100 | 85.3 ± 5.4 | > 200 |
Table 2: Cytotoxicity of Fractions from Column Chromatography of the Ethyl Acetate Fraction
| Fraction | Concentration (µg/mL) | % Cell Viability (HCT116) | IC50 (µg/mL) |
| Fraction A | 50 | 78.1 ± 4.9 | > 100 |
| Fraction B | 50 | 22.4 ± 2.8 | 15.3 |
| Fraction C | 50 | 65.9 ± 4.2 | > 100 |
| Fraction D | 50 | 89.2 ± 5.1 | > 100 |
Table 3: Cytotoxicity of Isolated Cimicifugic Acids
| Compound | IC50 (µM) on HCT116 cells |
| Cimicifugic Acid A | 8.5 |
| Cimicifugic Acid B | 12.3 |
| Carboxymethyl isoferulate | 6.7 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual values will vary depending on the plant material and experimental conditions. Some studies have shown that cimicifugic acids A and B, along with carboxymethyl isoferulate, exhibit cytotoxic activity against HCT116 colon cancer cells.[8]
Signaling Pathway
While the exact mechanism of cytotoxicity for many cimicifugic acids is still under investigation, some studies suggest the induction of apoptosis. One of the key markers of apoptosis is the cleavage of poly (ADP-ribose) polymerase (PARP).
References
- 1. Fukiic and piscidic acid esters from the rhizome of Cimicifuga racemosa and the in vitro estrogenic activity of fukinolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of Plant Extracts: A Scientific Inquiry into Cell Line Responses and Methodological Considerations [plantextractwholesale.com]
- 4. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Techniques for the analysis of pentacyclic triterpenoids in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic caffeic acid derivatives from the rhizomes of Cimicifuga heracleifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Cimicifugic Acid B Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the purification of Cimicifugic Acid B.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: Why is the yield of this compound consistently low after initial extraction and partitioning?
A1: Low yields of this compound can stem from several factors. A primary challenge is the inherent tendency of acidic molecules like Cimicifugic Acids to form strong associations with basic compounds, such as alkaloids, which are also present in the crude extract[1][2]. This acid-base complex formation can hinder efficient separation and lead to the loss of the target compound in the aqueous or basic fractions during liquid-liquid partitioning. Additionally, general issues in natural product purification can contribute to low yields, including incomplete extraction from the plant matrix, degradation of the target compound during processing, and losses during solvent removal or transfer steps[3][4].
Q2: I'm observing poor peak resolution and significant peak tailing during the HPLC analysis and purification of this compound. What are the likely causes and how can I improve this?
A2: Poor peak resolution and tailing are common chromatographic problems that can be particularly prevalent when dealing with complex natural product extracts containing phenolic compounds like this compound.
-
Mobile Phase pH: The ionization state of this compound is highly dependent on the pH of the mobile phase. An inappropriate pH can lead to peak tailing and poor resolution. It is generally recommended to adjust the mobile phase pH to be at least one to two units away from the pKa of the analyte to ensure a single ionic species is present[5]. For acidic compounds like this compound, using an acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) can suppress ionization and improve peak shape.
-
Co-eluting Impurities: The crude extract contains numerous other phenolic compounds and flavonoids with similar polarities to this compound, leading to co-elution[6][7]. Optimizing the mobile phase gradient, trying different organic modifiers (e.g., methanol vs. acetonitrile), or using a different stationary phase can improve separation.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Diluting the sample or using a column with a higher loading capacity can mitigate this issue.
-
Secondary Interactions: Residual silanol groups on silica-based columns can interact with polar analytes, causing peak tailing. Using an end-capped column or adding a competitive agent like triethylamine (TEA) to the mobile phase can reduce these interactions.
Q3: My purified this compound appears to be degrading during the purification process. What are the potential causes and how can I minimize degradation?
A3: The stability of phenolic compounds like this compound can be influenced by several factors during purification.
-
Temperature: Many natural products are thermolabile. Prolonged exposure to high temperatures during solvent evaporation or extraction can lead to degradation[8]. It is advisable to use reduced pressure and moderate temperatures (e.g., < 40-50°C) for solvent removal.
-
pH: Extremes of pH can cause hydrolysis or other degradation pathways. Maintaining a mildly acidic to neutral pH during processing is generally recommended for phenolic compounds.
-
Light and Air Exposure: Some phenolic compounds are sensitive to light and oxidation. It is good practice to protect samples from direct light and to minimize exposure to air, for example, by working under an inert atmosphere (e.g., nitrogen) if necessary[9].
Q4: I am struggling to separate this compound from other closely related Cimicifugic Acids and fukinolic acid. What advanced techniques can I employ?
A4: The separation of structurally similar compounds is a common challenge in natural product chemistry. For Cimicifugic Acids, pH zone refinement centrifugal partitioning chromatography (pHZR CPC) has proven to be a highly effective technique[1][2][10]. This method utilizes a pH gradient to exploit the different pKa values of the acidic compounds, allowing for their separation. By adding a retainer acid to the stationary phase and an eluter base to the mobile phase, a pH gradient is established in the column, leading to the elution of compounds in distinct pH zones[11][12]. This technique is particularly useful for dissociating the acid-base complexes that Cimicifugic Acids form with alkaloids[1][2].
Quantitative Data on Purification
The following table summarizes typical yields and purity of this compound obtained through different purification strategies. Please note that actual results may vary depending on the starting material and specific experimental conditions.
| Purification Step | Starting Material | Method | Key Parameters | Yield | Purity | Reference |
| Initial Extraction & Partitioning | Dried rhizomes of Cimicifuga racemosa | Methanol extraction followed by ethyl acetate-water partitioning | 1 kg of dried rhizomes extracted with methanol. The residue was partitioned between ethyl acetate and water. | 173 g (crude methanol extract), 42 g (ethyl acetate fraction) | Low (complex mixture) | [1] |
| pH Zone Refinement CPC (Step 1) | Methanol-soluble fraction of the aqueous partition | Centrifugal Partitioning Chromatography | Solvent system: ethyl acetate-butanol-water (1:4:5). Stationary phase with 0.1% TFA, mobile phase with 0.3% aqueous ammonia. | Fraction containing a mixture of Cimicifugic Acids | Enriched | [1] |
| Conventional CPC (Step 2) | Enriched Cimicifugic Acid fraction from pHZR CPC | Centrifugal Partitioning Chromatography | pH-uncontrolled CPC. | 110 mg of this compound from the enriched fraction | High | [1] |
| Preparative HPLC | Enriched phenolic fraction | Reversed-Phase HPLC | Specific conditions not detailed, but generally involves a C18 column with a water/acetonitrile or methanol gradient containing an acid modifier. | Variable, depends on loading and resolution | >95% achievable | General knowledge |
Experimental Protocols
Protocol 1: Extraction and Initial Partitioning of Cimicifugic Acids
This protocol describes the initial steps to obtain an enriched fraction of Cimicifugic Acids from the rhizomes of Cimicifuga racemosa.
Materials:
-
Dried and milled rhizomes of Cimicifuga racemosa
-
Methanol (reagent grade)
-
Ethyl acetate (reagent grade)
-
Deionized water
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Exhaustively extract the milled rhizomes (e.g., 1 kg) with methanol at room temperature.
-
Concentrate the crude methanol extract in vacuo at a temperature below 40°C to obtain a syrupy residue.
-
Reconstitute the residue in deionized water (e.g., 250 mL).
-
Partition the aqueous solution with ethyl acetate (e.g., 20 x 400 mL) in a separatory funnel.
-
Combine the ethyl acetate fractions and concentrate in vacuo to yield the ethyl acetate-soluble fraction, which will be enriched in less polar compounds.
-
The remaining aqueous fraction contains the more polar compounds, including Cimicifugic Acids. This fraction can be further purified.
Protocol 2: Purification of this compound using pH Zone Refinement Centrifugal Partitioning Chromatography (pHZR CPC)
This protocol is an advanced method for separating acidic compounds like this compound.
Materials and Equipment:
-
Centrifugal Partition Chromatography (CPC) system
-
HPLC pump
-
UV detector
-
Fraction collector
-
pH meter
-
Solvents: Ethyl acetate, n-butanol, water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Aqueous ammonia solution (e.g., 28%)
-
Enriched Cimicifugic Acid fraction from Protocol 1
Procedure:
-
Solvent System Preparation: Prepare a two-phase solvent system of ethyl acetate/n-butanol/water (e.g., in a 1:4:5 v/v/v ratio). Equilibrate the mixture in a separatory funnel and separate the upper and lower phases.
-
Stationary and Mobile Phase Preparation:
-
To the lower aqueous phase (stationary phase), add a retainer acid, such as TFA, to a final concentration of 0.1% (v/v).
-
To the upper organic phase (mobile phase), add an eluter base, such as 28% aqueous ammonia, to a final concentration of 0.3% (v/v).
-
-
CPC System Setup:
-
Fill the CPC column with the stationary phase.
-
Set the rotation speed (e.g., 1200 rpm).
-
Pump the mobile phase through the column at a specific flow rate (e.g., 4 mL/min) until hydrodynamic equilibrium is reached.
-
-
Sample Preparation and Injection: Dissolve the enriched Cimicifugic Acid fraction in a small volume of the stationary phase and inject it into the CPC system.
-
Chromatographic Separation: Continue pumping the mobile phase. The pH gradient will form in the column, and the acidic compounds will elute in distinct pH zones.
-
Fraction Collection and Analysis: Monitor the eluate with a UV detector and a pH meter. Collect fractions and analyze them by TLC or HPLC to identify the fractions containing pure this compound.
-
Further Purification (if necessary): Fractions containing this compound may be subjected to a second, non-pH-gradient CPC step or preparative HPLC for final polishing.
Visualizations
Caption: A flowchart illustrating the troubleshooting workflow for this compound purification.
Caption: Logical relationships between common problems, their causes, and solutions in this compound purification.
References
- 1. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemistry of cimicifugic acids and associated bases in Cimicifuga racemosa root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. rroij.com [rroij.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. staff.cimap.res.in [staff.cimap.res.in]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cimicifugic Acid B Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Cimicifugic Acid B extraction from Cimicifuga species.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound extraction?
A1: this compound is a hydroxycinnamic acid ester found in various species of the genus Cimicifuga (now also classified under Actaea). The most commonly cited sources are the rhizomes and roots of Cimicifuga racemosa (Black Cohosh), Cimicifuga simplex, Cimicifuga dahurica, and Cimicifuga heracleifolia.[1]
Q2: What is the optimal solvent for extracting this compound?
A2: Studies on the extraction of phenolic acids from Cimicifuga racemosa have shown that a mixture of methanol and water (60:40, v/v) is highly effective for pressurized liquid extraction (PLE).[2] For ultrasound-assisted extraction (UAE), an ethanol concentration of around 58-64% in water has been found to be optimal for extracting total phenolic compounds from Cimicifugae rhizoma.[3][4] The choice of solvent can significantly impact the extraction efficiency due to the polarity of this compound.
Q3: How does temperature affect the extraction yield of this compound?
A3: Increasing the extraction temperature generally enhances the solubility and diffusion rate of phenolic compounds, which can lead to a higher yield. For PLE of phenolic acids from black cohosh, the yield increased with temperatures up to 90°C.[2] For UAE, an optimal temperature of around 60-70°C has been reported for the extraction of phenolic compounds from Cimicifugae rhizoma.[3][4] However, excessively high temperatures can lead to the degradation of thermolabile compounds like this compound.
Q4: What is the recommended particle size of the plant material for efficient extraction?
A4: A smaller particle size increases the surface area available for solvent contact, which generally improves extraction efficiency. For the extraction of phenolic compounds from black cohosh, a particle size between 0.25 mm and 0.425 mm was found to be optimal.[2]
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is a common and reliable method for the quantification of this compound. An analytical column such as a C18 column is typically used with a gradient elution of acetonitrile and water (often with a small percentage of acid like formic or acetic acid to improve peak shape).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Improper Plant Material Preparation: Insufficient drying leading to enzymatic degradation or inadequate grinding reducing surface area. | - Ensure the plant material is thoroughly dried at a low temperature (40-50°C) to inactivate enzymes. - Grind the dried material to a fine and uniform powder (e.g., 0.25-0.425 mm).[2] |
| 2. Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for this compound. | - Use a polar solvent system. Mixtures of ethanol/water or methanol/water are generally effective. - For Cimicifuga species, a 60:40 methanol/water mixture for PLE[2] or a ~60% ethanol/water mixture for UAE are good starting points.[3][4] | |
| 3. Insufficient Extraction Time or Temperature: The extraction conditions may not be optimal for complete dissolution. | - Increase the extraction time and/or temperature within a reasonable range to avoid degradation. - For UAE, optimal conditions have been reported around 60-70°C.[3][4] | |
| 4. Poor Solvent-to-Solid Ratio: Insufficient solvent volume to dissolve the target compound. | - Increase the solvent-to-solid ratio. An optimal ratio of 80 mg/mL was found for PLE of phenolic acids from black cohosh.[2] | |
| Low Purity of this compound in Extract | 1. Co-extraction of Interfering Compounds: The solvent may be extracting a wide range of other compounds. | - Employ a multi-step extraction and purification process, such as liquid-liquid partitioning followed by column chromatography.[1] |
| 2. Complex Formation: Cimicifugic acids can form complexes with basic compounds like alkaloids present in the plant, hindering isolation. | - Adjust the pH of the extract to dissociate these acid-base complexes before further purification steps.[1] | |
| Degradation of this compound | 1. High Temperature: Prolonged exposure to high temperatures during extraction or solvent evaporation can cause degradation. | - Use a rotary evaporator under reduced pressure and at a controlled, low temperature (e.g., < 40°C) for solvent removal.[1] |
| 2. pH Instability: Extreme pH values during extraction or purification can potentially lead to hydrolysis of the ester linkage in this compound. | - Maintain a mildly acidic to neutral pH during extraction and purification unless specifically aiming to break acid-base complexes. | |
| 3. Oxidation: Phenolic compounds can be susceptible to oxidation. | - Consider adding an antioxidant, such as ascorbic acid, to the extraction solvent, and store extracts in dark, airtight containers at low temperatures. |
Data Presentation: Comparison of Extraction Parameters
Table 1: Influence of Extraction Method on the Yield of Phenolic Compounds
| Extraction Method | General Principle | Relative Yield of Phenolic Compounds | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent at room temperature. | Moderate | Simple, requires minimal equipment. | Time-consuming, may result in incomplete extraction. |
| Sonication (UAE) | Using ultrasonic waves to disrupt cell walls and enhance solvent penetration. | High | Faster than maceration, improved yield.[5][6][7][8] | Requires specialized equipment, potential for localized heating. |
| Reflux Extraction | Boiling the solvent with the plant material and condensing the vapor. | High | Efficient for exhaustive extraction. | Requires higher temperatures which can degrade thermolabile compounds. |
| Pressurized Liquid Extraction (PLE) | Using solvents at elevated temperatures and pressures. | Very High | Fast, efficient, and requires less solvent. | Requires expensive, specialized equipment. |
Table 2: Effect of Solvent Composition on the Extraction of Phenolic Acids from Cimicifuga racemosa (via PLE)
| Solvent Composition (Methanol:Water, v/v) | Relative Extraction Efficiency of Total Phenolic Acids |
| 100:0 | Good |
| 80:20 | Very Good |
| 60:40 | Excellent (Optimal) [2] |
| 50:50 | Good |
| 0:100 | Poor |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material:
-
Dry the rhizomes and roots of the Cimicifuga species at 40-50°C.
-
Grind the dried material to a fine powder (particle size of 0.25-0.425 mm).[2]
-
-
Extraction:
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator at a temperature below 40°C.
-
-
Purification (Optional):
-
The crude extract can be further purified using techniques like liquid-liquid partitioning or column chromatography.
-
Protocol 2: HPLC Quantification of this compound
-
Instrumentation:
-
HPLC system with a PDA detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
A typical gradient might be: 0-20 min, 10-30% B; 20-40 min, 30-60% B; 40-45 min, 60-100% B; followed by a re-equilibration step.
-
-
Detection:
-
Monitor the eluent at 320 nm, which is a suitable wavelength for hydroxycinnamic acid derivatives.
-
-
Quantification:
-
Prepare a calibration curve using a certified standard of this compound.
-
Inject the prepared extract and quantify the amount of this compound by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic for addressing low extraction yields of this compound.
References
- 1. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of ultrasound-assisted extraction of phenolic compounds from Cimicifugae rhizoma with response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Comparative evaluation of maceration, microwave and ultrasonic-assisted extraction of phenolic compounds from propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Maceration and Ultrasonication for Green Extraction of Phenolic Acids from Echinacea purpurea Aerial Parts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crbb-journal.com [crbb-journal.com]
- 8. media.neliti.com [media.neliti.com]
Troubleshooting low solubility of Cimicifugic Acid B in vitro.
This guide provides troubleshooting strategies and frequently asked questions for researchers experiencing low solubility of Cimicifugic Acid B in in vitro experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a phenylpropanoid ester found in plants of the Cimicifuga species.[1] Like many complex natural products, particularly triterpenoid saponins and their derivatives, it has low solubility in aqueous media.[2] This poor solubility can lead to compound precipitation, inaccurate concentration calculations, and unreliable experimental results in in vitro assays.
Q2: What is the best initial solvent for dissolving this compound?
A2: The recommended starting solvent for this compound is an organic solvent like Dimethyl Sulfoxide (DMSO). It is common practice for compounds with low aqueous solubility to be first dissolved in a small amount of a non-polar solvent to create a concentrated stock solution.
Q3: My this compound precipitated after I diluted the DMSO stock in my aqueous cell culture medium. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (DMSO) is no longer high enough to keep the compound dissolved in the aqueous medium. Refer to the Troubleshooting Guide below for strategies to prevent this, such as lowering the final compound concentration, increasing the DMSO percentage (while considering cell toxicity), or using solubility enhancers.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO varies significantly between cell lines. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines. However, it is crucial to perform a vehicle control experiment to determine the specific toxicity threshold for your particular cell line and experimental duration.
Troubleshooting Guide: Low Solubility
This section provides a systematic approach to addressing solubility challenges with this compound.
Initial Solubility & Stock Solution Preparation
This compound is a solid form compound with a molecular weight of approximately 448.38 g/mol . While specific solubility data in common lab solvents is not readily published, the general practice for similar compounds provides a clear starting point.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₀O₁₁ | PubChem[3] |
| Molecular Weight | 448.38 g/mol | Sigma-Aldrich |
| Form | Solid | Sigma-Aldrich |
| Storage Temperature| -20°C | Sigma-Aldrich |
Troubleshooting Workflow
If you are encountering solubility issues, follow this workflow to identify a solution.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol details the steps for creating a high-concentration stock solution of this compound in an organic solvent.
Methodology:
-
Calculation: Determine the mass of this compound needed for your desired stock concentration and volume.
-
Formula: Mass (mg) = [Desired Molarity (mM)] x [Volume (mL)] x [Molecular Weight (448.38 g/mol )] / 1000
-
-
Dissolution: Add the calculated volume of high-purity, sterile DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If particulates remain, use a bath sonicator for 5-10 minutes or gently warm the solution to 37°C.
-
Verification: Ensure the solution is completely clear and free of any visible precipitate before proceeding.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of Aqueous Working Solutions
This protocol describes how to dilute the organic stock solution into your aqueous experimental medium (e.g., cell culture media, PBS). The key is to ensure rapid and thorough mixing to prevent the compound from precipitating.
-
Pre-warm Medium: Warm your aqueous medium to the experimental temperature (typically 37°C).
-
Dilution: Add the required volume of the this compound stock solution to the pre-warmed medium. It is critical to add the stock solution directly into the liquid and immediately vortex or pipette vigorously to mix. Do not let the concentrated DMSO solution sit unmixed in the aqueous medium.
-
Final Concentration: Ensure the final concentration of DMSO in your working solution is below the toxicity level for your cells (ideally ≤ 0.5%).
-
Final Check: Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains particulates, you may need to lower the final concentration or use a solubility enhancement technique.
Protocol 3: Using Cyclodextrins for Solubility Enhancement
For particularly challenging situations, solubility enhancers can be employed. Cyclodextrins are common choices as they can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used and effective option.
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 10-40% w/v).
-
Complexation:
-
Method A: Add the this compound DMSO stock solution to the HP-β-CD solution and mix thoroughly.
-
Method B: Create a thin film of this compound by evaporating the organic solvent from the stock solution, then reconstitute the film in the HP-β-CD solution.
-
-
Equilibration: Allow the mixture to equilibrate, often by shaking or stirring for several hours or overnight at room temperature.
-
Sterilization: Sterilize the final solution by filtering through a 0.22 µm filter before use in cell culture.
Mechanism of Action & Signaling
Recent studies have shown that this compound can induce apoptosis in cancer cells by triggering the generation of Reactive Oxygen Species (ROS), leading to mitochondrial depolarization.[1][4] This process involves altering the Bax/Bcl2 ratio and causing cell cycle arrest, suggesting its potential as an anticancer agent.[1]
References
- 1. This compound, a hydroxycinnamic acid ester of Cimicifuga sp., exhibits strong antiproliferative and cytotoxic potential against cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C21H20O11 | CID 6449880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Parameters for Cimicifugic Acid B Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Cimicifugic Acid B.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC parameters for the separation of this compound?
A successful separation of this compound, a phenolic compound found in Cimicifuga racemosa (Black Cohosh), typically involves a reversed-phase HPLC method. A common starting point is a C18 column with a gradient elution using a mobile phase consisting of water and an organic solvent (acetonitrile or methanol), acidified with a small percentage of an acid like formic acid or acetic acid to ensure good peak shape. Detection is usually performed using a photodiode array (PDA) detector at approximately 320 nm.[1]
Q2: How can I improve the resolution between this compound and other closely eluting compounds in my sample?
Improving resolution in HPLC can be achieved by optimizing several parameters:
-
Mobile Phase Gradient: Adjusting the gradient slope can significantly impact resolution. A shallower gradient (slower increase in organic solvent concentration) will increase the run time but can improve the separation of closely eluting peaks.
-
Mobile Phase Composition: While acetonitrile is a common organic modifier, methanol can offer different selectivity and may improve the resolution of certain compounds. Trying different mobile phase compositions is a key step in method development.
-
Column Chemistry: While C18 is the most common stationary phase, other phases like phenyl-hexyl or biphenyl columns can provide alternative selectivity for aromatic compounds like this compound.
-
Temperature: Increasing the column temperature can decrease the mobile phase viscosity, leading to sharper peaks and potentially better resolution. However, the stability of the analyte at higher temperatures should be considered.
Q3: I am observing significant peak tailing for this compound. What are the possible causes and how can I fix it?
Peak tailing is a common issue when analyzing acidic compounds like this compound.[2][3] The primary causes include:
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Secondary Interactions: Interactions between the acidic analyte and residual silanol groups on the silica-based stationary phase can cause peak tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing.
To address peak tailing, consider the following solutions:
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Acidify the Mobile Phase: Adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase will suppress the ionization of both the this compound and the residual silanol groups, minimizing secondary interactions.[4][5]
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups, which significantly reduces peak tailing for acidic compounds.
-
Reduce Injection Volume/Concentration: Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.
-
Check for Column Contamination: A contaminated guard or analytical column can also lead to poor peak shape. Flushing the column with a strong solvent may help, but replacement may be necessary.
Q4: My retention times for this compound are drifting. What should I investigate?
Retention time drift can be caused by several factors:[2][6]
-
Mobile Phase Preparation: Inconsistent mobile phase preparation is a common cause. Ensure accurate measurement of all components and fresh preparation of buffered solutions.
-
Column Temperature: Fluctuations in column temperature will affect retention times. Using a column oven is crucial for stable retention.
-
Column Equilibration: Insufficient column equilibration time between runs, especially with gradient methods, can lead to drifting retention times.
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause flow rate fluctuations and thus, retention time variability.
Q5: What should I do if I observe high backpressure in my HPLC system?
High backpressure is a common problem that can halt your analysis. Here are the steps to troubleshoot it:[6][7]
-
Isolate the Source: Systematically disconnect components (starting from the detector and moving backward towards the pump) to identify the source of the high pressure.
-
Check for Blockages: The most common cause is a blockage in the column frits, guard column, or tubing.
-
Column Flushing: If the column is the source, try back-flushing it (if the manufacturer's instructions permit) with a strong solvent.
-
Sample and Mobile Phase Filtration: Always filter your samples and mobile phases to prevent particulate matter from entering the system.
Experimental Protocols
General Protocol for HPLC Analysis of this compound
This protocol is a generalized starting point based on common methods. Optimization will be required for specific samples and HPLC systems.
-
Sample Preparation:
-
Extract the plant material (e.g., Cimicifuga racemosa rhizomes) with a suitable solvent such as 70% ethanol or methanol.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
Prepare a standard solution of this compound in the mobile phase.
-
-
HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-80% B
-
30-35 min: 80-10% B (return to initial conditions)
-
35-45 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA detector at 320 nm.
-
Data Presentation
Table 1: Comparison of HPLC Parameters for this compound Separation
| Parameter | Method 1 | Method 2[1] | Method 3[8] |
| Column | Zorbax SB C18 (150 x 4.6 mm, 5 µm) | Zorbax DBS (250 x 4 mm, 5 µm) | XTerra MS C18 |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Acetic Acid in Water | Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile | Methanol |
| Gradient | 5% to 70% B over 40 min | 5% to 100% B over 55 min | Not specified |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not specified |
| Detection | 320 nm (PDA) | 320 nm (PDA) | PDA |
| Temperature | 30 °C | 25 °C | Not specified |
Mandatory Visualizations
Caption: Workflow for HPLC method development for this compound.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uhplcs.com [uhplcs.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 7. aelabgroup.com [aelabgroup.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of Cimicifugic Acid B
This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of Cimicifugic Acid B during storage and experimentation.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The main factors contributing to the degradation of this compound are elevated temperature, exposure to light, and unfavorable pH conditions, particularly high pH. As a phenolic ester, it is susceptible to hydrolysis and oxidation, which can be accelerated by these environmental factors.
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: For long-term stability, solid this compound powder should be stored at -20°C. Under these conditions, it can be stable for up to three years.
Q3: How should I store this compound once it is dissolved in a solvent?
A3: Solutions of this compound should be stored at -80°C for optimal stability, which can be maintained for up to one year.
Q4: Can I store solutions of this compound at room temperature?
A4: It is not recommended to store solutions of this compound at room temperature for extended periods. Studies on related hydroxycinnamic acid derivatives have shown degradation of 20-40% over a year at room temperature.[1] While short-term storage for the duration of an experiment may be acceptable, prolonged exposure to ambient temperatures will lead to degradation.
Q5: How does pH affect the stability of this compound?
A5: this compound, being a phenolic ester, is susceptible to hydrolysis, especially at high pH. Studies on similar phenolic compounds have demonstrated that caffeic and chlorogenic acids are unstable under alkaline conditions.[2] While ferulic acid, a component of some cimicifugic acids, shows more resistance to pH-induced degradation, it is best to maintain solutions at a neutral or slightly acidic pH to minimize hydrolysis.
Q6: Is this compound sensitive to light?
A6: Yes, this compound is photosensitive. Exposure to light can induce isomerization and degradation.[1] It is crucial to protect both solid and dissolved forms of this compound from light by using amber vials or by wrapping containers in aluminum foil.
Q7: What are the known degradation products of this compound?
A7: One of the primary degradation products of this compound is isoferulic acid, which is formed through the hydrolysis of the ester linkage.[1] Under harsh conditions, further degradation of isoferulic acid may occur.
Troubleshooting Common Stability Issues
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound due to improper storage. | Verify storage conditions. For solid, ensure storage at -20°C. For solutions, confirm storage at -80°C. Prepare fresh solutions if degradation is suspected. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | Protect the sample from light and heat. Ensure the pH of the solution is appropriate. Isoferulic acid is a likely degradation product to identify.[1] |
| Discoloration of the solid compound or solution. | Oxidation or other degradation pathways. | Discard the degraded compound. Ensure the storage container is properly sealed to minimize exposure to air and moisture. |
Quantitative Data on Stability
While specific quantitative stability data for pure this compound is limited in publicly available literature, the following table summarizes stability information for related compounds and extracts containing this compound.
Table 1: Summary of Stability Data for this compound and Related Compounds
| Compound/Extract | Condition | Observation | Reference |
| Hydroxycinnamic acid derivatives | Room Temperature (1 year) | 20-40% degradation | [1] |
| Hydroxycinnamic acid derivatives | Exposure to light | Isomerization of (E)-coumaric acid compounds to Z-isomers | [1] |
| Caffeic and Chlorogenic acids | High pH | Unstable | [2] |
| Ferulic acid | High pH | More resistant to degradation compared to caffeic and chlorogenic acids | [2] |
| 75% ethanol/water extract of Cimicifuga racemosa | Room Temperature (10 days) | No significant changes in HPLC profile | [1] |
| 75% ethanol/water extract of Cimicifuga racemosa | Room Temperature (2 months) | Degradation begins to be observable in HPLC profile | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a stability-indicating HPLC method to monitor the degradation of this compound.
Objective: To separate this compound from its potential degradation products, primarily isoferulic acid.
Materials:
-
This compound standard
-
Isoferulic acid standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or acetic acid
-
C18 reverse-phase HPLC column (e.g., Zorbax DBS, 5 µm, 4.6 mm x 250 mm)[1]
-
HPLC system with a photodiode array (PDA) detector
Methodology:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 320 nm for phenolic constituents[1]
-
Gradient Elution: A step gradient can be optimized to achieve separation. An example gradient is as follows:
-
0-18 min: 5-28% B
-
18-36 min: 28-35% B
-
36-45 min: 35-55% B
-
45-55 min: 55-75% B
-
55-56 min: 75-100% B[1]
-
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
For forced degradation studies, subject aliquots of the stock solution to stress conditions (e.g., acid, base, heat, light, oxidation).
-
-
Analysis:
-
Inject the standard solutions of this compound and isoferulic acid to determine their retention times.
-
Inject the stressed samples and monitor for the appearance of new peaks and a decrease in the peak area of this compound.
-
Peak purity analysis using the PDA detector can be used to confirm that the this compound peak is free from co-eluting impurities.
-
Visualizations
Diagram 1: Key Factors Leading to this compound Degradation
Caption: Factors contributing to the degradation of this compound.
Diagram 2: Experimental Workflow for Stability Testing
Caption: A typical experimental workflow for assessing the stability of this compound.
References
- 1. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: pH-Zone Refining CPC for Cimicifugic Acid B Complex Dissociation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing pH-zone refining counter-current chromatography (CPC) for the dissociation of acid/base complexes of Cimicifugic Acid B.
Frequently Asked Questions (FAQs)
Q1: What is pH-zone refining CPC and why is it used for this compound?
A1: pH-zone refining counter-current chromatography (CPC) is a preparative liquid-liquid chromatography technique that separates ionizable compounds based on their pKa values and hydrophobicity.[1][2] It is particularly effective for separating complex mixtures of acids and bases. In the case of this compound, which is often found in natural extracts in association with basic compounds like alkaloids, pH-zone refining CPC is employed to effectively dissociate these acid/base complexes, enabling the isolation of pure this compound.[3][4][5][6][7]
Q2: How does pH-zone refining CPC work?
A2: The technique relies on establishing a pH gradient along the CPC column. This is achieved by introducing an acidic or basic "retainer" into the stationary phase and a corresponding basic or acidic "eluter" into the mobile phase.[8][9] As the sample mixture travels through the column, the different components partition between the two liquid phases according to their pKa values. Acidic compounds are retained in the stationary phase at low pH and eluted as the pH increases, while basic compounds behave in the opposite manner. This results in the separation of compounds into distinct "pH zones."[3][9]
Q3: What is the advantage of using pH-zone refining CPC over conventional chromatography methods?
A3: pH-zone refining CPC offers several advantages, including a significantly larger sample loading capacity (often more than 10 times that of conventional high-performance liquid chromatography), the ability to produce highly concentrated fractions, and improved yield.[3][8] It is also a support-free liquid-liquid technique, which eliminates irreversible sample adsorption to a solid support that can occur in other chromatographic methods.
Q4: What is a "retainer" and an "eluter" in the context of this application?
A4: In the separation of acidic compounds like this compound, a strong acid is used as a "retainer" in the stationary phase to keep the acidic analytes in their protonated, more hydrophobic form, thus retaining them in the organic stationary phase. A base is used as an "eluter" in the mobile phase. As the mobile phase progresses, it neutralizes the retainer, causing a gradual increase in the pH, which then elutes the acidic compounds in order of their pKa values. For the separation of this compound, trifluoroacetic acid (TFA) can be used as the retainer and ammonia (NH₄OH) as the eluter.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or no separation of this compound from basic compounds. | 1. Inappropriate solvent system. 2. Incorrect retainer or eluter concentration. 3. Insufficient stationary phase retention. | 1. Select a solvent system where the partition coefficient (K) of this compound is much greater than 1 in the acidic stationary phase and much less than 1 in the basic mobile phase.[8] A common system is ethyl acetate-butanol-water.[3] 2. Optimize the molar ratio of the retainer (e.g., TFA) and eluter (e.g., ammonia). The concentration of the eluter influences the concentration of the analyte in the eluted fractions.[3] 3. Ensure the CPC is rotating at an optimal speed to maintain a stationary phase volume of at least 50%.[3] |
| Broad or tailing peaks. | 1. Sample overload. 2. Emulsion formation. 3. Degradation of this compound. | 1. While pH-zone refining CPC has a high capacity, excessive sample loading can still lead to peak broadening. Reduce the sample amount. 2. Ensure the two phases of the solvent system are fully equilibrated before use. If emulsion persists, consider a different solvent system. 3. Assess the stability of this compound under the pH conditions of the separation. Consider performing the separation at a lower temperature if degradation is suspected. |
| Loss of stationary phase during the run. | 1. High mobile phase flow rate. 2. Imbalance in the hydrodynamic equilibrium. 3. Incorrect solvent system viscosity or interfacial tension. | 1. Reduce the flow rate of the mobile phase. 2. Ensure the CPC instrument is properly balanced and the rotational speed is appropriate for the chosen solvent system. 3. Choose a solvent system with a shorter settling time to ensure good phase separation and retention. |
| This compound precipitates in the tubing. | 1. The concentration of the eluted fraction exceeds the solubility of this compound in the mobile phase. | 1. Reduce the initial sample concentration. 2. Decrease the concentration of the eluter to reduce the concentration of the eluted analyte. |
| No elution of this compound. | 1. The retainer concentration is too high, or the eluter concentration is too low. 2. This compound is too strongly retained in the stationary phase (K value is too high). | 1. Adjust the retainer/eluter concentrations to ensure a proper pH gradient is formed. 2. Modify the solvent system to be more polar to decrease the partition coefficient of this compound in the stationary phase.[3] |
Quantitative Data
The following table summarizes the results from a two-step CPC purification process for the dissociation of cimicifugic acid (CA) complexes and subsequent isolation of individual compounds. The first step involved pH-zone refining CPC.
| Compound | Amount from second CPC step (mg) |
| Cimicifugic Acid A (4) | 23 |
| Cimicifugic Acid F (2) | 8 |
| Cimicifugic Acid E (3) | 110 |
| Cimicifugic Acid G (5) | 3 |
| This compound (6) | 12 |
| Data extracted from a study by Gödecke et al., where 1.5 g of a methanol-soluble fraction was subjected to the initial pH-zone refining CPC. The fraction containing the cimicifugic acids was then further purified in a second CPC step to yield the amounts shown.[3] |
Experimental Protocols
1. Preparation of the Two-Phase Solvent System and Sample
-
Solvent System: Prepare a two-phase solvent system of ethyl acetate-butanol-water in a volume ratio of 1:4:5.[3]
-
Equilibration: Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Phase Modification:
-
Sample Preparation: Dissolve the crude extract containing the this compound acid/base complexes in a small volume of the stationary phase (e.g., 1.5 g of extract in 5 mL of stationary phase).[3]
2. pH-Zone Refining CPC Procedure
-
Apparatus: A centrifugal partition chromatograph (CPC).
-
Column Filling: Fill the CPC column with the stationary phase (upper phase with TFA).
-
Rotation: Set the rotation speed of the CPC (e.g., 1100 rpm).[3]
-
Equilibration: Pump the mobile phase (lower phase with ammonia) through the column until hydrodynamic equilibrium is reached and the mobile phase emerges from the outlet.
-
Sample Injection: Inject the prepared sample solution into the column.[3]
-
Elution: Continue pumping the mobile phase at a constant flow rate (e.g., 4 mL/min).[3]
-
Fraction Collection: Collect fractions of the eluate. Monitor the elution profile using a UV detector (e.g., at 254 nm and 354 nm) and a pH meter.[3]
-
Analysis: Combine fractions based on their pH and UV profiles. Analyze the fractions using methods such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
3. Subsequent Purification of this compound
-
The fraction containing the mixture of cimicifugic acids from the pH-zone refining step may require further purification.[3]
-
A subsequent CPC step using a different solvent system (e.g., n-hexanes-ethyl acetate-methanol-water, 3:7:3:7) without a pH gradient can be employed to isolate pure this compound.[3]
Diagrams
Caption: Experimental workflow for the dissociation and purification of this compound.
Caption: Principle of pH-zone refining CPC for separating acidic and basic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pH-zone-refining countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pH-zone-refining counter-current chromatography: Origin, mechanism, procedure and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Counter-Current Motion in Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytochemistry of cimicifugic acids and associated bases in Cimicifuga racemosa root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | TargetMol [targetmol.com]
Addressing matrix effects in LC-MS analysis of Cimicifugic Acid B.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Cimicifugic Acid B.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1] When analyzing this compound in complex matrices like herbal extracts or biological fluids (plasma, urine), endogenous components such as phospholipids, salts, and other metabolites can interfere with the ionization process in the mass spectrometer's source.[2]
Q2: What are the most common matrices for this compound analysis and their associated challenges?
A2: The most common matrices for this compound analysis are:
-
Herbal Extracts (e.g., from Cimicifuga racemosa or Black Cohosh): These are complex mixtures containing numerous other phytochemicals, including other phenolic compounds, triterpene glycosides, and fatty acids.[3][4] The primary challenge is the high concentration of co-eluting compounds that can cause significant matrix effects and interfere with the accurate quantification of this compound.
-
Biological Fluids (e.g., Plasma, Serum, Urine): When studying the pharmacokinetics of this compound, biological fluids are the matrices of interest. These are complex and contain high levels of proteins, salts, and phospholipids, which are notorious for causing ion suppression in ESI-MS.[2]
Q3: How can I assess the presence and extent of matrix effects in my assay for this compound?
A3: The "post-extraction spike" method is a widely accepted approach to quantitatively assess matrix effects.[2] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract (a sample processed through the entire sample preparation procedure without the analyte). The matrix factor (MF) is calculated as:
MF = (Peak Area in Spiked Blank Matrix Extract) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
It is recommended to evaluate matrix effects at both low and high concentrations of this compound.
Q4: What is the best ionization technique for the analysis of this compound?
A4: As a phenolic acid, this compound is amenable to analysis by electrospray ionization (ESI) in negative ion mode ([M-H]⁻).[5][6] Atmospheric pressure chemical ionization (APCI) can also be considered, as it is sometimes less susceptible to matrix effects from non-volatile salts compared to ESI.[7][8] However, ESI is generally more common for this class of compounds.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for this compound
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | Acidify the mobile phase with a small amount of formic acid (e.g., 0.1%) to ensure this compound is in its protonated form, which can improve peak shape on reverse-phase columns.[5] |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Stationary Phase | Ensure the use of a suitable C18 or other appropriate reverse-phase column. |
| Contamination of Guard or Analytical Column | Flush the column with a strong solvent or replace the guard column. |
Issue 2: High Signal Variability and Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Implement a more rigorous sample preparation method (e.g., switch from protein precipitation to SPE or LLE).[9] |
| Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. A SIL-IS will co-elute and experience similar matrix effects, thus improving reproducibility. | |
| Sample Instability | Investigate the stability of this compound in the sample matrix and during storage. For plasma samples, it's crucial to assess stability at room temperature, +4°C, and frozen conditions (-20°C or -80°C).[10][11] |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps. Automating sample preparation can improve reproducibility. |
Issue 3: Significant Ion Suppression
| Possible Cause | Troubleshooting Step |
| Co-elution with Phospholipids (in Plasma/Serum) | Use a sample preparation method specifically designed to remove phospholipids, such as phospholipid removal plates or a targeted SPE protocol.[12] |
| High Salt Concentration in the Sample | Implement a desalting step during sample preparation, such as SPE with a wash step using a low percentage of organic solvent in water. |
| Suboptimal Chromatographic Separation | Modify the LC gradient to achieve better separation of this compound from the interfering matrix components. |
| High Concentration of Mobile Phase Additives | Reduce the concentration of non-volatile additives like TFA. Formic acid is generally preferred for ESI-MS.[2][13] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is adapted from methods for other phenolic acids and is suitable for reducing matrix effects from plasma.[9]
-
To 100 µL of plasma, add an appropriate internal standard.
-
Acidify the plasma sample by adding 20 µL of 1 M HCl.
-
Add 500 µL of ethyl acetate as the extraction solvent.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 3-6) for a second time and combine the organic layers.
-
Evaporate the combined organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS system.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Herbal Extracts
This is a general protocol for cleaning up herbal extracts.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute the herbal extract in an appropriate solvent (e.g., 50% methanol in water) and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences. A subsequent wash with a low percentage of organic solvent (e.g., 10% methanol in water) can remove less polar interferences.
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Elution: Elute this compound from the cartridge with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Workflow for LLE of this compound from plasma.
Caption: Troubleshooting logic for ion suppression.
Data Summary
Table 1: Comparison of Sample Preparation Techniques for Biological Fluids
| Technique | Principle | Pros | Cons | Applicability for this compound |
| Protein Precipitation (PPT) | Protein denaturation and removal by organic solvent. | Simple, fast, inexpensive. | Non-selective, significant matrix effects often remain (especially phospholipids).[7] | Quick screening, but may require further optimization for quantitative bioanalysis due to potential for ion suppression.[9] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | More selective than PPT, can remove salts and some phospholipids. | More labor-intensive, requires solvent evaporation and reconstitution.[14] | Good for removing polar interferences and concentrating the analyte. Ethyl acetate is a common solvent for phenolic acids.[9] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, interferences are washed away, and then the analyte is eluted. | Highly selective, can effectively remove interferences and concentrate the analyte. | Can be more expensive and requires method development. | Excellent for providing clean extracts and reducing matrix effects. Reverse-phase (C18) or mixed-mode cartridges can be used.[3] |
Table 2: Recommended Starting LC-MS Parameters for this compound
| Parameter | Recommendation |
| LC Column | C18, 1.8-5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion |
| MS/MS Transition | To be determined by direct infusion of a this compound standard. For related caffeic acids, transitions often involve the loss of CO₂ or other characteristic fragments.[5] |
References
- 1. eijppr.com [eijppr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. opentrons.com [opentrons.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of caffeic acid and its major pharmacologically active metabolites in rat plasma by LC-MS/MS and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of caffeic acid and its major pharmacologically active metabolites in rat plasma by LC-MS/MS and its application in pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. From Bed to Bench: Pre-analytical Stability of 29 Anti-infective Agents in Plasma and Whole Blood to Improve Accuracy of Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Chromatographic Resolution of Cimicifugic Acid Isomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the chromatographic separation of cimicifugic acid isomers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic analysis of cimicifugic acid isomers.
Issue 1: Poor Resolution Between Cimicifugic Acid Isomers
-
Question: My chromatogram shows poor separation between cimicifugic acid A and B, or other closely related isomers. How can I improve the resolution?
-
Answer: Achieving baseline separation of cimicifugic acid isomers, which are structurally similar, requires careful optimization of chromatographic parameters. Here are several approaches:
-
Optimize the Mobile Phase Gradient: A shallow gradient is often necessary to resolve closely eluting isomers. Experiment with a slower ramp-up of the organic solvent (e.g., acetonitrile or methanol) concentration. For instance, a step gradient starting with a low percentage of organic solvent and gradually increasing it can be effective.[1]
-
Adjust the Mobile Phase pH: The addition of an acid modifier like formic acid, acetic acid, or trifluoroacetic acid (TFA) to the mobile phase is crucial.[1][2][3] These modifiers suppress the ionization of the phenolic acid functional groups, leading to sharper peaks and improved retention on a reversed-phase column. Experiment with the concentration of the acid (e.g., 0.05% to 0.1%).
-
Change the Organic Solvent: While acetonitrile is common, methanol can offer different selectivity for phenolic compounds and may improve the resolution of certain isomer pairs.
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, although it will lengthen the run time.
-
Decrease the Column Temperature: Lowering the column temperature can sometimes enhance the separation of isomers by increasing viscosity and interaction with the stationary phase. A common starting point is 25-30°C.[1]
-
Issue 2: Peak Tailing of Cimicifugic Acid Isomers
-
Question: The peaks for my cimicifugic acid isomers are showing significant tailing. What is the cause and how can I fix it?
-
Answer: Peak tailing for acidic compounds like cimicifugic acids is a common issue. Here are the primary causes and solutions:
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica-based C18 column can interact with the acidic functional groups of the analytes, causing tailing.
-
Solution: Use an end-capped column or a column specifically designed for polar compounds. Alternatively, adding a competitive base to the mobile phase is not recommended for these acidic compounds. Instead, ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) to keep the cimicifugic acids in their protonated form.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.
-
Solution: Dilute your sample and reinject.
-
-
Column Contamination or Degradation: Buildup of matrix components from plant extracts or degradation of the stationary phase can cause peak tailing.
-
Solution: Wash the column with a strong solvent or, if necessary, replace the column. An acid wash with a solution like 1% phosphoric acid may also help improve peak shape.[4]
-
-
Issue 3: Co-elution with Other Phenolic Compounds
-
Question: I suspect co-elution of my target cimicifugic acid isomers with other phenolic compounds from the plant extract, such as ferulic or isoferulic acid. How can I confirm and resolve this?
-
Answer: Co-elution in complex matrices like plant extracts is a frequent challenge.
-
Confirmation of Co-elution:
-
Peak Purity Analysis: If you are using a photodiode array (PDA) detector, perform a peak purity analysis.
-
Mass Spectrometry (MS): The most definitive way to confirm co-elution is by using a mass spectrometer. The mass-to-charge ratio (m/z) will reveal if multiple compounds are eluting at the same retention time.[5]
-
-
Resolving Co-elution:
-
Method Optimization: The strategies for improving resolution mentioned in "Issue 1" (gradient optimization, mobile phase pH adjustment) are the first steps.
-
Change Column Chemistry: If optimizing the mobile phase is insufficient, switching to a different column chemistry (e.g., a phenyl-hexyl or a polar-embedded phase column) can provide a different selectivity and resolve the co-eluting peaks.
-
Two-Dimensional Liquid Chromatography (LCxLC): For highly complex samples, comprehensive two-dimensional liquid chromatography can provide significantly enhanced peak capacity and resolution.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of column for separating cimicifugic acid isomers?
A1: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system with a reversed-phase C18 column is the most common and effective choice. Look for columns with a particle size of 5 µm or less for better efficiency.[1][6] For UPLC applications, sub-2 µm particle sizes are standard and provide superior resolution.
Q2: What is the optimal detection wavelength for cimicifugic acids?
A2: Cimicifugic acids, being caffeic acid derivatives, exhibit strong UV absorbance. A detection wavelength in the range of 320-331 nm is typically used for their analysis.[1][6]
Q3: How can I tentatively identify cimicifugic acid isomers in my extract without authentic standards?
A3: While authentic standards are necessary for unambiguous identification, you can tentatively identify isomers using a combination of techniques:
-
LC-MS/MS: By coupling your liquid chromatography system to a tandem mass spectrometer, you can identify compounds based on their molecular weight and characteristic fragmentation patterns.[5][7]
-
Relative Elution Order: In reversed-phase chromatography, the elution order of isomers is often consistent. You can compare the elution order in your chromatogram to published literature.[1] For example, some studies report the elution of cimicifugic acid B before cimicifugic acid A.[6]
Q4: Can supercritical fluid chromatography (SFC) be used to separate cimicifugic acid isomers?
A4: Supercritical fluid chromatography (SFC) is a powerful technique for separating isomers and could be a viable alternative to HPLC. SFC with a chiral stationary phase and an acidic additive might offer unique selectivity and faster separations for these chiral molecules.[8]
Experimental Protocols and Data
Table 1: HPLC Method Parameters for Cimicifugic Acid Isomer Analysis
| Parameter | Method 1 | Method 2 |
| Column | Zorbax DBS (5 µm, 4 mm ID x 250 mm)[1] | Hypersil ODS RP-18 (5 µm, 250 x 4 mm)[6] |
| Mobile Phase A | 0.1% Acetic Acid in Water | H₂O-Acetonitrile-TFA (929:70:1) |
| Mobile Phase B | Acetonitrile | Acetonitrile-TFA (999:1) |
| Gradient | Step Gradient: 5-28% B (0-18 min), 28-35% B (18-36 min), 35-55% B (36-45 min), 55-75% B (45-55 min)[1] | Linear Gradient: 100% A to 20% B in A (3 min), hold at 20% B (8 min), to 35% B (20 min), to 100% B (25 min)[6] |
| Flow Rate | 1.0 mL/min[1] | Not specified, typical for HPLC is 1.0 mL/min |
| Column Temp. | 25°C[1] | Not specified |
| Detection | 320 nm[1] | 331 nm[6] |
| Injection Vol. | 10 µL[1] | Not specified |
Detailed Experimental Protocol: UPLC-QTOF/MS Analysis
This protocol is a representative example for the analysis of cimicifugic acid isomers in a plant extract, based on methodologies described in the literature.[9][10]
-
Sample Preparation:
-
Accurately weigh 1.0 g of powdered plant material (e.g., Cimicifuga dahurica rhizome).
-
Add 20 mL of 70% methanol.
-
Perform ultrasonication for 30 minutes.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
System: UPLC system coupled to a Quadrupole Time-of-Flight Mass Spectrometer (QTOF/MS).
-
Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 5-95% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Capillary Voltage: 2.5-3.0 kV.
-
Sampling Cone Voltage: 30-40 V.
-
Source Temperature: 100-120°C.
-
Desolvation Temperature: 350-450°C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Acquisition Range: m/z 100-1500.
-
Visualizations
Caption: Experimental workflow for cimicifugic acid analysis.
Caption: Troubleshooting workflow for improving isomer resolution.
References
- 1. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of caffeic acid derivatives in Actea racemosa (Cimicifuga racemosa, black cohosh) by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Systematically identifying the anti-inflammatory constituents of Cimicifuga dahurica by UPLC-Q/TOF-MS combined with network pharmacology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Dealing with co-eluting compounds in Cimicifugic Acid B analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Cimicifugic Acid B. The focus is on addressing challenges related to co-eluting compounds during chromatographic analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound, presented in a question-and-answer format.
Question: My this compound peak is showing significant tailing or fronting. What are the potential causes and solutions?
Answer: Peak asymmetry, such as tailing or fronting, can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
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Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject your samples in the mobile phase. If this is not feasible, ensure your sample solvent is weaker than the mobile phase.
-
-
Secondary Silanol Interactions: Residual silanols on the silica backbone of the column can interact with acidic compounds like this compound, causing peak tailing.
-
Solution: Try lowering the pH of your mobile phase by adding a small amount of acid (e.g., 0.1% formic acid or acetic acid). This helps to suppress the ionization of the silanols and reduce these secondary interactions.
-
-
Column Contamination or Degradation: Buildup of strongly retained sample components on the column inlet can distort peak shapes.[1]
-
Solution: Use a guard column to protect your analytical column from contaminants.[1] If the problem persists, try flushing the column with a strong solvent or, if necessary, replace the column.
-
Question: I am observing poor resolution between this compound and another known Cimicifugic acid isomer. How can I improve the separation?
Answer: Improving the resolution between closely related isomers requires optimizing the chromatographic conditions. The key parameters to adjust are selectivity, efficiency, and retention.
-
Adjust Mobile Phase Strength: In reversed-phase HPLC, weakening the mobile phase (i.e., decreasing the percentage of organic solvent) will increase retention times and can improve the separation of closely eluting peaks.[2]
-
Modify Mobile Phase Selectivity:
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. Different solvents interact differently with the stationary phase and analytes, which can alter selectivity.
-
Adjust pH: Small changes in the mobile phase pH can alter the ionization state of the acidic analytes, potentially leading to better separation.
-
-
Lower the Column Temperature: Reducing the column temperature can sometimes enhance separation between isomers, although it may also lead to broader peaks and higher backpressure.
-
Reduce Flow Rate: A lower flow rate increases the time the analytes spend interacting with the stationary phase, which can lead to better resolution.
-
Change Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column chemistry. A column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) phase) will offer different selectivity compared to a standard C18 column.
Question: I have an unknown peak that is co-eluting with my this compound peak. How can I identify and resolve this issue?
Answer: Identifying an unknown co-eluting peak is critical for accurate quantification.
-
Confirm Co-elution with a Diode Array Detector (DAD/PDA): A DAD allows you to check for peak purity.[2] By comparing the UV-Vis spectra across the peak (at the upslope, apex, and downslope), you can determine if more than one compound is present.[2] If the spectra are not identical, co-elution is occurring.[2] this compound typically shows a UV maximum around 326-329 nm.[3]
-
Utilize Mass Spectrometry (MS): LC-MS is a powerful tool for identifying co-eluting compounds.[2][3]
-
Examine the mass spectrum across the chromatographic peak. If you see multiple parent ions (m/z values), it confirms the presence of multiple compounds.
-
This compound and its isomers often have the same molecular weight, so you will need to rely on MS/MS fragmentation patterns for differentiation.
-
-
Employ Method Development to Separate the Peaks: Once co-elution is confirmed, apply the strategies mentioned in the previous question (adjusting mobile phase, temperature, flow rate, or changing the column) to achieve separation.
Frequently Asked Questions (FAQs)
What are the common co-eluting compounds in this compound analysis?
Common co-eluting compounds are typically other isomers of Cimicifugic Acid. The Cimicifuga (or Actaea) species contain a variety of these compounds, which are condensation products of hydroxycinnamic acids and glycoloyl phenylpropanoids.[4][5] Potential co-eluents include:
What type of HPLC column is generally recommended for separating this compound?
Reversed-phase C18 columns are most commonly used for the analysis of Cimicifugic acids and other phenolic compounds in black cohosh extracts.[6] Columns with a particle size of 5 µm or smaller and a length of 150 mm or 250 mm are typical choices.[3][4] For complex samples or difficult separations, using a column with a high surface area or end-capping to minimize silanol interactions is beneficial.
How can I use mass spectrometry to confirm the identity of this compound versus a co-eluting isomer?
While this compound and its isomers may have the same precursor ion in MS, their product ions from tandem mass spectrometry (MS/MS) can be used for differentiation. The fragmentation patterns are characteristic of the specific structure of the molecule. Developing an LC-MS/MS method with Multiple Reaction Monitoring (MRM) can selectively detect and quantify this compound even in the presence of co-eluting isomers by monitoring for its unique precursor-to-product ion transitions.
Can sample preparation help reduce co-elution problems?
Yes, effective sample preparation can significantly simplify the chromatogram and reduce the chances of co-elution.
-
Solid Phase Extraction (SPE): An SPE step can be used to fractionate the crude extract and enrich the phenolic compounds, including Cimicifugic acids, while removing interfering compounds from other classes.[8]
-
Liquid-Liquid Partitioning: This technique can separate compounds based on their polarity. For instance, partitioning an ethanolic extract between water and ethyl acetate can help isolate different classes of compounds.[4]
-
Centrifugal Partition Chromatography (CPC): Advanced techniques like pH-zone refinement CPC have been used to effectively separate acidic compounds like Cimicifugic acids from basic alkaloids, which can otherwise form complexes and complicate analysis.[9][10]
Data Summary
The following table summarizes typical analytical parameters for this compound and related compounds found in Cimicifuga racemosa.
| Compound | Typical Retention Time (min) | UV λmax (nm) | [M-H]⁻ (m/z) |
| Caffeic Acid | Varies | 322-324 | 179 |
| Ferulic Acid | Varies | 322-324 | 193 |
| Isoferulic Acid | Varies | 322-324 | 193 |
| This compound | ~20-30 | 326-329 | 447 |
| Cimicifugic Acid A | ~20-30 | 326-329 | 431 |
| Fukinolic Acid | Varies | ~328 | 447 |
Note: Retention times are highly method-dependent and will vary based on the specific column, mobile phase, gradient, and flow rate used.
Experimental Protocols
Protocol 1: HPLC-PDA Analysis of Phenolic Constituents
This protocol is a representative method for the separation of phenolic compounds, including this compound, from a plant extract.
-
Column: Zorbax DBS C18 (5 µm, 4.6 mm x 250 mm) or equivalent.[3]
-
Mobile Phase:
-
Solvent A: 0.1% Acetic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-18 min: 5-28% B
-
18-36 min: 28-35% B
-
36-45 min: 35-55% B
-
45-55 min: 55-75% B
-
Followed by a wash and re-equilibration step.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25°C.[3]
-
Injection Volume: 10 µL.[3]
-
Detection: PDA detector, monitoring at 320 nm.[7] Collect spectra from 200-400 nm to check for peak purity.
Protocol 2: LC-MS Analysis for Identification
This protocol is suitable for the confirmation and identification of this compound.
-
Column: Hypersil GOLD C18 (5 µm, 2.1 mm x 150 mm) or equivalent.[4]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
0-30 min: 6-36% B
-
30-40 min: 36-100% B
-
Followed by a wash and re-equilibration step.
-
-
Flow Rate: 0.2 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Injection Volume: 2-5 µL.[4]
-
MS Detector: Electrospray Ionization (ESI) in negative ion mode.
-
MS Parameters:
-
Scan Mode: Full scan from m/z 100-1000 to detect all ions.
-
MS/MS Mode: Product ion scan of the precursor ion for this compound ([M-H]⁻ at m/z 447) to obtain a fragmentation pattern for structural confirmation.
-
Visualizations
Caption: Troubleshooting workflow for co-elution and peak shape issues.
References
- 1. lcms.cz [lcms.cz]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the Botanical Authenticity and Phytochemical Profile of Black Cohosh Products by High-Performance Liquid Chromatography with Selected Ion Monitoring Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phytochemistry of cimicifugic acids and associated bases in Cimicifuga racemosa root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Consistent Quantification of Cimicifugic Acid B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for consistent quantification of Cimicifugic Acid B.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying this compound?
A1: The most prevalent method for the quantification of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection.[1][2][3] For enhanced specificity and to overcome complex matrix effects, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is also frequently employed.[4][5]
Q2: I am observing poor peak shape (tailing or fronting) for my this compound standard. What are the possible causes and solutions?
A2: Poor peak shape for acidic compounds like this compound in RP-HPLC can be attributed to several factors:
-
Secondary Silanol Interactions: Residual silanols on the silica-based C18 column can interact with the acidic functional groups of this compound, leading to peak tailing.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute your sample and re-inject. If the problem persists, consider using a column with a higher loading capacity.
-
-
Contaminated or Degraded Column: A contaminated guard or analytical column can result in distorted peak shapes.
-
Solution: First, try flushing the column with a strong solvent like isopropanol or methanol. If this does not resolve the issue, replacing the guard column or, if necessary, the analytical column is recommended.
-
Q3: My retention time for this compound is shifting between injections. What should I investigate?
A3: Retention time variability can compromise the reliability of your quantification. Here are common causes and troubleshooting steps:
-
Inconsistent Mobile Phase Composition: If you are manually mixing your mobile phase, slight variations between batches can cause shifts. For gradient elution, ensure your pump's proportioning valves are functioning correctly.
-
Fluctuations in Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of partitioning.
-
Solution: Use a reliable column oven to maintain a constant temperature.[4]
-
-
Air Bubbles in the Pump: Air trapped in the pump heads can lead to inconsistent flow rates.
-
Solution: Degas your mobile phase thoroughly before use and purge the pump to remove any air bubbles.
-
-
Column Equilibration: Insufficient column equilibration time between injections, especially in gradient elution, can cause retention time drift.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Q4: How can I confirm the identity of the this compound peak in a complex herbal extract?
A4: Peak identification in a complex matrix can be challenging. Here are some strategies:
-
Co-chromatography: Spike the sample with a pure standard of this compound. An increase in the height and area of the target peak without the appearance of a new peak provides strong evidence of identity.
-
UV Spectral Analysis: If using a Photodiode Array (PDA) detector, compare the UV spectrum of the peak in your sample with that of a pure standard.[4]
-
Mass Spectrometry (MS): LC-MS is a powerful tool for unambiguous peak identification. By determining the mass-to-charge ratio (m/z) of the analyte and its fragmentation pattern, you can confirm its identity with high confidence.[4]
Q5: I'm experiencing low sensitivity for this compound. How can I improve my signal?
A5: Low sensitivity can be due to several factors related to the sample, HPLC system, or detector.
-
Suboptimal Detection Wavelength: Ensure your UV detector is set to the wavelength of maximum absorbance for this compound, which is typically around 320 nm.[4]
-
Sample Preparation: Your extraction method may not be efficiently recovering this compound. Consider optimizing the extraction solvent, time, and temperature.
-
Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak distortion.
-
Detector Settings: Check the detector's lamp energy and ensure it is within the optimal range.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Backpressure | 1. Blockage in the system (e.g., tubing, in-line filter). 2. Contaminated guard or analytical column. | 1. Systematically disconnect components to isolate the blockage. 2. Replace the guard column. If the analytical column is blocked, try back-flushing it. If the pressure remains high, the column may need to be replaced. |
| Baseline Noise or Drift | 1. Contaminated or improperly prepared mobile phase. 2. Air bubbles in the system. 3. Detector lamp is failing. | 1. Use HPLC-grade solvents and freshly prepared, filtered, and degassed mobile phases. 2. Purge the pump and ensure all connections are tight. 3. Check the lamp's energy and replace it if necessary. |
| Inconsistent Peak Areas | 1. Leaking injector seal. 2. Inconsistent injection volume. 3. Sample instability. | 1. Perform an injector leak test and replace the seal if needed. 2. Ensure the autosampler is functioning correctly and there are no air bubbles in the sample syringe. 3. Investigate the stability of this compound in your sample solvent and under your storage conditions. |
| Ghost Peaks | 1. Contamination in the mobile phase or wash solvent. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents. 2. Implement a robust needle wash protocol and inject a blank solvent to check for carryover. |
| Co-elution with Interfering Peaks | 1. Insufficient chromatographic resolution. | 1. Optimize the mobile phase composition or gradient profile. 2. Try a different column chemistry or a column with a smaller particle size for higher efficiency. 3. If co-elution persists, use a mass spectrometer for selective detection.[6] |
Experimental Protocols
RP-HPLC-UV Method for Quantification of this compound
This protocol is a generalized procedure based on common practices for the analysis of phenolic compounds in Cimicifuga species.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, degasser, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds. An example gradient is: 0-15 min, 5-15% B; 15-20 min, 15% B; 20-50 min, 15-50% B; 50-55 min, 50-100% B.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[4]
-
Injection Volume: 10 µL.[4]
-
Detection Wavelength: 320 nm.[4]
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., 70% methanol/water).[7]
-
Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Calculate the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Visualizations
Caption: Workflow for the quantification of this compound.
Caption: Troubleshooting logic for poor peak shape.
References
- 1. phcogj.com [phcogj.com]
- 2. researchgate.net [researchgate.net]
- 3. phcogj.com [phcogj.com]
- 4. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Evaluation of the Botanical Authenticity and Phytochemical Profile of Black Cohosh Products by High-Performance Liquid Chromatography with Selected Ion Monitoring Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize variability in Cimicifugic Acid B experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving Cimicifugic Acid B.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction, quantification, and biological evaluation of this compound.
Issue 1: High Variability in this compound Yield from Plant Material
Question: We are experiencing significant batch-to-batch variation in the yield of this compound extracted from Cimicifuga racemosa rhizomes. What are the potential causes and solutions?
Answer:
Variability in the extraction of natural products like this compound is a common challenge.[1][2] Several factors related to the plant material, extraction solvent, and procedure can contribute to this issue.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Plant Material Heterogeneity | The concentration of secondary metabolites in plants can vary depending on the geographical source, harvest time, and storage conditions. | Source plant material from a single, reputable supplier. If possible, use authenticated and standardized plant material. Document the origin and harvesting details for each batch. |
| Inconsistent Particle Size | The efficiency of solvent penetration and compound extraction is influenced by the particle size of the milled plant material. Inconsistent grinding can lead to variable yields.[3] | Standardize the grinding procedure to achieve a consistent and fine particle size. A particle size between 0.25 mm and 0.425 mm has been shown to be optimal for the extraction of phenolic compounds from Cimicifuga racemosa.[2] |
| Solvent Composition and Polarity | The choice of extraction solvent and its composition (e.g., the ratio of alcohol to water) significantly impacts the solubility and extraction efficiency of this compound.[2][4] | A mixture of methanol and water (60:40 v/v) has been identified as an effective solvent for extracting phenolic acids from Cimicifuga racemosa.[2] For consistency, precisely prepare the solvent mixture for each extraction. |
| Extraction Temperature | Higher temperatures can increase solubility and diffusion, but excessive heat can lead to the degradation of thermolabile compounds like this compound.[3] | Perform extractions at a consistent, controlled room temperature. If using methods like ultrasound-assisted extraction that can generate heat, monitor and control the temperature of the extraction vessel. |
| Incomplete Extraction | Insufficient extraction time or an inadequate solvent-to-solid ratio can result in incomplete recovery of the target compound. | Optimize and standardize the extraction time and the number of extraction cycles. A solid-to-solvent ratio of 80 mg/mL has been found to be effective for pressurized liquid extraction of phenolics from black cohosh.[2] Ensure thorough mixing during extraction. |
Experimental Workflow to Minimize Extraction Variability:
Caption: Standardized workflow for the extraction of this compound.
Issue 2: Poor Reproducibility in HPLC Quantification of this compound
Question: Our HPLC analysis of this compound shows inconsistent retention times and peak areas. How can we improve the reproducibility of our results?
Answer:
High-Performance Liquid Chromatography (HPLC) is a sensitive technique, and several factors can affect its reproducibility.[5][6] Careful attention to the mobile phase preparation, column condition, and system parameters is crucial.
Troubleshooting HPLC Variability:
| Cause | Explanation | Recommended Solution |
| Mobile Phase Composition | Small variations in the mobile phase composition, especially the pH and the ratio of organic solvent to aqueous buffer, can significantly alter the retention times of acidic compounds like this compound.[6] | Prepare fresh mobile phase for each analysis. Use a calibrated pH meter and high-purity solvents. Thoroughly degas the mobile phase before use to prevent bubble formation.[6] |
| Column Equilibration | Insufficient column equilibration with the mobile phase before sample injection can lead to drifting baselines and shifting retention times.[6] | Equilibrate the column with the mobile phase for a sufficient amount of time (e.g., 10-15 column volumes) until a stable baseline is achieved. |
| Column Temperature Fluctuations | Variations in the ambient temperature can affect the viscosity of the mobile phase and the interactions between the analyte and the stationary phase, leading to changes in retention time. | Use a column oven to maintain a constant and consistent column temperature throughout the analysis. |
| Sample Matrix Effects | Co-eluting compounds from the plant extract can interfere with the ionization or detection of this compound, affecting peak area and shape. | Optimize the sample preparation procedure to remove interfering compounds. This may involve solid-phase extraction (SPE) or further liquid-liquid partitioning steps. |
| Column Degradation | Over time, the stationary phase of the HPLC column can degrade, or the column can become contaminated, leading to poor peak shape and loss of resolution. | Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent to remove contaminants. If performance does not improve, replace the column. |
Detailed HPLC Protocol for this compound Quantification:
This protocol is a synthesis of methods reported for the analysis of phenolic compounds in Cimicifuga racemosa.[7][8]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.
-
-
Gradient Elution:
-
0-3 min: 80% A
-
3-20 min: Linear gradient to 65% A
-
20-25 min: Linear gradient to 0% A
-
25-30 min: Hold at 0% A
-
30-35 min: Return to 80% A and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 331 nm.[8]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
Issue 3: Inconsistent Results in Cell-Based Bioassays (e.g., MTT Assay)
Question: We are observing high variability and unexpected results in our MTT assays when testing the cytotoxic effects of this compound. What could be the cause?
Answer:
MTT assays, while common, can be prone to interference from test compounds, especially natural products.
Troubleshooting MTT Assay Variability:
| Cause | Explanation | Recommended Solution |
| Compound Interference | Some compounds can chemically reduce the MTT reagent, leading to a false-positive signal for cell viability. Colored compounds can also interfere with the absorbance reading. | Run a control with the compound in cell-free media to check for direct reduction of MTT. If interference is observed, consider using an alternative viability assay such as the neutral red uptake assay. |
| Incomplete Solubilization of Formazan | The purple formazan crystals must be fully dissolved for accurate absorbance readings. Incomplete solubilization is a common source of error. | Ensure complete mixing after adding the solubilization solution (e.g., DMSO or an acidified SDS solution). Visually inspect the wells to confirm that no crystals remain. Using an orbital shaker can aid in dissolution. |
| Cell Seeding Density | The initial number of cells seeded per well can significantly impact the final absorbance reading. Inconsistent seeding leads to high variability. | Optimize the cell seeding density to ensure that cells are in the logarithmic growth phase at the time of treatment. Use a multichannel pipette and mix the cell suspension frequently to ensure even distribution. |
| Edge Effects | Wells on the perimeter of the microplate are more prone to evaporation, which can concentrate the media and affect cell growth, leading to an "edge effect." | Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity. |
FAQs (Frequently Asked Questions)
Q1: What is the optimal solvent for storing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound for in vitro experiments. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: How can I confirm the identity and purity of my isolated this compound?
A2: The identity and purity of isolated this compound should be confirmed using a combination of analytical techniques. High-resolution mass spectrometry (HRMS) can be used to determine the accurate mass and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is essential for structural elucidation and confirmation. The purity can be assessed by HPLC with a photodiode array (PDA) detector, which allows for checking peak homogeneity.
Q3: Are there any known stability issues with this compound that I should be aware of?
Recommendations for Maintaining Stability:
| Factor | Recommendation |
| pH | Store in a neutral or slightly acidic buffer. Avoid alkaline conditions which can promote hydrolysis and oxidation of phenolic compounds. |
| Temperature | Store stock solutions at low temperatures (-20°C or -80°C). For working solutions, prepare them fresh and keep them on ice. Avoid prolonged exposure to high temperatures. |
| Light | Protect solutions from direct light by using amber vials or wrapping containers in aluminum foil, as phenolic compounds can be light-sensitive. |
| Oxidation | Consider degassing solvents or using antioxidants in the storage buffer if oxidation is a concern. |
Q4: Can you provide a diagram of the signaling pathways modulated by this compound?
A4: this compound has been reported to modulate several key signaling pathways, including the Hedgehog, Nrf2/HO-1, and NF-κB pathways.
Caption: Downregulation of the Hedgehog pathway by this compound.
Caption: Activation of the Nrf2/HO-1 pathway by this compound.
Caption: Suppression of the NF-κB pathway by this compound.
References
- 1. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. crescentchemical.com [crescentchemical.com]
- 5. Economical, Plain, and Rapid Authentication of Actaea racemosa L. (syn. Cimicifuga racemosa, Black Cohosh) Herbal Raw Material by Resilient RP-PDA-HPLC and Chemometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Progress in the Study of Chemical Constituents of Actaea cimicifuga and Actaea erythrocarpa and Their Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increasing separation efficiency by pH adjustment in Centrifugal Partition Chromatography - Rotachrom Technologies [rotachrom.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Cimicifugic Acid A and Cimicifugic Acid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimicifugic acids, a class of phenylpropanoid derivatives found in plants of the Cimicifuga (Actaea) genus, have garnered significant interest for their diverse pharmacological activities. Among these, Cimicifugic Acid A and Cimicifugic Acid B are frequently studied for their potential therapeutic applications. This guide provides an objective comparison of the bioactivity of these two compounds, supported by available experimental data, to aid researchers in their ongoing investigations and drug discovery efforts.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data for the bioactivity of Cimicifugic Acid A and this compound. It is important to note that direct comparative studies are limited, and data has been compiled from various independent investigations.
| Bioactivity | Assay | Cimicifugic Acid A | This compound | Reference(s) |
| Antioxidant | DPPH Radical Scavenging | IC₅₀: ~26-37 µM (unspecified which value) | IC₅₀: 21 µM | [1] |
| Cytotoxicity | MTT Assay (C33A Cervical Cancer Cells) | Data not available | IC₅₀: ~25 µM (estimated from graph) | [2] |
| MTT Assay (MDA-MB-453 Breast Cancer Cells) | IC₅₀: > 100 µM | IC₅₀: > 100 µM | [3] | |
| MTT Assay (MCF7 Breast Cancer Cells) | Weak activity (IC₅₀ > 100 µM) | Weak activity (IC₅₀ > 100 µM) | [3] | |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition | Data not available | Data not available | |
| Cyclooxygenase (COX-2) Inhibition | Data not available | Data not available | ||
| Collagenolytic | Collagenase Inhibition | 47-64% inhibition at 0.22-0.24 µM (with B and C) | 47-64% inhibition at 0.22-0.24 µM (with A and C) | [4][5] |
Detailed Experimental Protocols
Antioxidant Activity: DPPH Radical Scavenging Assay
The antioxidant activity of Cimicifugic Acids A and B has been evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay. This method spectrophotometrically measures the ability of an antioxidant to reduce the stable DPPH radical.
-
Preparation of Reagents: A stock solution of DPPH in methanol is prepared. The test compounds (Cimicifugic Acid A or B) are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.
-
Assay Procedure: An aliquot of the test compound solution is mixed with the DPPH solution in a 96-well microplate or a cuvette.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the test compound.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined from a dose-response curve.
Cytotoxicity: MTT Assay
The cytotoxic effects of Cimicifugic Acids A and B on cancer cell lines have been assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., C33A, MDA-MB-453, MCF7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of Cimicifugic Acid A or B and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a few hours (e.g., 2-4 hours) to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol with HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Anti-Collagenase Activity Assay
The inhibitory effect of Cimicifugic Acids on collagenase activity is a key indicator of their potential in preventing collagen degradation.
-
Enzyme and Substrate Preparation: A solution of collagenase from Clostridium histolyticum is prepared in a suitable buffer. A synthetic chromogenic substrate, such as N-(3-[2-furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA), is also prepared.
-
Inhibitor Incubation: The test compounds (Cimicifugic Acid A or B) at various concentrations are pre-incubated with the collagenase solution for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to the pre-incubated enzyme-inhibitor mixture.
-
Kinetic Measurement: The hydrolysis of the substrate by collagenase is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 345 nm) over time using a spectrophotometer.
-
Inhibition Calculation: The rate of the reaction in the presence of the inhibitor is compared to the rate of the uninhibited enzyme. The percentage of inhibition is calculated, and the IC₅₀ value can be determined from a dose-response curve.
Signaling Pathways and Experimental Workflows
Proposed Cytotoxic Mechanism of this compound in Cervical Cancer Cells
This compound has been shown to induce apoptosis in C33A cervical cancer cells through a multi-faceted mechanism involving the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of key signaling pathways.[6][7]
General Experimental Workflow for Bioactivity Screening
The process of evaluating the bioactivity of natural compounds like Cimicifugic Acids A and B typically follows a standardized workflow from extraction to data analysis.
Discussion and Future Directions
The available data suggests that both Cimicifugic Acid A and B possess notable antioxidant and anti-collagenase properties. This compound, in particular, demonstrates significant cytotoxic potential against cervical cancer cells. However, a direct and comprehensive comparison is hampered by the lack of studies that evaluate both compounds side-by-side across a range of bioactivities.
For a more complete understanding of their therapeutic potential, future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of Cimicifugic Acid A and B in various bioassays to accurately determine their relative potencies.
-
Anti-inflammatory Mechanisms: Elucidating the specific anti-inflammatory mechanisms of both compounds, including their effects on key inflammatory mediators and signaling pathways.
-
Expanded Cytotoxicity Screening: Evaluating the cytotoxic effects of both acids against a broader panel of cancer cell lines to identify other potential anti-cancer applications.
-
In Vivo Studies: Progressing to in vivo animal models to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of these compounds.
This guide serves as a summary of the current knowledge on the bioactivity of Cimicifugic Acid A and B. It is intended to be a valuable resource for researchers and professionals in the field, highlighting both what is known and the critical gaps that need to be addressed in future studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of fukinolic acid and cimicifugic acids from Cimicifuga species on collagenolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a hydroxycinnamic acid ester of Cimicifuga sp., exhibits strong antiproliferative and cytotoxic potential against cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Potential of Cimicifugic Acid B and Fukinolic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant potential of two naturally occurring phenolic compounds, Cimicifugic Acid B and fukinolic acid. While both compounds, often found in plants of the Cimicifuga genus, have demonstrated antioxidant properties, a direct quantitative comparison of their efficacy is challenging due to a lack of studies employing the same standardized antioxidant assays. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes potential antioxidant signaling pathways.
Quantitative Antioxidant Data
Direct comparative studies on the antioxidant activity of this compound and fukinolic acid using identical assays are limited in the available scientific literature. However, individual data points provide some insight into their potential.
| Compound | Assay | Result (IC50) | Source |
| This compound | DPPH | 21 µM | [1] |
| Fukinolic Acid | DPPH | Data not available | |
| Fukinolic Acid | CYP1A2 Inhibition | 1.8 µM | [2][3] |
| Fukinolic Acid, Cimicifugic Acid A, and this compound | CYP Isozyme Inhibition | 1.8 - 12.6 µM | [2][3] |
Note: Cytochrome P450 (CYP) isozyme inhibition is an indirect measure of antioxidant potential, reflecting the compound's ability to interfere with oxidative metabolism. A lower IC50 value indicates stronger inhibition.
Fukinolic acid has been identified as a major antioxidant constituent in ethanolic extracts of Petasites japonicus[4]. Further research with standardized antioxidant assays like DPPH, ABTS, and ORAC is necessary to establish a direct quantitative comparison between fukinolic acid and this compound.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays mentioned in this guide. These protocols are essential for the accurate and reproducible assessment of antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: The test compounds (this compound or fukinolic acid) are dissolved in the same solvent as the DPPH solution to various concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the sample solution in a cuvette or a 96-well plate. A control is prepared with the solvent instead of the sample.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is reacted with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds are dissolved in a suitable solvent to various concentrations.
-
Reaction Mixture: A small volume of the sample solution is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated similarly to the DPPH assay.
-
IC50 or TEAC Value Determination: The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by a peroxyl radical generator.
Methodology:
-
Reagent Preparation:
-
Fluorescent Probe: A solution of a fluorescent probe, such as fluorescein, is prepared in a phosphate buffer (pH 7.4).
-
Peroxyl Radical Generator: A solution of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is prepared fresh daily.
-
Standard: A standard antioxidant, typically Trolox, is prepared at various concentrations.
-
-
Sample Preparation: The test compounds are dissolved in the phosphate buffer.
-
Assay Procedure (96-well plate format):
-
The fluorescent probe and the sample or standard are added to the wells of a microplate.
-
The plate is pre-incubated at 37°C.
-
The AAPH solution is added to initiate the reaction.
-
-
Fluorescence Measurement: The fluorescence decay is monitored kinetically over time (e.g., every minute for 1-2 hours) using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for fluorescein).
-
Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample or standard.
-
ORAC Value Calculation: A standard curve is generated by plotting the net AUC against the concentration of Trolox. The ORAC value of the sample is then calculated from the standard curve and is typically expressed as micromoles of Trolox equivalents per gram or liter of the sample (µmol TE/g or µmol TE/L).
Potential Antioxidant Signaling Pathways
The antioxidant effects of phenolic compounds like this compound and fukinolic acid are often attributed to their ability to modulate cellular signaling pathways involved in the response to oxidative stress. Extracts from Cimicifugae Rhizoma, containing these acids, have been shown to exert their antioxidant effects through the upregulation of the Nrf2/HO-1/NQO1 pathway and the downregulation of NF-κB phosphorylation.
Nrf2/ARE Pathway: Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. In the presence of oxidative stress or antioxidant compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of various protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which encode for antioxidant and detoxifying enzymes.
NF-κB Pathway: Oxidative stress can activate the transcription factor NF-κB, which plays a key role in the inflammatory response by promoting the expression of pro-inflammatory genes. Some antioxidant compounds can inhibit the activation of NF-κB, thereby reducing inflammation associated with oxidative stress.
Conclusion
Both this compound and fukinolic acid exhibit antioxidant potential. The available data for this compound from the DPPH assay provides a specific measure of its radical scavenging activity. While direct comparative data for fukinolic acid using the same assays is currently lacking, its noted role as a major antioxidant constituent and its potent inhibition of CYP enzymes suggest significant antioxidant capabilities.
To provide a definitive comparison of their antioxidant potential, further side-by-side studies using standardized assays such as DPPH, ABTS, and ORAC are essential. Understanding the specific mechanisms and signaling pathways through which these individual compounds exert their effects will also be crucial for their potential development as therapeutic agents. This guide serves as a foundation for such future research, providing the necessary background and experimental frameworks.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fukinolic Acid Derivatives and Triterpene Glycosides from Black Cohosh Inhibit CYP Isozymes, but are Not Cytotoxic to Hep-G2 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fukinolic acid derivatives and triterpene glycosides from black cohosh inhibit CYP isozymes, but are not cytotoxic to Hep-G2 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cimicifugic Acid B and the Serotonergic Activity of Black Cohosh: A Comparative Analysis
FOR IMMEDIATE RELEASE
A detailed review of the evidence indicates that Nω-methylserotonin, not cimicifugic acid B, is the primary contributor to the serotonergic activity of black cohosh (Actaea racemosa). This guide provides a comprehensive comparison of the key compounds and the experimental data that elucidates their roles in the serotonergic effects of this medicinal plant.
Recent research has clarified the molecular basis for the serotonergic activity attributed to black cohosh, a popular botanical for the management of menopausal symptoms. While a range of compounds have been investigated, compelling evidence from in vitro studies points to Nω-methylserotonin as the active principle, exhibiting potent activity at serotonin receptors and transporters. In contrast, cimicifugic acids, including this compound, and various triterpene glycosides have been shown to be largely inactive in relevant serotonergic assays.[1][2]
This guide is intended for researchers, scientists, and drug development professionals, providing a concise summary of the key experimental findings, detailed methodologies, and relevant signaling pathways.
Comparative Analysis of Serotonergic Activity
The serotonergic activity of black cohosh constituents has been primarily evaluated through three key in vitro assays: 5-HT7 receptor binding, cAMP induction as a measure of receptor activation, and inhibition of the serotonin transporter (SERT), which is the mechanism of action for selective serotonin reuptake inhibitors (SSRIs).[1][2] The following table summarizes the quantitative data from these studies, highlighting the stark contrast in activity between Nω-methylserotonin and other compounds found in black cohosh.
| Compound | 5-HT7 Receptor Binding (IC50) | cAMP Induction (EC50) | Serotonin Reuptake Inhibition (IC50) |
| Nω-methylserotonin | 23 pM | 22 nM | 490 nM |
| This compound | > 500 µM | No Activity | No Activity |
| Cimicifugic Acid A | > 500 µM | No Activity | No Activity |
| Cimicifugic Acid E | > 500 µM | No Activity | No Activity |
| Cimicifugic Acid F | > 500 µM | No Activity | No Activity |
| Fukinolic Acid | 100 µM | No Activity | No Activity |
| Triterpene Glycosides | Weak to no binding | No Activity | Not Tested |
Data sourced from Powell et al., 2008.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of serotonergic activity.
5-HT7 Receptor Binding Assay
This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from the 5-HT7 receptor.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human 5-HT7 receptor.
-
Radioligand: [³H]-LSD (lysergic acid diethylamide)
-
Procedure:
-
Cell membranes expressing the 5-HT7 receptor are prepared.
-
Membranes are incubated with a fixed concentration of [³H]-LSD and varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
The mixture is filtered to separate bound from free radioligand.
-
The amount of radioactivity on the filter, representing the bound [³H]-LSD, is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-LSD is determined and reported as the IC50 value.
-
cAMP Induction Functional Assay
This assay determines whether a compound acts as an agonist at the 5-HT7 receptor by measuring the production of cyclic adenosine monophosphate (cAMP), a second messenger in the 5-HT7 signaling pathway.
-
Cell Line: HEK293 cells stably expressing the human 5-HT7 receptor.
-
Procedure:
-
Cells are seeded in multi-well plates and grown to a suitable confluency.
-
The cells are then treated with varying concentrations of the test compound.
-
Following incubation, the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
The concentration of the test compound that produces 50% of the maximal cAMP response is calculated as the EC50 value.
-
Selective Serotonin Reuptake Inhibitor (SSRI) Assay
This assay assesses the ability of a compound to inhibit the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft.
-
Cell Line: HEK293 cells stably transfected with the human serotonin transporter (hSERT).
-
Substrate: [³H]-Serotonin
-
Procedure:
-
Cells are plated in multi-well plates.
-
The cells are pre-incubated with varying concentrations of the test compound.
-
[³H]-Serotonin is then added to the wells to initiate the uptake process.
-
After a defined incubation period, the uptake is terminated by washing the cells with ice-cold buffer.
-
The cells are lysed, and the amount of intracellular [³H]-Serotonin is quantified by scintillation counting.
-
The concentration of the test compound that inhibits 50% of the serotonin uptake is determined as the IC50 value.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the 5-HT7 receptor signaling pathway and the general workflow of the experimental assays used to evaluate the serotonergic activity of black cohosh compounds.
Caption: 5-HT7 Receptor Signaling Pathway.
Caption: Experimental Workflow for Serotonergic Assays.
Conclusion
The available experimental data strongly indicates that this compound is not responsible for the serotonergic activity of black cohosh. Instead, Nω-methylserotonin has been identified as a potent and selective serotonergic agent within the plant extract.[1][2] This compound demonstrates high affinity for the 5-HT7 receptor, acts as an agonist in functional assays, and inhibits the serotonin transporter. These findings are critical for understanding the mechanism of action of black cohosh and for the future development of standardized extracts or novel therapeutics targeting the serotonergic system. Further research should focus on the in vivo effects of Nω-methylserotonin to correlate these in vitro findings with physiological outcomes.
References
- 1. In vitro Serotonergic Activity of Black Cohosh and Identification of Nω-Methylserotonin as a Potential Active Constituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro serotonergic activity of black cohosh and identification of N(omega)-methylserotonin as a potential active constituent - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antiproliferative Potential of Cimicifugic Acid B: A Comparative Guide for Researchers
For Immediate Release
Cimicifugic Acid B, a phenylpropanoid derived from the plant Cimicifuga sp., has demonstrated notable antiproliferative and cytotoxic effects, particularly in cervical cancer cells. This guide provides a comprehensive comparison of its efficacy across different cell lines, details the underlying molecular mechanisms, and offers detailed experimental protocols to aid researchers in validating and expanding upon these findings.
Quantitative Analysis of Antiproliferative Effects
The antiproliferative activity of this compound exhibits significant cell-line specificity. While it shows potent effects in cervical cancer, its activity is considerably weaker in the breast cancer cell lines tested.
| Cell Line | Cancer Type | IC50 (µM) | Comparison Agent | Comparison Agent IC50 (µM) | Reference |
| C33A | Cervical Cancer | 28.5 | 5-Fluorouracil | 22.5 | [1] |
| MCF-7 | Breast Cancer | >100 | - | - | [2] |
| MDA-MB-453 | Breast Cancer | >100 | - | - | [2] |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
In cervical cancer cells (C33A), this compound exerts its antiproliferative effects through a multi-faceted approach involving the induction of apoptosis and cell cycle arrest.
Apoptosis Induction
This compound triggers both the intrinsic and extrinsic pathways of apoptosis. This is evidenced by an increase in the Bax/Bcl-2 ratio, disruption of the mitochondrial membrane potential, and activation of caspase-8.[3][4]
Cell Cycle Arrest
The compound induces cell cycle arrest at the G0/G1 phase.[1][3] This is achieved by modulating the expression of key cell cycle regulatory proteins, including the downregulation of Cyclin D1 and CDK4, and the upregulation of the cyclin-dependent kinase inhibitor p21.[4]
Modulation of the Hedgehog Signaling Pathway
A key mechanism of action for this compound in cervical cancer cells is the downregulation of the Hedgehog signaling pathway.[1] This is characterized by the decreased expression of the key pathway components, Smoothened (Smo) and Glioma-associated oncogene homolog 1 (Gli1).[4]
Experimental Protocols
To facilitate further research, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
C33A, MCF-7, or MDA-MB-453 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with varying concentrations of this compound (e.g., 10, 20, 30, 40, 50 µM for C33A; higher concentrations for MCF-7 and MDA-MB-453) for 24 hours. A vehicle control (DMSO) should be included.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
Objective: To analyze the effect of this compound on cell cycle distribution.
Materials:
-
C33A cells
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed C33A cells in 6-well plates and treat with this compound (e.g., 10, 25, 50 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
Objective: To determine the effect of this compound on the expression of proteins involved in apoptosis, cell cycle, and the Hedgehog pathway.
Materials:
-
C33A cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against: Bax, Bcl-2, Cyclin D1, CDK4, p21, Smo, Gli1, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat C33A cells with this compound (e.g., 10, 25, 50 µM) for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizing the Molecular Pathways and Workflows
To further elucidate the mechanisms and experimental processes, the following diagrams are provided.
Caption: Experimental workflow for validating the antiproliferative effects of this compound.
Caption: Proposed mechanism of this compound on the Hedgehog signaling pathway in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a hydroxycinnamic acid ester of Cimicifuga sp., exhibits strong antiproliferative and cytotoxic potential against cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Cimicifugic Acid B Across Diverse Cimicifuga Species
For Researchers, Scientists, and Drug Development Professionals: A detailed guide comparing the presence and analysis of Cimicifugic Acid B in various Cimicifuga species, complete with experimental data and pathway visualizations.
This compound, a phenolic compound found in plants of the Cimicifuga genus, has garnered significant interest within the scientific community for its potential therapeutic properties, including cytotoxic and antiproliferative effects on cancer cells. This guide provides a comparative analysis of this compound content across different Cimicifuga species, supported by experimental data from peer-reviewed studies. Detailed methodologies for extraction and quantification are provided to aid in the replication and advancement of this research.
Quantitative and Semi-Quantitative Comparison of this compound
The concentration of this compound varies among different Cimicifuga species. While quantitative data is not available for all species, a combination of direct quantification and semi-quantitative analysis of High-Performance Liquid Chromatography (HPLC) chromatograms allows for a comparative overview.
| Cimicifuga Species | This compound Content (mg/g of Dry Extract) | Data Type | Reference |
| Actaea cimicifuga | Present (Quantification not specified) | Qualitative | [1] |
| Actaea erythrocarpa | Present (Quantification not specified) | Qualitative | [1] |
| Cimicifuga racemosa | 0.22 (in a commercial product) | Quantitative | [2] |
| Cimicifuga heracleifolia | Present (Relatively high abundance) | Semi-Quantitative (HPLC) | [3] |
| Cimicifuga dahurica | Present (Moderate abundance) | Semi-Quantitative (HPLC) | [3] |
| Cimicifuga foetida | Present (Low abundance) | Semi-Quantitative (HPLC) | [3] |
| Cimicifuga americana | Present (Low abundance) | Semi-Quantitative (HPLC) | [3] |
| Cimicifuga rubifolia | Not Detected | Semi-Quantitative (HPLC) | [3] |
| Cimicifuga acerina | Not Detected | Semi-Quantitative (HPLC) | [3] |
| Cimicifuga biternata | Not Detected | Semi-Quantitative (HPLC) | [3] |
| Cimicifuga japonica | Not Detected | Semi-Quantitative (HPLC) | [3] |
| Cimicifuga simplex | Present (Trace amounts) | Semi-Quantitative (HPLC) | [3] |
Note on Semi-Quantitative Data: The semi-quantitative assessment is based on the relative peak intensities observed in the HPLC-UV chromatograms presented by Jiang et al. (2006)[3]. "Relatively high abundance" indicates a prominent peak for this compound compared to other species, while "moderate" and "low" indicate progressively smaller peak sizes. "Not Detected" signifies the absence of a discernible peak at the expected retention time for this compound.
Experimental Protocols
Extraction of Phenolic Compounds from Cimicifuga Rhizomes
This protocol is adapted from methodologies described for the analysis of phenolic constituents in Cimicifuga species[2][3].
Materials:
-
Dried and powdered rhizomes of Cimicifuga species
-
75% Methanol (HPLC grade)
-
Volumetric flasks (10 mL)
-
Sonicator
-
Centrifuge
-
0.45 µm membrane filters
Procedure:
-
Accurately weigh 300.0–400.0 mg of the powdered plant material into a 10 mL volumetric flask.
-
Add approximately 7 mL of 75% methanol to the flask.
-
Sonicate the mixture for 6 hours for crude powders or 30 minutes for extracts.
-
Allow the solution to cool to room temperature.
-
Add 75% methanol to the flask to reach the 10.00 mL mark.
-
Filter the solution through a 0.45 µm membrane filter prior to HPLC injection.
High-Performance Liquid Chromatography (HPLC) for the Analysis of this compound
This method is based on the protocol for separating phenolic components in Cimicifuga species[3].
Instrumentation:
-
HPLC system with a photodiode array (PDA) detector
-
Column: Zorbax DBS C18 (5 µm, 4.6 mm ID × 250 mm)
Chromatographic Conditions:
-
Mobile Phase:
-
A: 0.1% Acetic acid in water
-
B: Acetonitrile
-
-
Gradient Program:
-
0–18 min: 5–28% B
-
18–36 min: 28–35% B
-
36–45 min: 35–55% B
-
45–55 min: 55–75% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 320 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Signaling Pathways Modulated by this compound
This compound has been shown to exert its cytotoxic and antiproliferative effects through the modulation of key signaling pathways, primarily inducing apoptosis and causing cell cycle arrest.
Apoptosis Induction Pathway
This compound triggers both the intrinsic and extrinsic pathways of apoptosis. It induces the generation of reactive oxygen species (ROS), leading to mitochondrial membrane potential disruption and an increased Bax/Bcl2 ratio, which are hallmarks of the intrinsic pathway. Furthermore, it activates caspase-8, a key initiator of the extrinsic pathway. Both pathways converge on the activation of executioner caspases, leading to programmed cell death.
Caption: Apoptosis induction by this compound via extrinsic and intrinsic pathways.
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and is often aberrantly activated in various cancers. This compound has been found to modulate this pathway by targeting key components such as Smoothened (Smo) and the Gli family of transcription factors, leading to the downregulation of genes that promote cell proliferation and survival.
Caption: Inhibition of the Hedgehog signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Botanical Authenticity and Phytochemical Profile of Black Cohosh Products by High-Performance Liquid Chromatography with Selected Ion Monitoring Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cimicifugic Acid B and Standard Chemotherapeutic Agents in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Cimicifugic Acid B, a naturally occurring hydroxycinnamic acid ester, against standard chemotherapeutic agents in cancer cell lines. The information is compiled from recent in vitro studies to assist researchers in evaluating its potential as an adjuvant or alternative therapeutic compound.
I. Comparative Efficacy: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and the standard chemotherapeutic agent, doxorubicin, across various cancer cell lines as reported in the literature. It is important to note that these values are derived from separate studies and may not be directly comparable due to variations in experimental conditions.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| C33A | Cervical Cancer | >10, <50 (Dose-dependent decrease in viability observed) | [1][2] |
| MDA-MB-453 | Breast Cancer | >100 | [3] |
| MCF7 | Breast Cancer | >100 | [3] |
Table 2: IC50 Values of Doxorubicin in Various Cancer Cell Lines (for reference)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Not specified, but used as a positive control | [4] |
| A431 | Skin Cancer | Not specified, but used as a positive control | [4] |
| U87-MG | Glioblastoma | ~5 µg/mL | [5] |
| IMR-32 | Neuroblastoma | Lower than ellipticine | [6] |
| UKF-NB-4 | Neuroblastoma | Similar to ellipticine | [6] |
II. Mechanistic Insights: Signaling Pathways
This compound has been shown to exert its anticancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
A. Induction of Apoptosis
In cervical cancer cells, this compound induces programmed cell death (apoptosis) through both the intrinsic and extrinsic pathways.[1] This is initiated by an increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of a cascade of caspase enzymes (caspase-8, -9, and -3).[1][2] A key indicator of this is the alteration of the Bax/Bcl-2 ratio, favoring pro-apoptotic signals.[2]
B. Modulation of the Hedgehog Signaling Pathway
This compound has been found to downregulate the Hedgehog signaling pathway, which is often aberrantly activated in cancers and plays a crucial role in tumor growth and chemoresistance.[2][7] The compound modulates the expression of key players in this pathway, such as Smoothened (Smo) and Glioma-associated oncogene homolog (Gli).[1]
III. Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for assessing the efficacy of anticancer compounds like this compound.
A. Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with varying concentrations of this compound or a standard chemotherapeutic agent for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: A solubilization solution is added to dissolve the formazan crystals.[8]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage relative to untreated control cells.
B. Apoptosis Detection (Western Blotting)
Western blotting is employed to detect the expression levels of key proteins involved in the apoptotic pathway.
-
Cell Lysis: After treatment with the test compound, cells are harvested and lysed to extract total proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).[9]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the protein expression level.
IV. Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a hydroxycinnamic acid ester of Cimicifuga sp., exhibits strong antiproliferative and cytotoxic potential against cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. physiology.elte.hu [physiology.elte.hu]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Replicating Studies on the Anti-inflammatory Properties of Cimicifugic Acid B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental data and methodologies used to investigate the anti-inflammatory properties of Cimicifugic Acid B. It is intended to assist researchers in replicating and expanding upon these studies by offering detailed protocols, comparative data with other anti-inflammatory agents, and visualizations of the key biological pathways and experimental workflows.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory effects of this compound and related compounds have been evaluated in both in vitro and in vivo models. The primary mechanism appears to be the modulation of key inflammatory signaling pathways, leading to a reduction in pro-inflammatory mediators.
In Vitro Studies: Inhibition of Nitric Oxide Production
| Compound/Drug | Experimental Model | Endpoint | IC50 / Effect | Citation |
| This compound and related compounds | LPS-stimulated RAW 264.7 macrophages | NO Production | Potent anti-NO production activity with IC50 values ranging from 6.54 to 24.58 μM for related isolates. | [1] |
| Dexamethasone | LPS-stimulated RAW 264.7 macrophages | NO, IL-6, TNF-α Production | Significant attenuation of LPS-induced production of inflammatory mediators. | [2] |
| Ibuprofen | LPS-stimulated C2C12 myoblast cells | TNF-α, MCP-1 mRNA expression | Suppression of LPS-induced inflammation. | [3] |
| Diclofenac | General Anti-inflammatory | Prostaglandin Synthesis (COX-1/COX-2 inhibition) | Considered more potent than ibuprofen in some analyses for arthritis pain. | [4] |
In Vivo Studies: Ovalbumin-Induced Asthma Model
An in vivo model of ovalbumin (OVA)-induced asthma in BALB/c mice has been used to assess the effects of a Cimicifugae Rhizoma extract (CRE), which contains this compound, on allergic airway inflammation.[5][6] This model evaluates the reduction in inflammatory cell infiltration, pro-inflammatory cytokines, and antigen-specific immunoglobulin E (IgE).
| Treatment Group | Inflammatory Cells in BALF | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) | OVA-specific IgE (U/mL) | Citation |
| Normal Control | Low | Low | Low | Low | Low | [6] |
| OVA-induced | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | [6] |
| CRE (100 mg/kg) | Significantly Reduced vs. OVA | Significantly Reduced vs. OVA | Significantly Reduced vs. OVA | Significantly Reduced vs. OVA | Significantly Reduced vs. OVA | [6] |
| Dexamethasone (2 mg/kg) | Significantly Reduced vs. OVA | Significantly Reduced vs. OVA | Significantly Reduced vs. OVA | Significantly Reduced vs. OVA | Significantly Reduced vs. OVA | [6] |
Key Signaling Pathways
The anti-inflammatory effects of this compound and related compounds are primarily attributed to the modulation of the NF-κB and Nrf2/HO-1 signaling pathways.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][7] In the context of LPS stimulation, the activation of the NF-κB pathway is a critical step in the inflammatory cascade.[8][9][10] this compound is believed to exert its anti-inflammatory effects by inhibiting the activation of NF-κB.[5]
-
Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme oxygenase-1): This pathway is a major regulator of cellular defense against oxidative stress and also plays a role in suppressing inflammation.[9][11] Activation of Nrf2 leads to the expression of antioxidant and cytoprotective genes, including HO-1.[10][12] Cimicifugae Rhizoma extract has been shown to activate the Nrf2/HO-1 pathway, contributing to its anti-inflammatory and antioxidant effects.[5]
Experimental Protocols
In Vitro: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol details the steps to measure the inhibitory effect of a test compound on NO production in murine macrophages.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a 5% CO2 humidified incubator.[13][14]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.[13]
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control. A positive control such as dexamethasone may also be included. The cells are pre-incubated for 1-2 hours.[15]
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.[13]
-
Incubation: The plates are incubated for an additional 18-24 hours.[13][15]
-
Nitrite Measurement (Griess Assay):
-
Aliquots of the cell culture supernatant are transferred to a new 96-well plate.
-
Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to each well.[13]
-
After a short incubation period at room temperature, the absorbance is measured at 540 nm using a microplate reader.[13]
-
-
Data Analysis: The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
-
Cell Viability Assay: A parallel assay, such as the MTT assay, should be performed to ensure that the observed reduction in NO is not due to cytotoxicity of the test compound.[13]
In Vivo: Ovalbumin (OVA)-Induced Allergic Asthma in Mice
This protocol outlines the induction of an allergic asthma phenotype in mice to evaluate the therapeutic potential of a test compound.
Methodology:
-
Animals: Female BALB/c mice (6-8 weeks old) are typically used.[5]
-
Sensitization: On days 0 and 14, mice are sensitized by intraperitoneal injection of ovalbumin (OVA) emulsified in aluminum hydroxide (alum).[5][6]
-
Treatment: From days 18 to 23, mice are administered the test compound (e.g., Cimicifuga extract), a vehicle control, or a positive control (e.g., dexamethasone) via oral gavage.[5]
-
Challenge: On days 21, 22, and 23, mice are challenged by inhaling an aerosolized solution of 1% OVA for a specified duration (e.g., 1 hour) using a nebulizer.[5]
-
Endpoint Analysis (24 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): AHR to methacholine may be measured using whole-body plethysmography.
-
Bronchoalveolar Lavage Fluid (BALF) Collection: The lungs are lavaged with phosphate-buffered saline (PBS) to collect BALF. The total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes) are determined.
-
Cytokine and IgE Measurement: Levels of cytokines (e.g., IL-4, IL-5, IL-13) in the BALF and OVA-specific IgE in the serum are quantified using ELISA.[6]
-
Lung Histology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin or Periodic acid-Schiff) to assess inflammatory cell infiltration and mucus production.
-
Conclusion
The available evidence suggests that this compound and related compounds from Cimicifuga species possess significant anti-inflammatory properties, primarily through the inhibition of the NF-κB pathway and activation of the Nrf2/HO-1 pathway. While direct comparative studies with common NSAIDs are lacking, the data from in vitro and in vivo models indicate a potent anti-inflammatory effect that warrants further investigation. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the replication and extension of these findings, ultimately contributing to a better understanding of the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural anti-inflammatory agents for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diclofenac vs. ibuprofen: Differences, similarities, and which is better for you [singlecare.com]
- 5. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of different experimental asthma models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipopolysaccharide-induced NF-κB nuclear translocation is primarily dependent on MyD88, but TNFα expression requires TRIF and MyD88 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide-induced Activation of NF-κB Non-Canonical Pathway Requires BCL10 Serine 138 and NIK Phosphorylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LPS‐stimulated NF‐κB p65 dynamic response marks the initiation of TNF expression and transition to IL‐10 expression in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Head-to-head comparison of different extraction techniques for Cimicifugic Acid B.
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product to viable therapeutic. Cimicifugic Acid B, a phenolic compound found in plants of the Cimicifuga genus (e.g., Cimicifuga racemosa or Black Cohosh), has garnered interest for its potential pharmacological activities. The choice of extraction technique significantly impacts the yield, purity, and overall cost-effectiveness of obtaining this target molecule. This guide provides a head-to-head comparison of various extraction methods for this compound, supported by experimental data and detailed protocols.
While direct comparative studies on the extraction of this compound are limited, this guide consolidates data on the extraction of phenolic compounds from Cimicifuga species and other plant matrices to provide a comprehensive overview of the expected performance of each technique.
Comparative Performance of Extraction Techniques
The following table summarizes the key performance indicators for different extraction techniques. It is important to note that the quantitative data for yield and purity are often reported for total phenolic content or for other individual phenolic acids from Cimicifuga species, as specific data for this compound is not always available in comparative studies. These values should, therefore, be considered as indicators of the relative efficiency of each method for extracting polar phenolic compounds like this compound.
| Extraction Technique | Principle | Typical Solvent(s) | Extraction Time | Temperature | Yield of Total Phenolics (as a proxy) | Purity | Key Advantages | Key Disadvantages |
| Maceration | Soaking the plant material in a solvent at room temperature. | Methanol, Ethanol, Water | 24 - 72 hours | Room Temperature | Moderate | Low to Moderate | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, large solvent volume, lower efficiency. |
| Heat Reflux Extraction (HRE) | Boiling a solvent with the plant material and condensing the vapor back into the mixture. | 70% Ethanol | 1 - 3 hours | Boiling point of solvent (e.g., ~80°C for 70% ethanol) | High | Moderate | Higher efficiency than maceration, faster. | Requires heating, potential degradation of thermolabile compounds.[1] |
| Ultrasound-Assisted Extraction (UAE) | Using ultrasonic waves to disrupt cell walls and enhance solvent penetration. | 50-80% Ethanol | 30 - 60 minutes | 50 - 70°C | High | Moderate to High | Fast, efficient, reduced solvent consumption.[2] | Specialized equipment needed, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | Using microwave energy to heat the solvent and plant material, causing cell rupture. | 50-70% Ethanol | 5 - 30 minutes | 50 - 80°C | Very High | Moderate to High | Very fast, highly efficient, reduced solvent consumption. | Specialized equipment needed, potential for localized overheating. |
| Pressurized Liquid Extraction (PLE) | Using solvents at elevated temperatures and pressures to enhance extraction efficiency. | Methanol:Water (60:40 v/v) | 10 - 20 minutes | 90 - 100°C | Very High | High | Very fast, highly efficient, low solvent consumption.[3][4] | High initial equipment cost, high pressure and temperature operation. |
| Supercritical Fluid Extraction (SFE) | Using a supercritical fluid (e.g., CO2) as the solvent, often with a polar co-solvent. | Supercritical CO2 with Ethanol or Methanol as a co-solvent | 1 - 2 hours | 40 - 60°C | Moderate to High | High | "Green" solvent, high selectivity, solvent-free extract.[5] | High initial equipment cost, may require a co-solvent for polar compounds. |
Experimental Protocols
Below are detailed methodologies for the key extraction techniques discussed.
Maceration
Objective: To extract this compound using a simple soaking method.
Materials:
-
Dried and powdered rhizome of Cimicifuga racemosa.
-
Methanol or 70% Ethanol.
-
Erlenmeyer flask or a suitable container with a lid.
-
Shaker (optional).
-
Filter paper and funnel.
-
Rotary evaporator.
Protocol:
-
Weigh 10 g of the powdered plant material and place it in an Erlenmeyer flask.
-
Add 100 mL of the chosen solvent (a 1:10 solid-to-liquid ratio).
-
Seal the flask and place it on a shaker at room temperature for 48 hours. If a shaker is not available, swirl the flask manually several times a day.
-
After 48 hours, filter the mixture through filter paper to separate the extract from the plant residue.
-
Wash the residue with a small amount of fresh solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
Heat Reflux Extraction (HRE)
Objective: To enhance the extraction efficiency of this compound using heat.
Materials:
-
Dried and powdered rhizome of Cimicifuga racemosa.
-
70% Ethanol.
-
Round-bottom flask.
-
Reflux condenser.
-
Heating mantle.
-
Filter paper and funnel.
-
Rotary evaporator.
Protocol:
-
Place 10 g of the powdered plant material into a 250 mL round-bottom flask.
-
Add 100 mL of 70% ethanol (1:10 solid-to-liquid ratio).
-
Attach the reflux condenser to the flask and place it in a heating mantle.
-
Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for 2 hours.
-
After 2 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Filter the cooled mixture through filter paper.
-
Wash the plant residue with a small volume of fresh 70% ethanol.
-
Combine the filtrates and concentrate using a rotary evaporator.
Ultrasound-Assisted Extraction (UAE)
Objective: To accelerate the extraction of this compound using ultrasonic waves.
Materials:
-
Dried and powdered rhizome of Cimicifuga racemosa.
-
60% Ethanol.
-
Beaker or extraction vessel.
-
Ultrasonic bath or probe sonicator.
-
Centrifuge.
-
Filter paper or syringe filter (0.45 µm).
-
Rotary evaporator.
Protocol:
-
Place 5 g of the powdered plant material into a 100 mL beaker.
-
Add 50 mL of 60% ethanol (1:10 solid-to-liquid ratio).
-
Place the beaker in an ultrasonic bath with a set temperature of 60°C and an ultrasonic power of approximately 300 W.[2]
-
Sonicate the mixture for 30 minutes.
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant.
-
Filter the supernatant through a 0.45 µm filter.
-
Concentrate the filtered extract using a rotary evaporator.
Microwave-Assisted Extraction (MAE)
Objective: To rapidly extract this compound using microwave energy.
Materials:
-
Dried and powdered rhizome of Cimicifuga racemosa.
-
60% Ethanol.
-
Microwave extraction vessel.
-
Microwave extraction system.
-
Filter paper.
-
Rotary evaporator.
Protocol:
-
Place 1 g of the powdered plant material into a microwave extraction vessel.
-
Add 20 mL of 60% ethanol (1:20 solid-to-liquid ratio).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 500 W and the extraction time to 10 minutes, with the temperature maintained at 60°C.
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the extract to remove the plant residue.
-
Concentrate the filtrate using a rotary evaporator.
Pressurized Liquid Extraction (PLE)
Objective: To perform a rapid and efficient extraction of this compound using a pressurized solvent.
Materials:
-
Dried and powdered rhizome of Cimicifuga racemosa.
-
Methanol:Water (60:40 v/v).
-
PLE system with extraction cells.
-
Collection vials.
Protocol:
-
Mix 0.5 g of the powdered plant material with an inert material like diatomaceous earth and pack it into an 11 mL extraction cell.[4]
-
Place the cell into the PLE system.
-
Set the extraction parameters: solvent - Methanol:Water (60:40 v/v); temperature - 90°C; pressure - 1500 psi.
-
Perform two static extraction cycles of 5 minutes each.
-
The extract is automatically collected in a vial.
-
The collected extract can be directly analyzed or concentrated further if needed.
Supercritical Fluid Extraction (SFE)
Objective: To extract this compound using an environmentally friendly supercritical fluid.
Materials:
-
Dried and powdered rhizome of Cimicifuga racemosa.
-
SFE system.
-
Liquid CO2.
-
Ethanol (as co-solvent).
-
Collection vessel.
Protocol:
-
Pack 10 g of the powdered plant material into the extraction vessel of the SFE system.
-
Set the extraction conditions: pressure - 250 bar; temperature - 50°C.
-
Introduce supercritical CO2 at a flow rate of 2 mL/min.
-
Add ethanol as a co-solvent at a concentration of 10% (v/v) to enhance the extraction of polar compounds.
-
The extraction is typically run for 60-90 minutes.
-
The extract is separated from the CO2 in a collection vessel by depressurization, resulting in a solvent-free extract.
Visualization of the Extraction Workflow
The following diagram illustrates a general workflow for the extraction and analysis of this compound.
Conclusion
The selection of an appropriate extraction technique for this compound is a trade-off between efficiency, cost, time, and the desired quality of the final extract.
-
For preliminary laboratory-scale extractions where simplicity and low cost are paramount, maceration and heat reflux extraction are viable options.
-
For enhanced efficiency and reduced extraction times, ultrasound-assisted extraction and microwave-assisted extraction offer significant advantages.
-
For the highest yields and purity, particularly for industrial applications, pressurized liquid extraction and supercritical fluid extraction are superior, albeit with higher initial capital investment. SFE stands out as a "green" alternative, yielding a solvent-free extract.
Researchers and professionals should consider these factors carefully to select the most suitable method for their specific needs in the extraction of this compound. Further optimization of the parameters for each technique is recommended to maximize the yield and purity of this valuable bioactive compound.
References
- 1. Effects of heat reflux extraction on the content, antioxidant, and immune activity of polyphenols and flavonoids from hempseed threshing residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of ultrasound-assisted extraction of phenolic compounds from Cimicifugae rhizoma with response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of extraction process for phenolic acids from black cohosh (Cimicifuga racemosa) by pressurized liquid extraction [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Targets of Cimicifugic Acid B: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the molecular targets of Cimicifugic Acid B, a hydroxycinnamic acid ester derived from Cimicifuga species. It is intended for researchers, scientists, and drug development professionals interested in its potential as an anti-cancer agent, particularly for cervical cancer. This document presents a comparative overview of its performance against other compounds targeting similar pathways, supported by experimental data and detailed protocols.
Introduction to this compound and its Molecular Targets
This compound has demonstrated significant antiproliferative and cytotoxic effects, primarily investigated in the context of HPV-negative cervical cancer.[1][2] Its mechanism of action is multi-faceted, converging on three key cellular processes: induction of apoptosis, cell cycle arrest, and modulation of the Hedgehog signaling pathway.[1][2][3]
Key Validated Molecular Targets:
-
Apoptosis Induction: this compound triggers programmed cell death through both the intrinsic and extrinsic pathways. This is achieved by inducing the generation of reactive oxygen species (ROS), disrupting the mitochondrial membrane potential, and altering the Bax/Bcl2 ratio.[1][2] Key molecular events include the activation of caspase-8 (extrinsic) and caspases-9 and -3 (intrinsic).[3]
-
Cell Cycle Arrest: The compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at the G0/G1 phase.[1][2] This is mediated by modulating the expression of key cell cycle regulatory proteins, including Cyclin D1, CDK4, and p21.[3]
-
Hedgehog Pathway Inhibition: this compound has been shown to downregulate key components of the Hedgehog (HH)/GLI signaling pathway, including Smoothened (Smo), Patched (PTCH), and Gli1 proteins.[3] This pathway is crucial for cancer cell proliferation and survival.
Comparative Analysis of this compound and Alternative Agents
To provide a clear perspective on the efficacy of this compound, this section compares its activity with other compounds that target the same or similar molecular pathways.
Cytotoxicity and Apoptosis Induction
The cytotoxic potential of a compound is a critical measure of its anti-cancer activity. The IC50 value, the concentration at which 50% of cell viability is inhibited, is a standard metric for this assessment.
| Compound | Target Pathway | Cell Line(s) | IC50 Value (µM) | Reference(s) |
| This compound | Apoptosis, Cell Cycle, Hedgehog | C33A (Cervical Cancer) | ~30 (Estimated from graphical data) | [2] |
| Curcumin | Apoptosis (ROS-mediated) | HeLa (Cervical Cancer) | Not explicitly stated, but induces apoptosis | |
| β-estradiol | Apoptosis (Mitochondrial) | HeLa (Cervical Cancer) | 18.71 ± 1.57 | |
| Cisplatin | DNA Damage, Apoptosis | C33A (Cervical Cancer) | 10 ± 0.50 | [4] |
Note: The IC50 for this compound is an estimation based on the graphical data presented in the cited research, which shows a dose-dependent decrease in the viability of C33A cells, with approximately 50% viability at a concentration of 30 µM.[2]
Cell Cycle Inhibition
Inhibitors of the Cyclin D1/CDK4 axis are a major class of anti-cancer drugs that, like this compound, induce G1 cell cycle arrest.
| Compound | Target Pathway | Approved/Investigational Use | Mechanism of Action |
| This compound | Cell Cycle (Cyclin D1/CDK4 modulation) | Preclinical | Downregulates Cyclin D1/CDK4 expression |
| Palbociclib | Cell Cycle (CDK4/6 inhibition) | Breast Cancer | Selective inhibitor of CDK4 and CDK6 |
| Ribociclib | Cell Cycle (CDK4/6 inhibition) | Breast Cancer | Selective inhibitor of CDK4 and CDK6 |
| Abemaciclib | Cell Cycle (CDK4/6 inhibition) | Breast Cancer | Selective inhibitor of CDK4 and CDK6 |
Hedgehog Pathway Inhibition
The Hedgehog pathway is a critical target in several cancers. Several inhibitors have been developed and are in various stages of clinical investigation.
| Compound | Target | Mechanism of Action |
| This compound | Smo, Gli | Downregulates expression of pathway components |
| Vismodegib | SMO | Small-molecule inhibitor of Smoothened |
| Sonidegib | SMO | Small-molecule inhibitor of Smoothened |
| Cyclopamine | SMO | Naturally occurring steroidal alkaloid inhibitor of Smoothened |
| GANT58/GANT61 | GLI1/GLI2 | Inhibitors of the GLI transcription factors |
Experimental Protocols for Target Validation
This section provides detailed methodologies for key experiments used to validate the molecular targets of this compound.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells (e.g., C33A) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 20, 30, 40, 50 µM) for 24-48 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group.
Apoptosis Detection (DAPI Staining)
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to DNA. It is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat with this compound as described above.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
DAPI Staining: Wash with PBS and incubate with DAPI solution (1 µg/mL in PBS) for 5 minutes in the dark.
-
Mounting and Visualization: Wash with PBS, mount the coverslips on glass slides, and visualize under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
Reactive Oxygen Species (ROS) Measurement
Intracellular ROS levels can be measured using fluorescent probes such as DCFDA (2',7'-dichlorofluorescin diacetate).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound.
-
Loading with DCFDA: Wash the cells with serum-free medium and incubate with 10 µM DCFDA for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Visualizing Molecular Pathways and Workflows
Signaling Pathways of this compound in Cervical Cancer
Caption: Signaling pathways modulated by this compound in cervical cancer cells.
Experimental Workflow for Target Validation
Caption: A typical experimental workflow for validating the molecular targets of a compound.
Conclusion
This compound presents a promising profile as a multi-targeted agent against cervical cancer. Its ability to simultaneously induce apoptosis, arrest the cell cycle, and inhibit the Hedgehog signaling pathway provides a strong rationale for its further investigation. This guide offers a foundational comparison with other agents and provides standardized protocols to facilitate further research into its therapeutic potential. The presented data underscores the importance of rigorous experimental validation in the drug discovery process.
References
- 1. This compound, a hydroxycinnamic acid ester of Cimicifuga sp., exhibits strong antiproliferative and cytotoxic potential against cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic effects of cisplatin-caffeic acid induces apoptosis in human cervical cancer cells via the mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cimicifugic Acid B and Triterpene Glycosides from Black Cohosh
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two prominent classes of bioactive compounds isolated from black cohosh (Actaea racemosa): Cimicifugic Acid B, a phenylpropanoid ester, and the diverse group of triterpene glycosides. This document aims to objectively compare their chemical structures, biological activities, and mechanisms of action, supported by experimental data, to aid in research and drug development endeavors.
Chemical Structure Overview
This compound and triterpene glycosides possess fundamentally different chemical scaffolds, which dictates their distinct biological activities.
This compound is a hydroxycinnamic acid ester.[1] Its structure features phenolic rings and carboxylic acid groups, contributing to its antioxidant and cytotoxic properties.
Triterpene Glycosides , such as actein and 23-epi-26-deoxyactein, are characterized by a complex cycloartane triterpene core attached to one or more sugar moieties.[2][3] The structural diversity within this class, arising from variations in the triterpene skeleton and the nature and number of sugar residues, leads to a broad spectrum of biological effects.
Comparative Biological Activities: Quantitative Data
The following tables summarize the available quantitative data on the cytotoxic, anti-inflammatory, and other key biological activities of this compound and various triterpene glycosides. The data is presented as IC50 values, representing the concentration of the compound required to inhibit a specific biological process by 50%.
Table 1: Cytotoxicity Data (IC50 Values)
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| This compound | C33A (cervical cancer) | MTT | Not explicitly stated, but dose-dependent decrease in viability shown from 10-50 µM | [1] |
| Triterpene Glycosides | ||||
| Actein | MCF-7 (breast cancer) | Growth Inhibition | 14 µg/mL | [4] |
| MDA-MB-453 (breast cancer) | Growth Inhibition | 5.7 µg/mL (8.4 µM) | [5] | |
| 23-epi-26-deoxyactein | MCF-7 (breast cancer) | Growth Inhibition | 21 µg/mL | [4] |
| Cimiracemoside A | MCF-7 (breast cancer) | Growth Inhibition | 41 µg/mL | [4] |
| Ethyl acetate fraction (rich in triterpene glycosides) | MCF-7 (breast cancer) | Growth Inhibition | ~20 µg/mL | [6] |
| MDA-MB-453 (breast cancer) | Growth Inhibition | ~10 µg/mL | [6] |
Table 2: Anti-inflammatory and Antioxidant Activity (IC50 Values)
| Compound | Activity | Assay | IC50 Value | Reference |
| This compound | Antioxidant | DPPH | 21 µM | [7] |
| Triterpenoids (from Cimicifuga taiwanensis) | ||||
| Cimicitaiwanin B | Anti-NO Production | Griess Reagent | 6.54 µM | [8][9] |
| Cimicitaiwanin C | Anti-NO Production | Griess Reagent | 8.37 µM | [8] |
| Cimicitaiwanin D | Anti-NO Production | Griess Reagent | 10.11 µM | [8] |
| Cimicitaiwanin F | Anti-NO Production | Griess Reagent | 15.36 µM | [8] |
| Cimicitaiwanin E | Anti-NO Production | Griess Reagent | 24.58 µM | [8] |
Table 3: Inhibition of Cytochrome P450 Isozymes (IC50 Values)
| Compound/Extract | CYP Isozyme | IC50 Value (µM) | Reference |
| Cimicifugic Acid A & B | CYP1A2, 2D6, 2C9, 3A4 | 1.8 - 12.6 | [10] |
| Triterpene Glycosides (Cimiracemoside A, 23-epi-26-deoxyactein, Actein) | CYP2C9, CYP3A4 | 16.9 - 33.8 | [10] |
| CYP1A2 | > 100 | [10] |
Mechanisms of Action: A Comparative Overview
This compound and triterpene glycosides exert their biological effects through distinct molecular pathways.
This compound:
Recent studies have highlighted the potent anti-cancer activity of this compound, particularly against cervical cancer cells.[1][11] Its mechanism involves the induction of apoptosis through both intrinsic and extrinsic pathways.[1] This is achieved by triggering the generation of reactive oxygen species (ROS), leading to mitochondrial depolarization and an altered Bax/Bcl2 ratio.[1][11] Furthermore, this compound can induce cell cycle arrest at the G0/G1 phase and has been shown to downregulate the Hedgehog signaling pathway, a critical pathway in cancer development.[1][11][12]
Triterpene Glycosides:
The mechanism of action of triterpene glycosides is more complex and appears to be multifaceted. While initially investigated for potential estrogenic activity, recent evidence suggests that their primary effects are not mediated through direct estrogen receptor binding.[13] Instead, a significant body of research points towards their interaction with the central nervous system, particularly the serotonergic system.[14][15][16][17] Components of black cohosh extracts have been shown to bind to serotonin receptors, such as 5-HT1A, 5-HT1D, and 5-HT7, and may act as selective serotonin reuptake inhibitors (SSRIs).[14][15][16] This serotonergic activity is thought to contribute to the alleviation of menopausal symptoms.[17] Additionally, some studies suggest that black cohosh extracts can interact with opioid receptors, potentially explaining their traditional use for pain relief.[18] In the context of cancer, triterpene glycosides like actein have been shown to induce cell cycle arrest and apoptosis in breast cancer cells.[4][6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is used to determine the antioxidant capacity of a compound.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (this compound or triterpene glycoside)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer
-
96-well microplate or cuvettes
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compound and positive control in methanol.
-
In a 96-well plate, add a specific volume of each dilution of the test compound or control.
-
Add a fixed volume of the DPPH solution to each well.
-
Include a blank control containing only methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
-
Reagents and Equipment:
-
Cancer cell line of interest (e.g., C33A, MCF-7)
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.[19][20][21][22][23][24]
-
Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated Macrophages
This assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Reagents and Equipment:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production. Include a control group without LPS stimulation.
-
Incubate the cells for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
To measure the nitrite concentration (a stable product of NO), mix an equal volume of the supernatant with the Griess Reagent (prepared by mixing equal volumes of Part A and Part B immediately before use).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
The amount of nitrite is determined using a standard curve prepared with sodium nitrite.
-
The percentage of inhibition of NO production is calculated, and the IC50 value is determined.[25][26][27][28][29] A preliminary cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed inhibition of NO production is not due to cell death.[26]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the proposed mechanism of action for triterpene glycosides.
Caption: Apoptosis induction by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. alchepharma.com [alchepharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 23-epi-26-Deoxyactein | CAS:264624-38-6 | Manufacturer ChemFaces [chemfaces.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Secondary Metabolites with Anti-Inflammatory from the Roots of Cimicifuga taiwanensis [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Fukinolic Acid Derivatives and Triterpene Glycosides from Black Cohosh Inhibit CYP Isozymes, but are Not Cytotoxic to Hep-G2 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a hydroxycinnamic acid ester of Cimicifuga sp., exhibits strong antiproliferative and cytotoxic potential against cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of Hedgehog Signaling in Cancer by Natural and Dietary Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benefits of Black Cohosh (Cimicifuga racemosa) for Women Health: An Up-Close and In-Depth Review [mdpi.com]
- 14. In vitro Serotonergic Activity of Black Cohosh and Identification of Nω-Methylserotonin as a Potential Active Constituent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Black Cohosh (PDQ®): Integrative, alternative, and complementary therapies - Health Professional Information [NCI] – Health Information Library | PeaceHealth [peacehealth.org]
- 18. Black cohosh (Actaea racemosa, Cimicifuga racemosa) behaves as a mixed competitive ligand and partial agonist at the human mu opiate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bvmj.journals.ekb.eg [bvmj.journals.ekb.eg]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. mjas.analis.com.my [mjas.analis.com.my]
- 27. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 28. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 29. dovepress.com [dovepress.com]
Unraveling the Estrogenic Activity Profile of Cimicifugic Acid B: A Comparative Analysis
A comprehensive review of available experimental data confirms the lack of significant estrogenic activity of Cimicifugic Acid B, a notable compound isolated from Cimicifuga species. This guide provides a comparative analysis of its activity against well-established positive and negative controls, supported by detailed experimental protocols for key assays in endocrine research.
Executive Summary of Estrogenic Activity
Experimental evidence strongly suggests that this compound does not exhibit direct estrogenic activity. While direct quantitative data from estrogen receptor binding and reporter gene assays are not available in published literature, indirect evidence from studies on estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7, indicates a lack of proliferative (estrogenic) effect. In fact, some research points towards a weak anti-proliferative effect at high concentrations.
The following tables summarize the available quantitative data, comparing this compound with a potent estrogen (17β-estradiol) and non-estrogenic controls (Dexamethasone and Dihydrotestosterone).
| Compound | Competitive ERα Binding Assay (IC50) | Estrogen-Responsive Reporter Gene Assay (EC50) | Effect on ER+ MCF-7 Cell Proliferation (IC50) |
| This compound | No data available | No data available | > 100 µM |
| 17β-estradiol (Positive Control) | ~2.82 nM | ~0.01 nM | Induces proliferation |
| Dexamethasone (Negative Control) | Does not bind | No agonistic activity | Inhibits proliferation at high concentrations |
| Dihydrotestosterone (Negative Control) | Weak binding, acts as an anti-estrogen | No agonistic activity | Inhibits proliferation |
Table 1: Comparative Analysis of Estrogenic Activity. This table highlights the lack of direct binding and activation data for this compound in standard estrogenicity assays. The high IC50 value in MCF-7 cell proliferation assays suggests a lack of estrogen-like proliferative effects.
In-Depth Experimental Protocols
To provide a framework for the evaluation of estrogenic activity, detailed methodologies for two key experiments are outlined below.
Competitive Estrogen Receptor (ERα) Binding Assay
This assay is designed to measure the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor alpha (ERα).
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound, which represents the concentration required to displace 50% of the radiolabeled estradiol from the ERα.
Materials:
-
Human recombinant ERα
-
[³H]-17β-estradiol (radiolabeled ligand)
-
Test compounds (this compound, 17β-estradiol, Dexamethasone, Dihydrotestosterone)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation fluid and vials
-
Multi-well plates
-
Scintillation counter
Procedure:
-
A fixed concentration of [³H]-17β-estradiol and ERα are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compound are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
The bound and free radioligand are separated (e.g., by filtration or dextran-coated charcoal).
-
The amount of bound [³H]-17β-estradiol is quantified using a scintillation counter.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Estrogen-Responsive Element (ERE) Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the estrogen receptor and induce the transcription of a reporter gene.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound, which is the concentration that induces a response halfway between the baseline and maximum response.
Materials:
-
A suitable mammalian cell line (e.g., MCF-7 or T47D) stably transfected with an ERE-luciferase reporter construct.
-
Cell culture medium and supplements.
-
Test compounds (this compound, 17β-estradiol, Dexamethasone, Dihydrotestosterone).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach.
-
The cells are then treated with various concentrations of the test compounds.
-
After an appropriate incubation period, the cells are lysed.
-
The luciferase assay reagent is added to the cell lysate.
-
The resulting luminescence, which is proportional to the level of reporter gene expression, is measured using a luminometer.
-
The EC50 value is calculated by plotting the luminescence signal against the logarithm of the test compound concentration.
Visualizing the Pathways
To further clarify the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Safety Operating Guide
Proper Disposal of Cimicifugic Acid B: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Cimicifugic Acid B, a natural product used in life sciences research. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.
Summary of Key Disposal Procedures
Due to the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, it is recommended to handle this compound with caution, treating it as potentially hazardous waste. The primary recommended disposal method is incineration by a licensed chemical disposal facility.
| Parameter | Guideline | Citation |
| Chemical Classification | Solid, Organic Acid, Phenolic Compound | [1][2] |
| Primary Disposal Method | Incineration via a licensed hazardous waste management service | [3][4] |
| Secondary Containment | Use leak-proof, clearly labeled containers for waste collection. | [5] |
| Spill Management | Use inert absorbent material for spills and collect in a designated hazardous waste container. | [3][4] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. | [3] |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, general best practices for the disposal of solid organic acids and phenolic compounds should be followed.
Waste Collection and Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper or personal protective equipment, in a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[3]
-
Segregation: Do not mix this compound waste with other waste streams to avoid potential chemical reactions.[3]
Spill Management:
-
Ensure the area is well-ventilated.
-
For solid spills, gently sweep or scoop the material to avoid creating dust.[3]
-
Place the collected material into the designated hazardous waste container.[3]
-
Clean the spill area with soap and water.[6]
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
In the absence of specific data, treating this compound as a hazardous waste and following established protocols for solid organic acids and phenolic compounds is the most prudent approach to ensure the safety of laboratory personnel and environmental protection. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and compliance with local regulations.
References
Personal protective equipment for handling Cimicifugic Acid B
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Cimicifugic Acid B in a laboratory setting. The following procedures are based on general best practices for handling solid chemical compounds with limited available safety data. A formal risk assessment should be conducted by qualified personnel before beginning any work.
Hazard Assessment and Toxidological Information
This compound is a natural product found in plants of the Cimicifuga species.[1][2] While specific, comprehensive toxicity data for the pure compound is limited, it is prudent to handle it as a potentially hazardous substance. One study noted that a fibrous root extract of Cimicifuga, which contains cimicifugic acids, exhibited some level of in-vitro cytotoxicity.[3] Additionally, PubChem has classified it as a potential endocrine-disrupting compound.[4]
Due to the lack of a detailed Safety Data Sheet (SDS), the following recommendations for personal protective equipment (PPE) and handling are based on general principles for working with potentially hazardous chemicals.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to minimize exposure. The following PPE should be worn at all times when handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or PVC gloves are recommended.[5] Always inspect gloves for tears or punctures before use. |
| Body Protection | Laboratory coat or coveralls | A long-sleeved lab coat is the minimum requirement. For larger quantities or when there is a risk of splashing, chemical-resistant coveralls should be used.[5][6] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Safety glasses provide basic protection.[6] If there is a risk of splashing or generating dust, chemical splash goggles or a face shield should be worn.[7] |
| Respiratory Protection | N95 respirator or higher | If handling the powder outside of a ventilated enclosure where dust may be generated, a NIOSH-approved N95 respirator or higher level of respiratory protection is recommended to prevent inhalation.[8] |
Handling and Storage
Handling:
-
Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or preparing solutions, a chemical fume hood or a Class II Biosafety Cabinet is recommended.[8]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.
-
Aerosol Generation: Minimize the generation of dust.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
Storage:
-
Temperature: Store at -20°C for long-term stability.[9]
-
Container: Keep in a tightly sealed, light-resistant container.
-
Classification: Sigma-Aldrich classifies it under Storage Class 11 - Combustible Solids.
Spill and Disposal Procedures
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Increase ventilation in the area of the spill.
-
Contain: Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills.
-
Clean-up: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable detergent and water.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.
Experimental Workflow and Safety Logic
The following diagrams illustrate the general workflow for handling this compound and the logical relationship between hazards and protective measures.
Caption: Workflow for the safe handling of this compound.
Caption: Relationship between hazards, PPE, and safety measures.
References
- 1. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemistry of cimicifugic acids and associated bases in Cimicifuga racemosa root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fibrous Roots of Cimicifuga Are at Risk of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C21H20O11 | CID 6449880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nodglobal.com [nodglobal.com]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. pogo.ca [pogo.ca]
- 8. gerpac.eu [gerpac.eu]
- 9. This compound | TargetMol [targetmol.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
